molecular formula C37H66O5 B15558873 1-Palmitoyl-3-Linolenoyl-rac-glycerol

1-Palmitoyl-3-Linolenoyl-rac-glycerol

Cat. No.: B15558873
M. Wt: 590.9 g/mol
InChI Key: MYAYLXFSVQLRHH-SVNQLWEDSA-N
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Description

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a useful research compound. Its molecular formula is C37H66O5 and its molecular weight is 590.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAYLXFSVQLRHH-SVNQLWEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a diacylglycerol of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, natural sources, and potential biological significance, alongside generalized experimental protocols for its synthesis and analysis.

Core Concepts

This compound is a diacylglycerol (DAG), a lipid molecule consisting of a glycerol backbone with two fatty acid chains attached. In this specific molecule, the fatty acids are palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position, with a hydroxyl group at the sn-2 position. The "rac-" prefix indicates a racemic mixture of the two possible stereoisomers.

Diacylglycerols are key intermediates in lipid metabolism and are involved in cellular signaling pathways, most notably as activators of protein kinase C (PKC). The specific fatty acid composition of a DAG molecule can influence its physical properties and biological activity.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C37H66O5[1]
Molecular Weight 590.9 g/mol [1]
CAS Number 126281-90-1[1]
Appearance Solid[1]
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 250 µg/ml[1]
Storage Temperature -20°C[1]

Natural Occurrence

To date, this compound has been identified in the peel and pulp of unripe Dwarf Cavendish bananas.[1][2] Its presence in other natural sources has not been extensively documented.

Synthesis and Experimental Protocols

Enzymatic Synthesis

A common and regioselective method for synthesizing 1,3-diacylglycerols is through the lipase-catalyzed esterification of glycerol with the desired fatty acids.

Principle: A 1,3-regiospecific lipase is used to catalyze the esterification of glycerol with palmitic acid and α-linolenic acid. The reaction is typically carried out in a solvent-free system or in an organic solvent, with removal of water to drive the reaction towards product formation.

Generalized Protocol:

  • Reactants: Glycerol, palmitic acid, and α-linolenic acid (in appropriate molar ratios).

  • Enzyme: An immobilized 1,3-regiospecific lipase (e.g., from Rhizomucor miehei).

  • Reaction Conditions: The reactants and lipase are mixed in a reaction vessel. The temperature is maintained at a level optimal for the specific lipase (e.g., 40-60°C).

  • Water Removal: A vacuum is applied, or an inert gas is bubbled through the mixture to remove the water produced during the esterification.

  • Monitoring: The reaction progress is monitored by analyzing aliquots using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purification: Upon completion, the lipase is removed by filtration. The product mixture is then purified, often by column chromatography on silica gel, to isolate the this compound.

G cluster_synthesis Enzymatic Synthesis Workflow Reactants Glycerol + Palmitic Acid + α-Linolenic Acid Reaction Esterification Reaction (e.g., 40-60°C) Reactants->Reaction Lipase Immobilized 1,3-Regiospecific Lipase Lipase->Reaction WaterRemoval Water Removal (Vacuum or Inert Gas) Reaction->WaterRemoval produces water Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Purification Purification (Filtration + Column Chromatography) Reaction->Purification crude product WaterRemoval->Reaction drives equilibrium Monitoring->Reaction feedback Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of 1,3-diacylglycerols.

Analytical Methods

The analysis and quantification of this compound can be achieved through several analytical techniques.

Principle: Reversed-phase HPLC can be used to separate diacylglycerol isomers. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Generalized Protocol:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of organic solvents, such as acetonitrile and isopropanol, is typically employed. The specific gradient or isocratic conditions will need to be optimized.

  • Detection: A UV detector (at low wavelengths, e.g., 205 nm), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) can be used for detection.[3][4]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Principle: Mass spectrometry provides information about the molecular weight and structure of the diacylglycerol. Electrospray ionization (ESI) is a common technique for analyzing lipids.

Generalized Protocol:

  • Sample Preparation: The lipid sample is dissolved in an appropriate solvent, often with the addition of a salt (e.g., ammonium acetate) to promote the formation of adduct ions.

  • Infusion: The sample is directly infused into the mass spectrometer or introduced via an HPLC system.

  • Ionization: Electrospray ionization is used to generate gas-phase ions.

  • Analysis: The mass-to-charge ratio of the ions is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information, such as the identity and position of the fatty acyl chains.[5][6][7][8]

  • Quantification: Quantification can be performed using internal standards, which are structurally similar molecules with a known concentration.[5][7]

Principle: NMR spectroscopy provides detailed structural information about the molecule, including the position of the fatty acyl chains and the stereochemistry of the glycerol backbone.

Generalized Protocol:

  • Sample Preparation: The purified diacylglycerol is dissolved in a deuterated solvent (e.g., chloroform-d).

  • Data Acquisition: 1H and 13C NMR spectra are acquired. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide more detailed structural assignments.[9][10]

  • Analysis: The chemical shifts and coupling constants of the signals are analyzed to determine the structure of the molecule.

Biological Significance and Signaling

While the specific biological roles of this compound have not been extensively studied, its identity as a 1,3-diacylglycerol suggests potential involvement in cellular signaling.

Diacylglycerols are well-established second messengers that activate protein kinase C (PKC). The general pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol. While 1,2-diacylglycerols are the primary activators of PKC, 1,3-diacylglycerols can also influence cellular processes, although their direct role in PKC activation is less clear.

G cluster_signaling Generalized Diacylglycerol Signaling Pathway Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate for CellularResponse Downstream Cellular Responses PKC->CellularResponse phosphorylates targets Calcium Ca2+ Release ER->Calcium PA Phosphatidic Acid DGK->PA produces

Caption: A generalized diacylglycerol signaling pathway.

Metabolism

The metabolic fate of 1,3-diacylglycerols is an area of active research. It is generally understood that upon ingestion, diacylglycerols are hydrolyzed by lipases in the gastrointestinal tract to monoacylglycerols and free fatty acids, which are then absorbed by the intestinal cells. Inside the enterocytes, these components are re-esterified to form triacylglycerols, which are then packaged into chylomicrons for transport in the bloodstream. Some studies suggest that the metabolism of 1,3-diacylglycerols may differ from that of 1,2-diacylglycerols and triacylglycerols, potentially leading to different physiological effects.

Future Directions

The field of lipidomics is rapidly advancing, and with it, the understanding of the specific roles of individual lipid species. Future research on this compound could focus on:

  • Elucidating its specific biological activities: Investigating its effects on various cell types and signaling pathways.

  • Determining its metabolic fate in vivo: Tracing its absorption, distribution, and excretion.

  • Exploring its potential therapeutic applications: Given the roles of diacylglycerols in various physiological and pathological processes, this molecule could be a target for drug development.

This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more detailed understanding of this specific diacylglycerol and its role in biology will undoubtedly emerge.

References

An In-Depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a specific 1,3-diacylglycerol (DAG) composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position. This molecule is of interest to researchers in lipidomics, nutrition, and drug development due to its presence in natural sources and the distinct metabolic and signaling properties associated with 1,3-diacylglycerols. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and potential biological roles of this compound. It includes detailed methodologies for its synthesis and analysis, as well as a discussion of its metabolic fate and involvement in cellular signaling pathways, presented with the depth required for a scientific audience.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids that play crucial roles as intermediates in lipid metabolism and as signaling molecules. They consist of a glycerol molecule with two fatty acid chains attached through ester bonds. Based on the attachment points of the fatty acids, DAGs exist as either sn-1,2-diacylglycerols or sn-1,3-diacylglycerols. While sn-1,2-DAGs are well-known second messengers that activate protein kinase C (PKC), sn-1,3-DAGs have a different metabolic fate and are gaining attention for their potential health benefits, including effects on obesity and insulin resistance.

This compound is a 1,3-diacylglycerol that has been identified in natural sources, notably in the peel and pulp of unripe Dwarf Cavendish bananas[1]. Its structure, combining a saturated fatty acid (palmitic acid) and a polyunsaturated fatty acid (α-linolenic acid), makes it a molecule of interest for studying the biological effects of mixed-acid 1,3-DAGs.

Structure and Physicochemical Properties

The structure of this compound consists of a central glycerol molecule esterified with palmitic acid (a 16-carbon saturated fatty acid) at the C-1 position and α-linolenic acid (an 18-carbon omega-3 polyunsaturated fatty acid with three double bonds) at the C-3 position. The "rac-" prefix indicates a racemic mixture of the two possible stereoisomers at the C-2 position of the glycerol backbone.

Chemical Structure

G G Glycerol DAG This compound G->DAG P Palmitic Acid (16:0) P->G sn-1 ester bond L α-Linolenic Acid (18:3n-3) L->G sn-3 ester bond

Caption: Molecular composition of this compound.

Physicochemical Data

The following table summarizes the known quantitative properties of this compound.

PropertyValueReference
CAS Number 126281-90-1[1]
Molecular Formula C37H66O5[1]
Molecular Weight 590.9 g/mol [1]
Physical State Solid[1]
Solubility
    DMF20 mg/ml[1]
    DMSO7 mg/ml[1]
    Ethanol30 mg/ml[1]
    PBS (pH 7.2)250 µg/ml[1]

Experimental Protocols

Enzymatic Synthesis of this compound

While a specific protocol for this exact molecule is not widely published, a general and effective method for synthesizing 1,3-diacylglycerols is through the direct esterification of glycerol with fatty acids using a sn-1,3-specific lipase. This approach offers high selectivity and avoids the harsh conditions of chemical synthesis.

Materials:

  • Glycerol (high purity)

  • Palmitic acid

  • α-Linolenic acid

  • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Novozym 435)[2][3]

  • Solvent-free system or a suitable organic solvent (e.g., hexane)

  • Molecular sieves or vacuum setup for water removal

  • Reaction vessel with temperature and stirring control

Protocol:

  • Reactant Preparation: In a reaction vessel, combine glycerol, palmitic acid, and α-linolenic acid. A molar ratio of glycerol to total fatty acids of 1:2 is typically used. For the synthesis of this specific mixed-acid DAG, a sequential or competitive esterification approach would be necessary.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically around 5-10% (w/w) of the total reactants.

  • Reaction Conditions:

    • Temperature: Maintain the reaction temperature at a level that keeps the reactants in a liquid state and is optimal for the enzyme's activity, typically between 50-70°C.

    • Agitation: Stir the mixture continuously to ensure proper mixing.

    • Water Removal: The esterification reaction produces water, which can inhibit the enzyme and shift the equilibrium back towards the reactants. Remove water continuously using a vacuum or by adding molecular sieves to the reaction mixture[4].

  • Monitoring the Reaction: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Termination and Purification: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme. The product mixture, which will contain unreacted substrates, monoglycerides, and some triglycerides, can be purified using column chromatography or molecular distillation.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Purification A Glycerol + Palmitic Acid + α-Linolenic Acid C 50-70°C Continuous Stirring A->C B Immobilized sn-1,3-Lipase B->C D Water Removal (Vacuum) C->D E Filtration (Remove Enzyme) D->E F Column Chromatography E->F G This compound F->G

Caption: Workflow for the enzymatic synthesis of this compound.

Analysis of Diacylglycerols

A common method for the quantitative analysis of diacylglycerols from a biological sample involves lipid extraction, separation, and detection.

Protocol:

  • Lipid Extraction: Extract total lipids from the sample using a standard method such as the Folch or Bligh-Dyer procedure.

  • Separation:

    • Thin Layer Chromatography (TLC): Separate the lipid classes on a silica gel TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (70:30:1, v/v/v).

    • High-Performance Liquid Chromatography (HPLC): Use a normal-phase column for the separation of lipid classes.

  • Quantification:

    • Gas Chromatography (GC): After separation, the DAG fraction can be transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC to determine the fatty acid composition.

    • Mass Spectrometry (MS): Couple HPLC or GC to a mass spectrometer for sensitive and specific detection and quantification of the diacylglycerol species.

Metabolism and Signaling Pathways

The biological effects of diacylglycerols are highly dependent on their isomeric form.

Metabolism of 1,3-Diacylglycerols

Unlike sn-1,2-diacylglycerols, which are primarily re-esterified to triglycerides in the enterocytes, sn-1,3-diacylglycerols are hydrolyzed by pancreatic lipase into two molecules of free fatty acids and one molecule of sn-1- (or sn-3-) monoacylglycerol. These products are then absorbed by the intestinal cells. This metabolic pathway is believed to contribute to the observed health benefits of 1,3-DAGs, such as reduced postprandial hyperlipidemia and lower body fat accumulation, as the fatty acids are more readily available for β-oxidation.[5][6]

G DAG 1,3-Diacylglycerol PL Pancreatic Lipase DAG->PL FFA1 Free Fatty Acid (from sn-1) PL->FFA1 FFA3 Free Fatty Acid (from sn-3) PL->FFA3 MAG sn-1(3)-Monoacylglycerol PL->MAG Absorption Intestinal Absorption FFA1->Absorption FFA3->Absorption MAG->Absorption Oxidation β-Oxidation Absorption->Oxidation

Caption: Metabolic pathway of 1,3-diacylglycerols in the small intestine.

Role in Signaling

The primary signaling role of diacylglycerols is the activation of Protein Kinase C (PKC). This function is predominantly attributed to sn-1,2-diacylglycerols, which are produced at the plasma membrane by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate (PIP2). sn-1,3-diacylglycerols, such as this compound, are not direct products of this canonical signaling pathway and are generally not considered to be direct activators of PKC.

However, the metabolic products of 1,3-DAGs, particularly the free fatty acids (in this case, palmitic acid and α-linolenic acid), can have their own signaling effects. For example, α-linolenic acid is a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which have well-documented anti-inflammatory properties.

Diacylglycerol kinases (DGKs) are enzymes that phosphorylate DAGs to form phosphatidic acid (PA), another important signaling lipid. This action terminates DAG-mediated signaling. While the primary substrate for DGKs in signaling is sn-1,2-DAG, the interplay between different DAG pools and DGKs is an active area of research.[7][8][9]

G cluster_0 Canonical DAG Signaling cluster_1 1,3-DAG Metabolism PIP2 PIP2 PLC Phospholipase C PIP2->PLC DAG12 sn-1,2-Diacylglycerol PLC->DAG12 PKC Protein Kinase C DAG12->PKC DGK Diacylglycerol Kinase DAG12->DGK Response Cellular Response PKC->Response PA Phosphatidic Acid DGK->PA DAG13 1,3-Diacylglycerol (e.g., this compound) Metabolism Metabolism DAG13->Metabolism FFA Free Fatty Acids (Palmitic Acid, α-Linolenic Acid) Metabolism->FFA MAG Monoacylglycerol Metabolism->MAG

Caption: Comparison of sn-1,2-DAG signaling and 1,3-DAG metabolism.

Potential Applications and Future Research

The unique metabolic properties of 1,3-diacylglycerols make them attractive candidates for the development of functional foods and nutraceuticals aimed at weight management and improving metabolic health.[10][11] The presence of α-linolenic acid in this compound is particularly noteworthy, as this omega-3 fatty acid is known for its beneficial cardiovascular and anti-inflammatory effects.

Future research should focus on:

  • Developing and optimizing scalable synthesis methods for pure this compound.

  • Conducting in vivo studies to directly assess the bioavailability and metabolic effects of this specific diacylglycerol.

  • Investigating the potential specific signaling roles of this molecule or its metabolic products beyond the general effects of its constituent fatty acids.

  • Exploring its potential as an excipient in drug delivery systems, given the amphiphilic nature of diacylglycerols.

Conclusion

This compound is a structurally defined diacylglycerol with distinct physicochemical and metabolic properties. While it is not a direct participant in the canonical PKC-mediated signaling pathway, its metabolic fate suggests potential health benefits associated with increased fatty acid oxidation and the provision of the essential omega-3 fatty acid, α-linolenic acid. The methodologies for its synthesis and analysis are well-established for the broader class of 1,3-diacylglycerols and can be readily adapted. Further research into the specific biological activities of this molecule will be valuable for its potential application in the fields of nutrition and drug development.

References

A Technical Guide to the Natural Sources of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrences of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol molecule. This document provides a comprehensive overview of its known sources, quantitative data, detailed experimental protocols for its extraction and analysis, and an exploration of its potential role in cellular signaling.

Introduction

This compound is a diacylglycerol (DAG) composed of a glycerol backbone esterified with palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position. Diacylglycerols are crucial intermediates in lipid metabolism and are recognized as important second messengers in a variety of cellular signaling pathways. The specific combination of a saturated fatty acid (palmitic acid) and a polyunsaturated fatty acid (α-linolenic acid) in this molecule suggests it may possess unique physicochemical properties and biological activities. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's natural origins and the methodologies to study it.

Natural Sources and Quantitative Data

The primary identified natural source of this compound is the unripe fruit of the Dwarf Cavendish banana (Musa acuminata 'Dwarf Cavendish'). It is present in both the peel and the pulp of the fruit.

A key study by Oliveira, Freire, Silvestre, & Cordeiro (2008) provides quantitative data on the diacylglycerol content in the lipophilic extracts of unripe 'Dwarf Cavendish' banana residues. While the study reports on the total diacylglycerol content, it provides a valuable insight into the concentration of this lipid class in different parts of the fruit.

Natural SourcePlant PartTotal Diacylglycerol Content (mg/kg of dry weight)
Musa acuminata 'Dwarf Cavendish' (Unripe)Peel119 - 878
Musa acuminata 'Dwarf Cavendish' (Unripe)PulpNot explicitly quantified, but present

Note: The provided range for the peel reflects variations observed in the study. The presence in the pulp is confirmed, though a specific quantitative value for the this compound isomer is not detailed. Further targeted quantitative analysis is required to determine the precise concentration of this specific diacylglycerol.

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural sources require specific and sensitive analytical techniques. Below are detailed methodologies adapted from established lipid analysis protocols that are suitable for this purpose.

Lipid Extraction from Banana Peel and Pulp

A modified Bligh-Dyer or Folch method is recommended for the efficient extraction of total lipids from banana tissues.

Materials:

  • Fresh unripe Dwarf Cavendish banana peel or pulp

  • Homogenizer (e.g., Polytron)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or ultrapure water)

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Weigh a known amount of fresh banana peel or pulp (e.g., 10 g).

  • Homogenize the tissue in a mixture of chloroform and methanol (1:2, v/v) at a ratio of 1 g of tissue to 20 mL of solvent mixture.

  • After homogenization, add an additional volume of chloroform (equivalent to the initial chloroform volume) and a volume of 0.9% NaCl solution (equivalent to the initial chloroform volume) to create a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).

  • Vortex the mixture thoroughly and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • The lower chloroform phase, containing the total lipids, is carefully collected using a Pasteur pipette.

  • The solvent is removed from the lipid extract under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C to prevent lipid oxidation.

  • The dried lipid extract is then reconstituted in a known volume of a suitable solvent (e.g., chloroform/methanol 2:1, v/v) for further analysis.

Isolation and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the specific and sensitive quantification of individual diacylglycerol species.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating diacylglycerol isomers.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A gradient from 30% B to 100% B over approximately 20 minutes is a good starting point, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: The [M+NH4]+ adduct of this compound (m/z 608.5) is a common choice for quantification.

  • Product Ions: Characteristic fragment ions resulting from the neutral loss of the fatty acyl chains (e.g., loss of palmitic acid or linolenic acid) are monitored. For instance, the neutral loss of palmitic acid (256.2 Da) or linolenic acid (278.2 Da) can be used for specific detection.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound. An internal standard (e.g., a deuterated or odd-chain diacylglycerol) should be added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

Signaling Pathways

Diacylglycerols are well-established second messengers that activate a variety of downstream signaling cascades. While a specific signaling pathway for this compound has not been elucidated, it is expected to participate in the canonical diacylglycerol signaling pathway through the activation of Protein Kinase C (PKC).

General Diacylglycerol Signaling Pathway

Diacylglycerol_Signaling GPCR G-Protein Coupled Receptor (GPCR) G_Protein Gq/11 G-Protein GPCR->G_Protein Ligand Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG 1-Palmitoyl-3-Linolenoyl -rac-glycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activation Substrates Cellular Substrates PKC->Substrates Phosphorylation Response Cellular Response Substrates->Response

Caption: General Diacylglycerol Signaling Pathway.

Pathway Description:

  • Receptor Activation: The process is often initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) on the cell surface.

  • G-Protein Activation: Ligand binding activates the GPCR, which in turn activates a heterotrimeric G-protein of the Gq/11 family.

  • Phospholipase C Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.

  • IP3-Mediated Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

  • PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC).

  • Downstream Effects: Activated PKC phosphorylates a wide range of cellular proteins, leading to various physiological responses, including cell growth, proliferation, differentiation, and apoptosis.

The specific fatty acid composition of the diacylglycerol molecule can influence the magnitude and duration of PKC activation and may lead to the activation of specific PKC isoforms. The presence of the polyunsaturated α-linolenic acid in this compound could confer distinct properties in terms of membrane localization and interaction with PKC compared to diacylglycerols containing only saturated or monounsaturated fatty acids.

Experimental Workflow for Studying Diacylglycerol Signaling

Experimental_Workflow start Cell Culture/ Tissue Sample treatment Treatment with 1-Palmitoyl-3-Linolenoyl -rac-glycerol start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis lipid_extraction Lipid Extraction and LC-MS/MS Analysis treatment->lipid_extraction western_blot Western Blot Analysis (p-PKC, p-Substrates) lysis->western_blot data_analysis Data Analysis and Pathway Interpretation western_blot->data_analysis lipid_extraction->data_analysis

Caption: Workflow for Investigating DAG Signaling.

Conclusion

This compound, a diacylglycerol found in unripe Dwarf Cavendish bananas, represents a molecule of interest for researchers in lipid biology and drug development. Its unique fatty acid composition suggests potential for specific biological activities. This guide provides a foundational understanding of its natural sources, methods for its study, and its likely involvement in cellular signaling. Further research is warranted to fully elucidate the quantitative distribution of this compound in various natural sources and to uncover its specific roles in physiological and pathophysiological processes. The detailed experimental protocols and workflow diagrams presented herein offer a practical starting point for such investigations.

The Role of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating processes from cell growth and differentiation to metabolism and immune responses. While the signaling roles of sn-1,2-diacylglycerols are well-established, primarily through their activation of protein kinase C (PKC) isoforms, the functions of their sn-1,3- and sn-2,3-regioisomers are less understood. This technical guide focuses on the potential role of a specific 1,3-diacylglycerol, 1-Palmitoyl-3-Linolenoyl-rac-glycerol, in cell signaling.

1,3-diacylglycerols are known to have distinct metabolic fates and biological activities compared to their 1,2-counterparts.[1] They are generally not considered potent activators of conventional and novel PKC isoforms. Emerging evidence on structurally related molecules suggests that 1,3-diacylglycerols may exert their effects through alternative signaling pathways, potentially involving atypical PKC (aPKC) isoforms and other signaling mediators.

This document will explore the hypothesized signaling pathways of this compound, drawing insights from studies on the closely related molecule 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). We will present available quantitative data, detailed experimental protocols for investigating its activity, and visual representations of the proposed signaling cascades.

Hypothesized Signaling Pathway of this compound

Based on studies of the structurally similar compound PLAG, a plausible signaling pathway for this compound involves the modulation of the atypical Protein Kinase C (aPKC) and Signal Transducer and Activator of Transcription 6 (STAT6) pathway. This pathway is particularly relevant in the context of immune modulation, specifically in regulating T-helper type 2 (Th2) cell responses.

The proposed mechanism suggests that this compound may lead to a decrease in the production of Th2-associated cytokines, such as Interleukin-4 (IL-4).[2][3] This effect is thought to be mediated by the inhibition of STAT6 phosphorylation, a key transcription factor for IL-4 gene expression.[3][4] The attenuation of aPKC activity is implicated as an upstream event in the inhibition of STAT6 signaling.[4]

G Hypothesized Signaling Pathway of this compound PLG This compound aPKC Atypical Protein Kinase C (aPKC) PLG->aPKC Attenuates STAT6 STAT6 aPKC->STAT6 Activates pSTAT6 Phosphorylated STAT6 STAT6->pSTAT6 Phosphorylation IL4_promoter IL-4 Gene Promoter pSTAT6->IL4_promoter Binds to IL4_mRNA IL-4 mRNA IL4_promoter->IL4_mRNA Transcription IL4_protein IL-4 Protein IL4_mRNA->IL4_protein Translation Th2_response Th2 Immune Response IL4_protein->Th2_response Promotes

Caption: Hypothesized signaling cascade of this compound.

Quantitative Data

Table 1: Effect of PLAG on Cytokine Production by PBMCs

CytokineTreatment GroupMean Concentration (pg/mL)Standard Deviationp-valueReference
IL-4 Control (Soybean Oil)15.43.1<0.001[2]
PLAG8.22.5
IL-6 Control (Soybean Oil)350.180.5<0.001[2]
PLAG180.265.7
IL-2 Control (Soybean Oil)250.370.1Not Significant[2]
PLAG245.865.4
IFN-γ Control (Soybean Oil)450.6120.3Not Significant[2]
PLAG440.1110.9

Data is presented as mean ± standard deviation. The p-value represents the statistical significance of the difference between the PLAG and control groups.

Table 2: Effect of PLAG on B Cell Proliferation

Treatment GroupProliferation IndexStandard Deviationp-valueReference
Control (Soybean Oil)1.000.15<0.05[2]
PLAG0.750.12

Proliferation index is normalized to the control group.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to investigating the role of this compound in cell signaling, based on established protocols for studying diacylglycerols and related signaling pathways.

Protocol 1: In Vitro Atypical PKC Kinase Activity Assay

This protocol is adapted for measuring the activity of atypical PKC (e.g., PKCζ) in the presence of this compound.

Materials:

  • Recombinant active aPKC enzyme

  • This compound

  • Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • Substrate peptide (e.g., myelin basic protein or a specific peptide substrate for aPKC)

  • [γ-³²P]ATP

  • Phosphatidylserine (PS)

  • Triton X-100

  • Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • Co-sonicate this compound and phosphatidylserine in Kinase Assay Buffer containing Triton X-100 to form mixed micelles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the lipid vesicles, recombinant aPKC enzyme, and the substrate peptide in Kinase Assay Buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop Reaction:

    • Terminate the reaction by adding the Stop Solution.

  • Measure Phosphorylation:

    • Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

G Workflow for In Vitro aPKC Kinase Assay prep_lipids Prepare Lipid Vesicles (PLG + PS) kinase_reaction Set up Kinase Reaction (aPKC + Substrate + Lipids) prep_lipids->kinase_reaction add_atp Initiate with [γ-³²P]ATP kinase_reaction->add_atp incubation Incubate at 30°C add_atp->incubation stop_reaction Stop Reaction incubation->stop_reaction spot_paper Spot on Phosphocellulose Paper stop_reaction->spot_paper wash Wash Paper spot_paper->wash scintillation Scintillation Counting wash->scintillation G Workflow for STAT6 Phosphorylation Western Blot cell_treatment Cell Treatment (PLG +/- IL-4) cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE and Transfer protein_quant->sds_page blocking Blocking sds_page->blocking primary_ab Primary Antibody Incubation (anti-pSTAT6) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (anti-total STAT6) detection->reprobe G Workflow for Intracellular DAG Quantification cell_harvest Cell Harvesting and Addition of Internal Standard lipid_extraction Total Lipid Extraction cell_harvest->lipid_extraction spe Solid-Phase Extraction (Isolate DAGs) lipid_extraction->spe lcms LC-MS Analysis spe->lcms quantification Quantification lcms->quantification

References

The Pivotal Role of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Protein Kinase C Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of Protein Kinase C (PKC) by the specific diacylglycerol (DAG), 1-Palmitoyl-3-Linolenoyl-rac-glycerol. While direct quantitative data for this particular DAG is limited in publicly available literature, this document synthesizes information on structurally similar DAGs to provide a predictive framework for its activity. The guide details the general mechanism of PKC activation by DAGs, explores the influence of fatty acid composition on isoform selectivity, provides detailed experimental protocols for assessing PKC activation, and presents key signaling pathways and workflows through structured diagrams.

Introduction: Diacylglycerols as Key Second Messengers in PKC Signaling

Protein Kinase C represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the presence of diacylglycerol (DAG), a lipid second messenger.[1] DAGs are generated at the cellular membrane through the hydrolysis of phospholipids by phospholipase C (PLC) in response to various extracellular stimuli.[1] The structure of the DAG molecule, particularly the fatty acid chains esterified to the glycerol backbone, plays a significant role in its ability to activate different PKC isoforms. This guide focuses on the potential role of this compound, a DAG containing a saturated palmitic acid at the sn-1 position and a polyunsaturated linolenic acid at the sn-3 position, in this critical signaling event.

Quantitative Insights into PKC Activation by Diacylglycerols

Diacylglycerol SpeciesPKC Isoform(s)ParameterValueReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)α, δRelative ActivationHigher than SDG and SEG[2]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)βIRelative ActivationHigher than SAG[2]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)βIRelative ActivationHigher than SAG[2]
1,2-dioctanoyl-sn-glycerol (diC8)α, βNeurite OutgrowthStimulatory at 5 µM, Inhibitory at 60 µM[3]
1-oleoyl-2-acetyl-sn-glycerol (OAG)-Ca2+ Current Inhibition (IC50)~25 µM[4]

Note: The data presented above is for comparative purposes. The activation potential of this compound may differ based on the specific stereochemistry and the unique combination of its fatty acid constituents. The presence of the polyunsaturated α-linolenic acid suggests a potential for potent activation, as unsaturated fatty acids have been shown to synergize with DAGs in PKC activation.[5]

Signaling Pathway of PKC Activation by Diacylglycerol

The activation of conventional PKC isoforms by diacylglycerol is a multi-step process initiated by extracellular signals that lead to the generation of DAG at the plasma membrane. The following diagram illustrates this canonical signaling pathway.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR/RTK Ligand->GPCR 1. Binding PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG 1-Palmitoyl-3-Linolenoyl -rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 6. Recruitment & Partial Activation PKC_active Active PKC PKC_inactive->PKC_active 7. Full Activation Substrate Substrate Protein PKC_active->Substrate 8. Phosphorylation ER Endoplasmic Reticulum IP3->ER 4. Binds to Receptor Ca2+ Ca2+ ER->Ca2+ 5. Release Ca2+->PKC_inactive pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Canonical PKC activation pathway by diacylglycerol.

Experimental Protocols for Measuring PKC Activation

The assessment of PKC activation by this compound can be performed using various in vitro kinase assays. Below are detailed methodologies for both radioactive and non-radioactive approaches.

Radioactive In Vitro PKC Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKC substrate.

4.1.1. Materials and Reagents

  • Purified PKC isoforms (e.g., from recombinant sources)

  • This compound

  • Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • PKC substrate peptide (e.g., myelin basic protein (MBP) or a specific peptide substrate like KRTLRR)

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • ATP solution

  • Trichloroacetic acid (TCA) or phosphocellulose paper (P81)

  • Scintillation counter and scintillation fluid

4.1.2. Experimental Workflow

Radioactive_PKC_Assay_Workflow A 1. Prepare Lipid Vesicles (PS and this compound) B 2. Add PKC Enzyme and Substrate Peptide A->B C 3. Initiate Reaction with [γ-³²P]ATP B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction (e.g., with TCA) D->E F 6. Spot onto Phosphocellulose Paper (P81) E->F G 7. Wash to Remove Unincorporated [γ-³²P]ATP F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Analyze Data (Calculate specific activity) H->I NonRadioactive_PKC_Assay_Workflow A 1. Prepare Lipid Vesicles and Kinase Reaction Mix B 2. Add Reaction Mix to Substrate-Coated Plate A->B C 3. Incubate to Allow Phosphorylation B->C D 4. Wash Wells C->D E 5. Add Phosphospecific Primary Antibody D->E F 6. Wash Wells E->F G 7. Add HRP-Conjugated Secondary Antibody F->G H 8. Wash Wells G->H I 9. Add TMB Substrate for Color Development H->I J 10. Stop Reaction and Read Absorbance I->J

References

1-Palmitoyl-3-Linolenoyl-rac-glycerol: An In-Depth Technical Guide on its Potential as a Lipid Second Messenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are pivotal lipid molecules that function as metabolic intermediates and as second messengers in a multitude of cellular signaling pathways. The signaling capacity of DAGs has been predominantly attributed to the sn-1,2- and sn-2,3-diacylglycerol isomers, which allosterically activate a range of effector proteins, most notably Protein Kinase C (PKC) isozymes. This technical guide provides a comprehensive overview of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a rac-1,3-diacylglycerol, and critically evaluates the existing evidence for its role as a lipid second messenger. While direct evidence for this compound initiating canonical signaling cascades is currently limited, this document explores its potential non-canonical biological activities, its effects on cellular metabolism and membrane biophysics, and details the experimental protocols necessary for its study.

Introduction to Diacylglycerol Signaling

Cellular signal transduction relies on the rapid and transient generation of second messengers to relay information from cell surface receptors to intracellular effector proteins. Diacylglycerols are a critical class of lipid second messengers produced by the hydrolysis of membrane phospholipids by phospholipase C (PLC) enzymes.[1][2] The canonical signaling DAG isomer, sn-1,2-diacylglycerol, recruits and activates proteins containing a C1 domain, a conserved cysteine-rich zinc-finger motif.[3][4] This family of effector proteins includes:

  • Protein Kinase C (PKC) isozymes: A family of serine/threonine kinases that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[5][6]

  • Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): Guanine nucleotide exchange factors that activate the Ras family of small GTPases, linking lipid signaling to mitogen-activated protein kinase (MAPK) pathways.[7][8]

  • Munc13 proteins: Scaffolding proteins involved in the priming of synaptic vesicle exocytosis.[3]

  • Chimaerins: Rac-GTPase activating proteins that regulate cytoskeletal dynamics.[9]

  • Diacylglycerol Kinases (DGKs): Enzymes that phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG signaling while initiating PA-mediated pathways.[3][10]

The stereochemistry of the DAG molecule is crucial for its signaling function. The sn-1,2 isomer is the biologically active form that potently activates C1 domain-containing proteins.[11] In contrast, rac-1,3-diacylglycerols, such as this compound, have historically been considered signaling-inactive or metabolic byproducts.[12]

This compound: Structure and Properties

This compound is a diacylglycerol with a palmitic acid (16:0) at the sn-1 position and an α-linolenic acid (18:3) at the sn-3 position of the glycerol backbone.[13] The hydroxyl group is at the sn-2 position. This 1,3-regioisomerism distinguishes it from the canonical signaling 1,2-diacylglycerols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C37H66O5[13]
Molecular Weight 590.9 g/mol [13]
Synonyms 1-Palmitin-3-Linolenin, DG(16:0/0:0/18:3)[13]
Natural Occurrence Peel and pulp of unripe Dwarf Cavendish bananas[13]

Evaluating the Role of 1,3-Diacylglycerols in Cell Signaling

Interaction with C1 Domains and PKC Activation

The primary mechanism of DAG signaling is through the binding and activation of C1 domains. Experimental evidence consistently demonstrates that 1,3-diacylglycerols are significantly less effective at activating PKC compared to their 1,2- counterparts.

Table 2: Comparative Activation of Protein Kinase Cα by DAG Isomers

Diacylglycerol IsomerVmax (nmol 32P/min/mg)Ka (mM)Reference
1,2-Dioleoyl-sn-glycerol (1,2-DOG)34.9 ± 2.80.9[11]
1,3-Dioleoyl-glycerol (1,3-DOG)9.5 ± 0.140.0[11]
1,2-Dipalmitoyl-sn-glycerol (1,2-DPG)32.5 ± 0.14.8[11]
1,3-Dipalmitoyl-glycerol (1,3-DPG)4.2 ± 0.710.0[11]

As shown in Table 2, the maximal velocity (Vmax) of PKCα activation by 1,3-DAGs is substantially lower, and the concentration required for half-maximal activation (Ka) is significantly higher than for 1,2-DAGs.[11] This suggests that at physiological concentrations, 1,3-diacylglycerols are unlikely to be potent activators of the canonical PKC signaling pathway.

PKC_Activation_Comparison cluster_12DAG sn-1,2-Diacylglycerol Signaling cluster_13DAG rac-1,3-Diacylglycerol Interaction 1,2-DAG 1,2-DAG C1_Domain_12 C1 Domain (PKC, RasGRP, etc.) 1,2-DAG->C1_Domain_12 High Affinity Binding Signaling_Cascade_12 Robust Downstream Signaling Cascade C1_Domain_12->Signaling_Cascade_12 Activation 1,3-DAG 1-Palmitoyl-3-Linolenoyl- rac-glycerol C1_Domain_13 C1 Domain (PKC, RasGRP, etc.) 1,3-DAG->C1_Domain_13 Low Affinity Interaction Signaling_Cascade_13 Weak or No Downstream Signaling C1_Domain_13->Signaling_Cascade_13

Figure 1. Comparison of C1 domain interaction between 1,2- and 1,3-diacylglycerols.

Non-Canonical Biological Activities

Despite the weak interaction with canonical signaling proteins, emerging evidence suggests that 1,3-diacylglycerols are not biologically inert.

  • Metabolic Effects: Dietary supplementation with oils rich in 1,3-diacylglycerols has been shown to protect against diet-induced obesity and insulin resistance in animal models.[14] The proposed mechanisms involve increased fat oxidation and suppression of hepatic gluconeogenesis.[14][15] These effects are likely due to the different metabolic fate of 1,3-DAGs compared to triacylglycerols and 1,2-DAGs.[15]

  • Alteration of Membrane Properties: Diacylglycerols, due to their conical shape, can induce negative curvature in lipid bilayers, which can influence membrane fusion and fission events.[11][16] While this has been primarily studied for 1,2-DAGs, high concentrations of any DAG isomer can alter the physicochemical properties of cellular membranes.[11]

  • Immunomodulatory Effects of a Related Molecule: The structurally related monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated immunomodulatory effects, including the attenuation of atypical PKC activation and the reduction of inflammatory cytokine secretion.[10][17] It is important to note that PLAG is not a diacylglycerol, and its mechanism of action may not be directly translatable to this compound.

In Vivo Generation and Metabolism

The primary, well-established pathway for the generation of signaling diacylglycerol is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, which exclusively produces sn-1,2-DAG.[18] Other pathways, such as the hydrolysis of phosphatidylcholine, also contribute to the cellular pool of 1,2-DAG.[9]

The in vivo enzymatic pathways for the specific generation of 1,3-diacylglycerols as signaling molecules are not well-defined. They are generally considered to arise from the isomerization of 1,2-DAGs or as intermediates in the catabolism of triacylglycerols.[12]

DAG_Metabolism Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 1,2-DAG sn-1,2-DAG PIP2->1,2-DAG PKC_Activation PKC Activation 1,2-DAG->PKC_Activation Activates DGK Diacylglycerol Kinase (DGK) 1,2-DAG->DGK Substrate 1,3-DAG rac-1,3-DAG 1,2-DAG->1,3-DAG Isomerization PA Phosphatidic Acid (PA) DGK->PA Produces Metabolic_Effects Metabolic Effects (e.g., Fat Oxidation) 1,3-DAG->Metabolic_Effects Influences TAG_Metabolism Triacylglycerol (TAG) Metabolism TAG_Metabolism->1,3-DAG Generates

Figure 2. Simplified overview of diacylglycerol generation and potential roles.

Experimental Protocols

Investigating the potential signaling role of this compound requires a combination of analytical, biochemical, and cell-based assays.

Quantification of 1,3-Diacylglycerol Isomers

A critical first step is the accurate quantification of specific DAG isomers in biological samples.

Protocol: Shotgun Lipidomics for DAG Isomer Quantification [1][5]

  • Lipid Extraction:

    • Homogenize tissue or cell pellets in a suitable solvent system, typically a modified Bligh and Dyer extraction using chloroform, methanol, and water.

    • Add an internal standard, such as 1,3-di15:0 DAG, prior to extraction for absolute quantification.[5]

  • Derivatization (Optional but Recommended):

    • For enhanced sensitivity and specificity in mass spectrometry, derivatize the free hydroxyl group of the DAGs. A one-step derivatization with dimethylglycine is an effective method.[5]

  • Mass Spectrometry Analysis:

    • Perform analysis using a triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Utilize multi-dimensional mass spectrometry (MS/MS or MSn) to differentiate between 1,2- and 1,3-isomers based on their characteristic fragmentation patterns.

    • Quantify the abundance of this compound relative to the internal standard.

Lipidomics_Workflow Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction Derivatization Derivatization (e.g., Dimethylglycine) Extraction->Derivatization MS Mass Spectrometry (ESI-MS/MS) Derivatization->MS Analysis Data Analysis & Quantification MS->Analysis

Figure 3. Workflow for the lipidomic analysis of diacylglycerol isomers.

In Vitro Protein-Lipid Interaction Assays

To determine if this compound directly interacts with putative effector proteins, in vitro binding assays are essential.

Protocol: Protein-Liposome Association Assay [19]

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) composed of a base phospholipid (e.g., phosphatidylcholine) and phosphatidylserine.

    • Incorporate a defined molar percentage of this compound or a 1,2-DAG control into the liposome mixture.

  • Protein Incubation:

    • Incubate purified recombinant C1 domain-containing proteins (e.g., PKC isoforms, RasGRP) with the prepared liposomes.

  • Separation of Liposome-Bound and Free Protein:

    • Pellet the liposomes by ultracentrifugation.

  • Analysis:

    • Analyze the supernatant (free protein) and the resuspended pellet (liposome-bound protein) by SDS-PAGE and Western blotting or Coomassie staining.

    • Quantify the percentage of bound protein to determine the binding affinity.

Cell-Based Assays for Biological Activity

To assess the cellular effects of this compound, cell-based assays are necessary.

Protocol: Cellular Treatment and Gene Expression Analysis [14]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., hepatocytes, myotubes) to near confluence.

    • Treat the cells with varying concentrations of this compound, using a suitable vehicle control (e.g., ethanol, DMSO) and a 1,2-DAG positive control.

  • RNA Extraction and cDNA Synthesis:

    • After the desired treatment time, harvest the cells and extract total RNA.

    • Reverse transcribe the RNA to cDNA.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers for genes of interest that are known to be involved in metabolic pathways (e.g., phosphoenolpyruvate carboxykinase, peroxisome proliferator-activated receptor alpha, lipoprotein lipase).[14]

  • Data Analysis:

    • Calculate the relative gene expression changes normalized to a housekeeping gene to determine the effect of the treatment on gene transcription.

Conclusion and Future Directions

The current body of evidence does not support a role for this compound as a classical lipid second messenger analogous to sn-1,2-diacylglycerols. Its interaction with and activation of canonical C1 domain-containing proteins like PKC is significantly weaker. However, this does not preclude its involvement in other biological processes.

Future research should focus on:

  • Identifying Non-Canonical Binding Partners: Utilizing unbiased proteomic approaches, such as lipid pull-down assays followed by mass spectrometry, to identify proteins that may specifically interact with 1,3-diacylglycerols.

  • Elucidating Metabolic Signaling Pathways: Further investigating the mechanisms by which dietary 1,3-diacylglycerols influence systemic metabolism, including their effects on gene expression and enzymatic activity in key metabolic tissues.

  • Exploring Biophysical Effects on Membranes: Characterizing how the incorporation of specific 1,3-diacylglycerol species like this compound alters membrane fluidity, curvature, and the function of integral membrane proteins.

While this compound may not be a conventional second messenger, its potential roles in metabolism and membrane biology warrant further investigation, which could open new avenues for therapeutic development in metabolic diseases.

References

Enzymatic Generation of 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific structured diacylglycerol (DAG). Diacylglycerols are crucial molecules in cellular metabolism and signaling. While 1,2-diacylglycerols are well-known second messengers, the distinct roles of 1,3-diacylglycerols are an emerging area of research. The enzymatic production of structurally defined DAGs like this compound is essential for advancing these investigations.

This document outlines a feasible enzymatic esterification strategy, purification methodologies, and a summary of relevant signaling information. The experimental protocols and quantitative data presented are based on established methods for the synthesis of analogous 1,3-diacylglycerols due to the limited availability of literature focused solely on this compound.

Enzymatic Synthesis Strategy

The most effective method for producing 1,3-regiospecific diacylglycerols is the direct esterification of glycerol with free fatty acids using a sn-1,3-regioselective lipase. This approach allows for the controlled placement of fatty acids at the outer positions of the glycerol backbone.

A one-pot synthesis strategy is proposed for the generation of this compound. This involves the simultaneous esterification of glycerol with both palmitic acid and α-linolenic acid in a solvent-free system. The use of an immobilized sn-1,3-regioselective lipase, such as Lipozyme RM IM from Rhizomucor miehei, is recommended to ensure the desired regioselectivity and to facilitate enzyme recovery and reuse.[1] To drive the reaction towards synthesis, the removal of water, a byproduct of esterification, is critical. This is typically achieved through the application of a vacuum and the inclusion of molecular sieves.[2][3]

Experimental Workflow

G cluster_synthesis Enzymatic Esterification cluster_purification Purification substrates Glycerol Palmitic Acid α-Linolenic Acid reaction One-Pot Reaction (Solvent-free, Vacuum, Heat) substrates->reaction enzyme Immobilized sn-1,3 Lipase (e.g., Lipozyme RM IM) enzyme->reaction crude Crude Reaction Mixture (DAGs, MAGs, TAGs, FFAs) reaction->crude Product Mixture mol_dist Molecular Distillation (Remove FFAs and MAGs) crude->mol_dist sol_frac Solvent Fractionation (Isolate 1,3-DAGs) mol_dist->sol_frac final_product This compound sol_frac->final_product Purified Product

Fig. 1: Proposed experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of other 1,3-diacylglycerols.[1][2][3] Optimization may be required to achieve high yields and purity for this compound.

One-Pot Enzymatic Esterification
  • Reactant Preparation : In a reaction vessel, combine glycerol, palmitic acid, and α-linolenic acid. A molar ratio of fatty acids to glycerol of 2:1 is a common starting point.[2] For the synthesis of a mixed DAG, a 1:1 molar ratio of palmitic acid to α-linolenic acid should be used.

  • Enzyme and Dehydrating Agent Addition : Add an immobilized sn-1,3 regioselective lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total reactants.[3] To remove water produced during the reaction, add 4A molecular sieves.[2]

  • Reaction Conditions : Heat the mixture to a temperature of 50-70°C with continuous stirring.[3] Apply a vacuum to further facilitate water removal.

  • Reaction Monitoring : Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition of the mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal : Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

Purification of this compound

The crude reaction mixture will contain the desired 1,3-DAG, as well as 1,2-DAGs, monoacylglycerols (MAGs), triacylglycerols (TAGs), and unreacted free fatty acids (FFAs). A multi-step purification process is necessary to isolate the target molecule.

  • Molecular Distillation : This technique is effective for removing volatile components like FFAs and MAGs from the less volatile DAGs and TAGs.[4][5]

    • Step 1 : Perform an initial distillation at a lower temperature (e.g., 170-190°C) to remove the majority of FFAs and MAGs.[4]

    • Step 2 : A second distillation at a higher temperature (e.g., 220-230°C) can be used to separate the DAG fraction from the heavier TAGs.[4]

  • Solvent Fractionation : This method separates lipids based on their differential solubility and melting points in a solvent at a specific temperature. It is particularly useful for separating 1,3-DAGs from 1,2-DAGs.[2]

    • Dissolve the DAG-enriched fraction from molecular distillation in a suitable solvent mixture, such as n-hexane and ethyl acetate.[6]

    • Cool the solution to a specific temperature to induce the crystallization of the desired 1,3-DAG.

    • Separate the crystallized 1,3-DAG by filtration. The optimal solvent ratio and crystallization temperature will need to be determined empirically.

Quantitative Data

The following tables present representative data from the enzymatic synthesis of analogous 1,3-diacylglycerols. These values can serve as a benchmark for the synthesis of this compound.

Table 1: Reaction Parameters for the Enzymatic Synthesis of 1,3-Diacylglycerols.

Parameter 1,3-Dipalmitoylglycerol[2] 1,3-Dilaurin[3]
Enzyme Lipozyme TL IM Lipozyme RM IM
Fatty Acid:Glycerol Molar Ratio 2:1 2:1
Enzyme Loading (% w/w) Not specified 5%
Temperature (°C) 73 50
Reaction Time (h) 6 3
Dehydrating Agent 4A Molecular Sieve & Silica Gel Vacuum
DAG Content in Crude Product (%) 35.04 ~80

| 1,3-DAG Isomer Purity (%) | 74.98 | Not specified |

Table 2: Purification of 1,3-Diacylglycerols.

Purification Step Component Removed Purity of 1,3-DAG Achieved Reference
Molecular Distillation FFAs, MAGs, TAGs >80% DAG [4]

| Solvent Fractionation | 1,2-DAGs | >98% 1,3-DAG |[6] |

Signaling Pathways Involving Diacylglycerols

Diacylglycerols are key signaling molecules, with their biological activity being highly dependent on their isomeric form.[7]

The Canonical 1,2-Diacylglycerol Signaling Pathway

The most well-characterized signaling role of DAGs involves the sn-1,2 isomer. Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and sn-1,2-DAG.[8] sn-1,2-DAG then acts as a second messenger by recruiting and activating members of the Protein Kinase C (PKC) family and other C1 domain-containing proteins at the cell membrane.[9] This activation triggers a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[9]

G receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag12 sn-1,2-Diacylglycerol pip2->dag12 pkc Protein Kinase C (PKC) dag12->pkc activates cellular_response Cellular Responses pkc->cellular_response phosphorylates targets

Fig. 2: Simplified signaling pathway of sn-1,2-diacylglycerol.
Signaling Roles of 1,3-Diacylglycerols

The specific signaling functions of 1,3-diacylglycerols, such as this compound, are less well understood compared to their 1,2-isomers. It is generally accepted that 1,3-DAGs do not activate PKC in the same manner as 1,2-DAGs. Some studies suggest that 1,3-diacylglycerols may have distinct biological activities. For instance, a synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to possess immunomodulatory effects.[10][11] However, it is important to note that PLAG has a different structure than the topic molecule of this guide.

The metabolic fate of 1,3-DAGs also differs from that of 1,2-DAGs. After ingestion, 1,3-DAGs are hydrolyzed to 1(3)-monoacylglycerols, which are not as efficiently re-esterified into triacylglycerols in the intestinal cells.[12] This can lead to reduced storage of fat in adipose tissue.[12]

Further research is needed to fully elucidate the specific signaling pathways and cellular targets of this compound and other 1,3-diacylglycerols. The availability of pure, structurally defined molecules produced through enzymatic synthesis will be critical for these future investigations.

References

An In-depth Technical Guide on the Discovery of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Bananas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, quantification, and potential biological significance of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol (DAG) identified in bananas (Musa spp.). This document details the experimental protocols for its identification and discusses its potential role in plant signaling pathways, offering valuable insights for researchers in lipidomics, natural product chemistry, and drug development.

Introduction

Bananas are a globally significant fruit crop, recognized for their nutritional value, which includes carbohydrates, vitamins, and minerals. While the lipid content of bananas is relatively low, the specific composition of these lipids, particularly during ripening, is of scientific interest due to the potential biological activities of individual lipid molecules. Among these are diacylglycerols (DAGs), which are not only intermediates in triglyceride and phospholipid metabolism but also crucial second messengers in cellular signaling pathways.

The identification of specific DAGs, such as this compound, in unripe bananas opens avenues for research into their role in fruit development, ripening, and potential pharmacological applications. This guide synthesizes the available scientific information on this compound, focusing on its discovery in the 'Dwarf Cavendish' banana variety.

Discovery and Quantification

This compound was first identified in the lipophilic extracts of both the pulp and peel of unripe 'Dwarf Cavendish' bananas.[1] The study by Oliveira et al. (2008) was instrumental in characterizing the lipid profile of this banana cultivar.

Data Presentation

While the precise concentration of this compound was not individually quantified, the study provided quantitative data for the broader class of diacylglycerols.

Sample MatrixDiacylglycerol Content (mg/kg of dry matter)Key Fatty Acids Identified in Lipophilic ExtractReference
Unripe Banana Pulp ('Dwarf Cavendish')119Linoleic acid, Linolenic acid, Oleic acid[1]
Unripe Banana Peel ('Dwarf Cavendish')878Linoleic acid, Linolenic acid, Oleic acid[1]

Table 1: Quantitative data for diacylglycerols in unripe 'Dwarf Cavendish' banana tissues.

Experimental Protocols

The identification of this compound in bananas was achieved through a combination of lipid extraction and gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology based on the original discovery and general practices in plant lipid analysis.

3.1. Lipid Extraction (Modified Folch Method)

This protocol is a standard method for the extraction of total lipids from plant tissues.

  • Sample Preparation: Freeze-dry fresh unripe banana pulp and peel samples and grind them into a fine powder.

  • Homogenization: Homogenize 10 g of the powdered sample with a mixture of chloroform and methanol (2:1, v/v) at a ratio of 1:20 (sample to solvent) for 2 minutes using a high-speed homogenizer.

  • Filtration: Filter the homogenate through a Büchner funnel with a filter paper to separate the solid residue from the liquid extract.

  • Washing: Wash the residue with the chloroform/methanol mixture and combine the filtrates.

  • Phase Separation: Add 0.9% aqueous NaCl solution to the combined filtrate to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v). Mix thoroughly and allow the phases to separate.

  • Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying: Dry the chloroform extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the obtained lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diacylglycerols

Prior to GC-MS analysis, the diacylglycerols are typically derivatized to increase their volatility.

  • Derivatization (Silylation):

    • To a known amount of the lipid extract (e.g., 1 mg), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Evaporate the reagents under a gentle stream of nitrogen.

    • Redissolve the derivatized sample in hexane for GC-MS injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or similar.

    • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-700.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: The identification of this compound is based on the retention time and the mass spectrum, which is compared to a reference standard or a spectral library. The mass spectrum of the trimethylsilyl (TMS) ether derivative will show characteristic fragmentation patterns, including the molecular ion and fragments corresponding to the loss of the TMS group and the individual fatty acyl chains.

Potential Signaling Pathways

Diacylglycerols are well-established second messengers in a variety of signaling cascades in eukaryotes, including plants. They are typically produced at the plasma membrane by the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2). The resulting DAG and inositol trisphosphate (IP3) then activate downstream signaling events.

While a specific signaling pathway involving this compound in banana ripening has not been elucidated, a general model for DAG-mediated signaling in plants can be proposed.

DAG_Signaling_Pathway ext_signal External Stimulus (e.g., Ethylene, Wounding) receptor Receptor ext_signal->receptor 1. Signal Perception plc Phospholipase C (PLC) receptor->plc 2. PLC Activation pip2 PIP2 dag This compound (DAG) pip2->dag 3. Hydrolysis ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC-like) dag->pkc 4a. Kinase Activation ca_release Ca2+ Release from ER ip3->ca_release 4b. IP3 Receptor Binding downstream Downstream Signaling pkc->downstream ca_release->downstream ripening Fruit Ripening Responses downstream->ripening 5. Cellular Response

Caption: General Diacylglycerol (DAG) Signaling Pathway in Plants.

This diagram illustrates a plausible signaling cascade where an external stimulus, such as the ripening hormone ethylene, activates a receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and DAG. This compound, as a specific DAG, could then activate downstream protein kinases, leading to a cascade of events that contribute to the physiological and biochemical changes associated with fruit ripening.

Conclusion

The discovery of this compound in unripe bananas provides a specific molecular target for further research into the complex process of fruit ripening. While quantitative data for this individual compound is still lacking, the established methodologies for lipid analysis in bananas pave the way for more detailed investigations. Understanding the role of this and other diacylglycerols in plant signaling could lead to novel approaches for controlling fruit ripening and may uncover new bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries. Further research is warranted to elucidate the specific signaling pathways in which this molecule participates and to accurately quantify its concentration throughout the ripening process.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a specific diacylglycerol (DAG) containing palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position of the glycerol backbone. Structured lipids like this are of significant interest in the food, cosmetic, and pharmaceutical industries due to their unique physical and physiological properties.[1][2] This document provides a detailed protocol for the synthesis of this compound, intended for use as a research standard. The synthesis can be approached through either chemoenzymatic or purely chemical methods. This protocol will focus on a two-step enzymatic approach, which offers high selectivity and milder reaction conditions.[3]

The synthesis involves the initial formation of a 1(3)-rac-monopalmitoyl-glycerol intermediate, followed by the specific esterification of the sn-3 position with α-linolenic acid. Enzymatic synthesis using lipases is a common and effective method for producing structured lipids such as diacylglycerols.[4]

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

StepReactionKey ParametersExpected Yield (%)Purity (%)
1Enzymatic Esterification of Glycerol with Palmitic AcidTemperature: 50-60°C, Vacuum, Immobilized Lipase80-95% (conversion of fatty acid)>80% (1,3-DAG content)[1]
2Enzymatic Esterification with α-Linolenic AcidTemperature: 40-50°C, Solvent-free system>70%>95% (after purification)

Table 2: Characterization Data for this compound

AnalysisParameterSpecification
Appearance Physical StateColorless to pale yellow liquid/solid
Molecular Formula -C37H66O5[5]
Molecular Weight -590.9 g/mol
Purity (by HPLC) Area %≥95%
Identity (by ¹H NMR) Chemical ShiftsConsistent with the structure
Identity (by MS) m/zConsistent with [M+Na]⁺ or [M+H]⁺

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol outlines a two-step enzymatic synthesis. The first step involves the synthesis of 1,3-dipalmitoyl-glycerol, which is then subjected to alcoholysis to yield 1(3)-mono-palmitoyl-glycerol. The second step is the esterification of the monopalmitoyl-glycerol with α-linolenic acid. A more direct approach is the esterification of glycerol with palmitic acid to form 1(3)-mono-palmitoyl-glycerol, followed by esterification with linolenic acid.

Materials:

  • Glycerol (≥99%)

  • Palmitic Acid (≥99%)

  • α-Linolenic Acid (≥99%)

  • Immobilized Rhizomucor miehei lipase (Lipozyme RM IM)[1]

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • n-Hexane (anhydrous)

  • Ethanol (95%)

  • Silica gel for column chromatography

  • Molecular sieves (4Å)

  • Sodium sulfate (anhydrous)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step 1: Synthesis of 1(3)-rac-Monopalmitoyl-glycerol

  • Reaction Setup: In a round-bottom flask, combine glycerol and palmitic acid in a 2:1 molar ratio.

  • Enzyme Addition: Add Lipozyme RM IM (5-10% by weight of total reactants).

  • Reaction Conditions: Heat the mixture to 60°C with constant stirring under vacuum to remove the water produced during the reaction.[6][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the desired conversion is achieved (typically 4-8 hours).

  • Work-up: After the reaction, filter to remove the immobilized enzyme. The resulting mixture will contain monopalmitoylglycerol, dipalmitoylglycerol, and unreacted starting materials.

  • Purification: Purify the 1(3)-rac-monopalmitoyl-glycerol using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Step 2: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the purified 1(3)-rac-monopalmitoyl-glycerol and α-linolenic acid in a 1:1.2 molar ratio in a minimal amount of anhydrous n-hexane.

  • Enzyme Addition: Add Novozym 435 (5-10% by weight of reactants) and activated molecular sieves.

  • Reaction Conditions: Stir the mixture at 45°C for 24-48 hours.

  • Monitoring: Monitor the formation of the desired product by TLC or HPLC.

  • Work-up: Once the reaction is complete, filter off the enzyme and molecular sieves. Evaporate the solvent under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

  • Standard Preparation: Prepare a standard solution of the purified product in a suitable solvent (e.g., chloroform/methanol).

  • Analysis: Inject the sample and compare the retention time with known standards of mono-, di-, and triglycerides if available. Purity is determined by the peak area percentage.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks for the glycerol backbone protons, the acyl chain protons of palmitic and linolenic acid, including the distinct signals for the double bond protons in the linolenic acid moiety.

  • ¹³C NMR: The spectrum will confirm the presence of carbonyl carbons of the ester groups, carbons of the glycerol backbone, and the carbons of the fatty acid chains.

3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+Na]⁺).

Visualizations

Synthesis_Pathway Glycerol Glycerol MPG 1(3)-rac-Monopalmitoyl-glycerol Glycerol->MPG PalmiticAcid Palmitic Acid PalmiticAcid->MPG FinalProduct This compound MPG->FinalProduct LinolenicAcid α-Linolenic Acid LinolenicAcid->FinalProduct Lipase1 Lipozyme RM IM Lipase1->MPG Esterification Lipase2 Novozym 435 Lipase2->FinalProduct Esterification Experimental_Workflow Start Start: Starting Materials (Glycerol, Palmitic Acid) Step1 Step 1: Enzymatic Esterification (Lipozyme RM IM, 60°C, Vacuum) Start->Step1 Purification1 Purification 1: Column Chromatography Step1->Purification1 Intermediate Intermediate: 1(3)-rac-Monopalmitoyl-glycerol Purification1->Intermediate Step2 Step 2: Enzymatic Esterification (α-Linolenic Acid, Novozym 435, 45°C) Intermediate->Step2 Purification2 Purification 2: Column Chromatography Step2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct Characterization Characterization (HPLC, NMR, MS) FinalProduct->Characterization

References

Application Notes & Protocols for the Analysis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Palmitoyl-3-Linolenoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule of interest in various research fields, including lipidomics and drug development. As a racemic mixture, the analysis requires methods that can not only identify and quantify the molecule but also resolve its enantiomeric forms. These application notes provide an overview of established analytical techniques and detailed protocols adaptable for the comprehensive analysis of this compound, based on methodologies developed for diacylglycerol species.

I. Application Notes

1. Chromatographic Separation & Mass Spectrometric Detection (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of diacylglycerols.[1][2] It offers high sensitivity and selectivity, allowing for both quantification and structural elucidation.

  • Normal-Phase Liquid Chromatography (NP-LC): NP-LC is effective for separating DAG isomers, such as sn-1,2- and sn-1,3-DAGs.[3] This separation is crucial as 1,3-DAGs can be formed by isomerization from 1,2-DAGs during extraction or storage.

  • Reversed-Phase Liquid Chromatography (RP-LC): RP-LC separates DAGs based on their fatty acid composition, specifically the chain length and degree of unsaturation. This is useful for separating this compound from other DAG species with different fatty acid chains.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the sensitive detection of DAGs.[2] The addition of electrolytes like ammonium acetate facilitates the formation of abundant [M+NH₄]⁺ ions, which are stable and suitable for fragmentation in MS/MS.[4]

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS provides structural information. For DAGs, characteristic neutral losses of the fatty acyl chains (as RCOOH + NH₃) from the [M+NH₄]⁺ ion are used for identification and even quantification.[5]

2. Chiral Separation of Enantiomers

Since the target molecule is a racemic mixture (1-palmitoyl-2-hydroxy-sn-glycerol-3-linolenate and 3-palmitoyl-2-hydroxy-sn-glycerol-1-linolenate), resolving these enantiomers is critical.

  • Derivatization with Chiral Reagents: A common strategy is to derivatize the free hydroxyl group of the DAG with a chiral isocyanate reagent, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric urethane derivatives.[6] These diastereomers can then be separated using standard normal-phase HPLC.

  • Chiral Stationary Phases (CSPs): An alternative is to use HPLC columns with a chiral stationary phase. For instance, columns based on amylose tris(3,5-dimethylphenylcarbamate) have been shown to effectively separate DAG enantiomers, sometimes without derivatization.[7][8] Supercritical Fluid Chromatography (SFC) with chiral columns is also an effective and rapid method for this purpose.[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the unambiguous structural confirmation of diacylglycerols and for quantifying the composition of DAG-containing oils.[9][10]

  • ¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acid chains. The signals for the glycerol protons can help distinguish between 1,2- and 1,3-DAG isomers.[11]

  • ¹³C NMR: Offers detailed information about the carbon skeleton, including the carbonyl carbons and the double bonds in the fatty acid chains, confirming the presence of palmitoyl and linolenoyl moieties.[9]

  • Multidimensional NMR: Techniques like HSQC and HMBC can be used to definitively assign proton and carbon signals, providing unequivocal structural proof.[9][10]

II. Quantitative Data

The following tables summarize typical quantitative parameters and compositional data relevant to the analysis of diacylglycerols using the described methods.

Table 1: Typical Performance Characteristics of LC-MS Methods for Diacylglycerol Analysis

ParameterValue RangeMethodReference
Limit of Detection (LOD)4.8 - 39.2 µg/mLHPSEC-ELSD[12]
Limit of Quantification (LOQ)14.7 - 118.7 µg/mLHPSEC-ELSD[12]
Limit of Quantification (LOQ)0.1 fmol/µlShotgun Lipidomics[13]
Linear Dynamic Range> 2,500-foldShotgun Lipidomics[13]
Reproducibility (CV)< 10.8%Shotgun Lipidomics[13]

Table 2: Example Compositional Analysis of a Diacylglycerol (DAG) Oil by NMR

ComponentComposition Range (%)
1,3-Diacylglycerols57 - 62%
1,2-Diacylglycerols28 - 32%
Triacylglycerols9 - 11%
Saturated Fatty Acids3 - 5%
Oleic Acid37 - 45%
Linoleic Acid49 - 53%
Linolenic Acid5 - 6.5%
(Data adapted from a study on DAG oil composition)[9][10]

III. Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh & Dyer method for extracting total lipids, including diacylglycerols.[13][14]

  • Homogenization: Homogenize the tissue sample or cell pellet. For plasma, start with 50 µL.

  • Solvent Addition: To the sample, add a mixture of chloroform and methanol. A common starting ratio is 1:2 (v/v) Chloroform:Methanol. For a 50 µL plasma sample, 170 µL of methanol and chloroform can be used.[14]

  • Internal Standard: Add an appropriate internal standard, such as a DAG with non-endogenous fatty acids (e.g., 1,3-di15:0 DAG), before extraction for accurate quantification.[13]

  • Vortex & Incubate: Vortex the mixture thoroughly and incubate on ice for 30 minutes to ensure complete extraction.

  • Phase Separation: Add chloroform and water to induce phase separation. The final ratio should be approximately 2:2:1.8 (Chloroform:Methanol:Water). For the plasma example, add 150 µL of water.[14]

  • Centrifugation: Centrifuge the mixture (e.g., at 15,000 x g for 5 min) to separate the layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the subsequent analysis (e.g., Chloroform/Methanol 1:1, v/v).[13]

Protocol 2: Normal-Phase LC-MS/MS for Diacylglycerol Quantification

This protocol is designed to separate 1,2- and 1,3-DAG isomers and quantify them.

  • Chromatographic Column: Use a silica-based normal-phase column.

  • Mobile Phase: A gradient elution using a hexane-based solvent system is common.

    • Mobile Phase A: Hexane/Isopropanol (99:1, v/v) with 10 mM ammonium acetate.

    • Mobile Phase B: Isopropanol/Water (90:10, v/v) with 10 mM ammonium acetate.

  • Gradient Program:

    • Start with 100% A.

    • Linearly increase to 20% B over 20 minutes.

    • Hold at 20% B for 5 minutes.

    • Return to 100% A and re-equilibrate for 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Monitor the transition from the [M+NH₄]⁺ precursor ion to the product ions corresponding to the neutral loss of each fatty acid.

      • For this compound ([M+NH₄]⁺, m/z 612.5):

        • Loss of Palmitic Acid + NH₃ (256.4 + 17.0): 612.5 -> 339.1

        • Loss of Linolenic Acid + NH₃ (278.4 + 17.0): 612.5 -> 317.1

Protocol 3: Chiral Separation of DAG Enantiomers via Derivatization

This protocol describes the resolution of DAG enantiomers after forming diastereomers.[6][15]

  • Derivatization:

    • Dissolve the dried DAG extract in anhydrous toluene.

    • Add a molar excess of (S)-(+)-1-(1-naphthyl)ethyl isocyanate and a catalytic amount of pyridine.

    • Heat the reaction mixture at 60°C for 1 hour.

    • Evaporate the solvent under nitrogen.

  • Chromatography:

    • Column: Use a standard silica normal-phase HPLC column.

    • Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol (e.g., 99.5:0.5, v/v).

    • Detection: UV detector at a wavelength appropriate for the naphthyl group (e.g., 280 nm).

  • Analysis: The two diastereomers will elute at different retention times, allowing for their separation and quantification. The elution order should be confirmed with standards if available.

Protocol 4: NMR for Structural Verification

This protocol outlines the general steps for acquiring NMR data.[9][10]

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified DAG sample in 0.5 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, 2.7 s acquisition time, 90° pulse width.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Acquire HSQC and HMBC spectra to correlate proton and carbon signals for unambiguous assignment of the palmitoyl and linolenoyl chains to the glycerol backbone.

  • Data Processing: Process the spectra using appropriate software (e.g., Topspin, MestReNova). Integrate relevant signals for quantitative analysis if needed.

IV. Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms LC-MS/MS Analysis cluster_chiral Chiral Analysis cluster_nmr NMR Analysis sample Biological Sample (Tissue, Plasma, Cells) extract Lipid Extraction (Bligh & Dyer) sample->extract dry Dry Down (N2) extract->dry reconstitute Reconstitute in Solvent dry->reconstitute lc HPLC Separation (NP or RP) reconstitute->lc deriv Derivatization (Optional) reconstitute->deriv nmr_acq 1D/2D NMR Acquisition reconstitute->nmr_acq ms MS/MS Detection (ESI, MRM) lc->ms quant Quantification ms->quant chiral_lc Chiral HPLC / SFC deriv->chiral_lc resolve Enantiomer Resolution chiral_lc->resolve structure Structural Verification nmr_acq->structure G start Extracted Lipid Sample hplc Normal-Phase HPLC start->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 MS1: Precursor Ion Selection ([M+NH4]+) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (Neutral Loss of Fatty Acids) cid->ms2 data Data Analysis: Quantification & Identification ms2->data G cluster_deriv Derivatization Approach cluster_csp Direct Approach rac_dag rac-DAG Sample derivatize React with Chiral Reagent (e.g., (S)-naphtylethyl isocyanate) rac_dag->derivatize chiral_hplc Separation on Chiral Stationary Phase (CSP) rac_dag->chiral_hplc (no derivatization) diastereomers Formation of Diastereomers derivatize->diastereomers achiral_hplc Separation on Achiral NP-HPLC diastereomers->achiral_hplc resolved Separated Enantiomers achiral_hplc->resolved chiral_hplc->resolved

References

Application Notes and Protocols for HPLC Separation of 1-Palmitoyl-3-Linolenoyl-rac-glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a triacylglycerol (TAG) containing palmitic acid (a saturated fatty acid) and linolenic acid (a polyunsaturated fatty acid). The specific arrangement of these fatty acids on the glycerol backbone results in different isomers, including regioisomers and enantiomers. The separation and quantification of these isomers are critical in various fields, including lipidomics, food science, and pharmaceutical development, as their stereochemistry can significantly influence their physical, chemical, and biological properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the challenging separation of these closely related TAG isomers.

This document provides detailed application notes and protocols for the separation of this compound isomers using Non-Aqueous Reversed-Phase (NARP) HPLC, Silver-Ion HPLC, and Chiral HPLC.

Methods for Isomer Separation

The separation of triacylglycerol isomers can be approached using several HPLC techniques, each offering distinct selectivity.

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This technique is well-suited for the separation of TAG regioisomers based on their polarity and equivalent carbon number (ECN).[1] Polymeric ODS columns have proven effective in resolving regioisomers that are otherwise difficult to separate.[1]

  • Silver-Ion HPLC: This is a powerful method for separating isomers based on the degree and type of unsaturation.[1] The separation is achieved through the interaction of the π-electrons of the double bonds in the unsaturated fatty acids with silver ions on the stationary phase.[1]

  • Chiral HPLC: This technique is essential for the separation of enantiomers. Polysaccharide-based chiral stationary phases are commonly used for the direct resolution of TAG enantiomers without derivatization.

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

This protocol is designed for the separation of the regioisomers this compound and its potential isomer 1(3)-Palmitoyl-2-Linolenoyl-rac-glycerol.

Sample Preparation:

  • Dissolve the lipid sample in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.[1]

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]

HPLC System and Conditions:

ParameterCondition
HPLC System Standard HPLC or UHPLC system with a column thermostat and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[1]
Column Polymeric ODS (C18) column (e.g., 250 x 4.6 mm, 5 µm).[1]
Mobile Phase Isocratic elution with Acetonitrile/2-Propanol (e.g., 70:30, v/v). The exact ratio may require optimization.[1]
Flow Rate 1.0 mL/min.[1]
Column Temp. 18°C.[1]
Injection Vol. 5-20 µL.[1]
Detector ELSD or MS.

Expected Elution Order for Related Diacylglycerols:

For diacylglycerol isomers, a study has shown the following elution order on a C18 column with 100% acetonitrile: 1-Palmitoyl-3-linolenoyl-glycerol followed by 1-Palmitoyl-2-linolenoyl-glycerol.[2] While this is for diacylglycerols, it provides an indication of the relative retention for the triacylglycerol regioisomers.

Method 2: Silver-Ion HPLC for Separation Based on Unsaturation

This method is highly effective for separating TAGs based on the number and configuration of double bonds.

Sample Preparation:

  • Dissolve the lipid sample in a non-polar solvent like hexane to a concentration of 1-10 mg/mL.[1]

  • Filter the sample through a 0.2 µm PTFE syringe filter.[1]

HPLC System and Conditions:

ParameterCondition
HPLC System Standard HPLC system with a column oven and ELSD or MS detector.[1]
Column Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
Mobile Phase Gradient elution using Hexane/Acetonitrile/2-Propanol. A new mobile phase gradient has been shown to provide better resolution and reproducibility.[3]
Flow Rate 1.0 mL/min.
Column Temp. 20°C.
Injection Vol. 10-20 µL.
Detector ELSD or MS.
Method 3: Chiral HPLC for Enantiomer Separation

This protocol is for the separation of the enantiomers of this compound. A study has shown successful separation of 1,2-dipalmitoyl-3-linoleoyl-rac-glycerol (rac-PPL) enantiomers using a similar method.[4]

Sample Preparation:

  • Dissolve the lipid sample in the mobile phase (e.g., hexane/2-propanol) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter.

HPLC System and Conditions:

ParameterCondition
HPLC System Standard HPLC system with a column oven and a suitable detector (e.g., ELSD, MS). A recycle HPLC system can be employed to enhance resolution.[4]
Column Polysaccharide-based chiral column (e.g., CHIRALPAK series).[4]
Mobile Phase Hexane/2-Propanol (e.g., 99:1, v/v).
Flow Rate 0.5 - 1.0 mL/min.
Column Temp. 25°C.
Injection Vol. 10 µL.
Detector ELSD or MS.

Data Presentation

Table 1: HPLC Methods for this compound Isomer Separation

MethodTarget IsomersPrinciple of SeparationTypical Stationary PhaseTypical Mobile Phase
NARP-HPLC RegioisomersPolarity and Equivalent Carbon Number (ECN)Polymeric ODS (C18)Acetonitrile/2-Propanol
Silver-Ion HPLC Isomers based on unsaturationπ-complexation with double bondsSilver-ion bonded silicaHexane/Acetonitrile/2-Propanol
Chiral HPLC EnantiomersChiral recognitionPolysaccharide-based chiral selectorHexane/2-Propanol

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Lipid Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter (0.2 µm PTFE) dissolve->filter hplc HPLC System (Pump, Injector, Oven) filter->hplc column Select Column: - NARP (Regioisomers) - Silver-Ion (Unsaturation) - Chiral (Enantiomers) hplc->column detector Detection (ELSD or MS) column->detector chromatogram Obtain Chromatogram detector->chromatogram quantify Peak Integration & Quantification chromatogram->quantify identify Isomer Identification quantify->identify

Caption: Experimental workflow for HPLC separation of TAG isomers.

logical_relationship cluster_separation Separation Strategy cluster_methods HPLC Methods cluster_output Analytical Output start This compound Isomer Mixture regio Regioisomer Separation (e.g., 1,3- vs 1,2-isomers) start->regio enantio Enantiomer Separation (sn-1 vs sn-3 position) start->enantio narp NARP-HPLC regio->narp silver Silver-Ion HPLC regio->silver chiral Chiral HPLC enantio->chiral quant_regio Quantification of Regioisomers narp->quant_regio silver->quant_regio quant_enantio Quantification of Enantiomers chiral->quant_enantio

Caption: Logical relationship for selecting an HPLC method.

References

Application Notes and Protocols for the Mass Spectrometry of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) of significant interest in various fields, including lipidomics, drug development, and nutritional science. As a key intermediate in lipid metabolism and a second messenger in cellular signaling, accurate and detailed analysis of its structure and quantity is crucial. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for the characterization and quantification of PLG and other lipid species.

These application notes provide a comprehensive overview of the mass spectrometric analysis of PLG, including detailed experimental protocols for sample preparation and LC-MS/MS analysis, expected fragmentation patterns, and relevant biological context.

Molecular Profile of this compound

PropertyValue
Chemical Formula C37H64O5
Molecular Weight 592.9 g/mol
Structure A glycerol backbone esterified with palmitic acid (16:0) at the sn-1 position and α-linolenic acid (18:3) at the sn-3 position.

Mass Spectrometric Analysis

The analysis of neutral lipids like diacylglycerols is typically performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that usually forms adduct ions, such as [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID), the primary fragmentation pathway for diacylglycerols involves the neutral loss of the constituent fatty acid chains. For this compound, the following key fragmentation events are predicted.

Table 1: Predicted m/z Values for Precursor and Major Fragment Ions of this compound in Positive Ion Mode.

Ion TypePredicted m/zDescription
Precursor Ions
[M+H]⁺593.5Protonated molecule
[M+NH₄]⁺610.5Ammonium adduct
[M+Na]⁺615.5Sodiated molecule
[M+Li]⁺599.5Lithiated molecule
Fragment Ions (from [M+H]⁺)
[M+H - H₂O]⁺575.5Loss of a water molecule
[M+H - C₁₆H₃₂O₂]⁺337.2Neutral loss of Palmitic Acid
[M+H - C₁₈H₃₀O₂]⁺315.2Neutral loss of α-Linolenic Acid
C₁₆H₃₁O⁺239.2Acylium ion of Palmitic Acid
C₁₈H₂₉O⁺261.2Acylium ion of α-Linolenic Acid

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The fragmentation of different adduct ions ([M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) will also lead to characteristic neutral losses of the fatty acids.

Experimental Protocols

I. Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is a general guideline for the extraction of total lipids, including diacylglycerols, from biological samples such as plasma, tissues, or cells. The Folch method is a widely used and robust technique.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization (for tissues): Weigh the tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample (e.g., 20 mL for 1 g of tissue).

  • For liquid samples (plasma, cell suspensions): Add 20 volumes of 2:1 (v/v) chloroform:methanol to the sample.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex for 1 minute and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as methanol/chloroform (1:1, v/v) or isopropanol/acetonitrile/water (2:1:1, v/v/v).

II. LC-MS/MS Analysis of this compound

This protocol outlines the conditions for the separation and detection of PLG using a reverse-phase LC system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.

LC Conditions:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-18 min: Hold at 100% B

    • 18-18.1 min: Linear gradient from 100% to 30% B

    • 18.1-25 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimize for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • MRM Transitions (example for [M+H]⁺):

      • Precursor Ion (Q1): m/z 593.5

      • Product Ions (Q3): m/z 337.2 (loss of Palmitic Acid), m/z 315.2 (loss of Linolenic Acid)

    • Product Ion Scan: Select the precursor ion of interest (e.g., m/z 593.5) and scan for all resulting fragment ions.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis BiologicalSample Biological Sample (Tissue, Plasma, Cells) Homogenization Homogenization (for tissues) BiologicalSample->Homogenization LipidExtraction Lipid Extraction (e.g., Folch Method) Homogenization->LipidExtraction Drying Drying under N2 LipidExtraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_Separation LC Separation (Reverse Phase C18) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1 Analysis (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan/ MRM) CID->MS2 PeakIntegration Peak Integration & Quantification MS2->PeakIntegration LipidIdentification Lipid Identification (Fragmentation Analysis) PeakIntegration->LipidIdentification StatisticalAnalysis Statistical Analysis LipidIdentification->StatisticalAnalysis

Caption: General experimental workflow for the lipidomic analysis of diacylglycerols.

Diacylglycerol Signaling Pathway

Diacylglycerols are crucial second messengers in various signaling cascades. A prominent example is the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response phosphorylates target proteins IP3R IP3 Receptor IP3->IP3R binds to Ca2 Ca²⁺ IP3R->Ca2 releases Ca2->PKC_inactive co-activates (conventional PKCs) Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

Caption: Simplified signaling pathway showing the activation of Protein Kinase C (PKC) by diacylglycerol.[1]

References

Application Notes: Quantification of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC) isozymes.[1][2][3] The specific acyl chain composition of DAGs can influence their metabolic fate and signaling efficacy. 1-Palmitoyl-3-Linolenoyl-rac-glycerol is a specific diacylglycerol species containing palmitic acid (16:0) and α-linolenic acid (18:3). Accurate quantification of this and other specific DAGs in lipid extracts is essential for understanding their precise roles in cellular processes and for the development of therapeutics targeting lipid signaling pathways.

This document provides detailed protocols for the extraction, separation, and quantification of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway of Diacylglycerol

Diacylglycerols are generated at the cell membrane upon the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2). The resulting DAG remains in the membrane, where it recruits and activates PKC, initiating a cascade of downstream phosphorylation events that regulate various cellular functions.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG generates PKC Protein Kinase C (PKC) DAG->PKC recruits and activates Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets Agonist Agonist Agonist->GPCR activates

Caption: General Diacylglycerol Signaling Pathway.

Quantitative Data Summary

The following table presents example data for the quantification of this compound in a hypothetical cell culture experiment. The data illustrates the change in the concentration of the target lipid upon treatment with a stimulant known to activate PLC.

Sample GroupnConcentration (pmol/mg protein)Standard Deviationp-value
Control615.82.1\multirow{2}{*}{<0.01}
Treated (Stimulant X)642.55.3

Experimental Protocols

A robust workflow is required for accurate quantification, encompassing sample preparation, lipid extraction, and instrumental analysis.

Experimental Workflow

A 1. Sample Collection (e.g., cell pellet, tissue) B 2. Addition of Internal Standard A->B C 3. Lipid Extraction (Folch or Bligh-Dyer Method) B->C D 4. Phase Separation & Organic Phase Collection C->D E 5. Solvent Evaporation D->E F 6. Reconstitution in Injection Solvent E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: Workflow for DAG Quantification.

Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh-Dyer Method)

This protocol is adapted from established methods for total lipid extraction.[4][5]

Materials:

  • Cell pellet (e.g., ~1x10^7 cells)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (HPLC Grade)

  • Chloroform (HPLC Grade)

  • Internal Standard (IS): A commercially available deuterated or 13C-labeled diacylglycerol standard not expected to be in the sample.

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Wash the cell pellet twice with ice-cold PBS to remove media components.

  • Resuspend the cell pellet in 100 µL of water in a glass tube.

  • Add the internal standard to the cell suspension at a known concentration.

  • Add 375 µL of methanol and 125 µL of chloroform. Vortex vigorously for 1 minute to create a single-phase mixture.

  • Incubate on ice for 30 minutes to facilitate lipid extraction.

  • Induce phase separation by adding 125 µL of chloroform and 125 µL of water. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Store the dried lipid film at -80°C until analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol outlines a general approach for the analysis of diacylglycerols using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.[5][6][7]

Materials:

  • Dried lipid extract

  • LC-MS/MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole MS)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • This compound analytical standard[8]

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of Mobile Phase B. Vortex and transfer to an LC vial.

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations, each spiked with the same concentration of internal standard as the samples.

  • LC Separation:

    • Column Temperature: 55°C

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      Time (min) %A %B
      0.0 68 32
      1.5 55 45
      5.0 48 52
      8.0 42 58
      12.0 30 70
      12.1 0 100
      15.0 0 100
      15.1 68 32

      | 18.0 | 68 | 32 |

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The specific precursor-to-product ion transitions must be optimized by infusing the analytical standard. For this compound (Formula Weight: 590.9), the precursor ion will likely be the [M+NH4]+ adduct (m/z 608.5). Product ions will correspond to the neutral loss of the fatty acyl chains.

      • Example Precursor Ion: [M+NH4]+

      • Example Product Ions: Fragments corresponding to the loss of palmitic acid or linolenic acid.

    • Set MRM transitions for both the target analyte and the internal standard.

  • Quantification:

    • Integrate the peak areas for the target analyte and the internal standard in both the samples and the calibration standards.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

    • Normalize the final concentration to the initial amount of protein or cell number.

References

Application Notes and Protocols for 1-Palmitoyl-3-Linolenoyl-rac-glycerol in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing palmitic acid (a saturated fatty acid) at the sn-1 position and α-linolenic acid (a polyunsaturated fatty acid) at the sn-3 position.[1][2] As a diacylglycerol, it is a critical lipid second messenger in cellular signaling pathways.[3] One of its most well-documented roles is the activation of Protein Kinase C (PKC) isoforms.[3][4] The binding of DAG to the C1 domain of conventional and novel PKCs induces a conformational change that recruits the kinase to the cell membrane, leading to its activation and the subsequent phosphorylation of target proteins.[3][4] This activation is a pivotal step in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[3]

The unique fatty acid composition of this compound may confer specific properties regarding its interaction with and activation of different PKC isoforms. The acyl chain structure of DAGs can influence the potency of PKC activation.[5][6] Therefore, utilizing this specific DAG in in vitro kinase assays allows for a more nuanced investigation of kinase regulation and the screening of potential inhibitors that may interfere with the DAG-PKC interaction. These application notes provide a detailed protocol for employing this compound in a Protein Kinase C in vitro kinase assay, a common application for this class of molecules.

Signaling Pathway: Protein Kinase C (PKC) Activation

The diagram below illustrates the canonical signaling pathway leading to the activation of Protein Kinase C by diacylglycerol.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Growth Factor) Receptor GPCR / RTK Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG 1-Palmitoyl-3-Linolenoyl -rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem Active PKC DAG->PKC_mem Recruits & Activates Substrate Substrate Protein PKC_mem->Substrate Phosphorylates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_cyto Inactive PKC Ca_release->PKC_cyto Primes PKC_cyto->PKC_mem pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Caption: PKC Signaling Pathway.

Application: In Vitro Protein Kinase C (PKC) Activity Assay

This assay is designed to measure the activity of PKC in the presence of this compound as an activator. It can be adapted to screen for inhibitors of PKC or to study the activation profile of different PKC isoforms. The protocol outlined here is a non-radioactive, fluorescence-based assay, which is a common and safer alternative to traditional radiometric assays.[7][8][9]

Experimental Workflow

The following diagram outlines the major steps in the in vitro PKC kinase assay workflow.

Kinase_Assay_Workflow prep 1. Prepare Reagents - Kinase Buffer - Lipid Vesicles (PS + DAG) - PKC Enzyme - Substrate & ATP plate 2. Plate Reaction Components - Add buffer, lipid vesicles, PKC, and inhibitor (optional) to microplate wells. prep->plate initiate 3. Initiate Reaction - Add ATP to start phosphorylation. plate->initiate incubate 4. Incubate - Allow reaction to proceed at specified temperature and time. initiate->incubate detect 5. Detect Phosphorylation - Add detection reagent (e.g., ADP-Glo™, HTRF®). incubate->detect read 6. Read Signal - Measure luminescence or fluorescence. detect->read analyze 7. Analyze Data - Calculate kinase activity and IC50 values. read->analyze

Caption: In Vitro Kinase Assay Workflow.

Detailed Experimental Protocol

This protocol is adapted from standard PKC assay procedures and is specifically tailored for the use of this compound.[10][11]

Materials and Reagents
  • This compound (ensure high purity, ≥98%)[1]

  • Phosphatidylserine (PS)

  • Recombinant human Protein Kinase C (e.g., PKCα, PKCβ, PKCγ)

  • PKC substrate peptide (e.g., a fluorescently labeled peptide)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT

  • Lipid Resuspension Buffer: 10 mM HEPES (pH 7.4), 0.3% Triton X-100

  • Stop Solution/Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega or HTRF® kit from Cisbio)

  • 96-well or 384-well microplates (white or black, depending on the detection method)

  • Chloroform

  • Nitrogen gas source

  • Water bath sonicator

Procedure

1. Preparation of Lipid Vesicles (Activator Solution)

This step is critical for presenting the lipid activator to the kinase in an appropriate conformation.

  • In a glass tube, combine Phosphatidylserine (PS) and this compound in chloroform. A common molar ratio is 4:1 PS to DAG. For a 10X stock, you might combine 5 µg of PS and 1.25 µg of this compound per planned reaction.[10]

  • Evaporate the chloroform solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Resuspend the dried lipid film in the Lipid Resuspension Buffer. The final concentration will depend on the desired assay conditions.

  • Sonicate the lipid suspension in a water bath sonicator for 15-30 minutes, or until the solution is clear, to form small unilamellar vesicles. This solution should be kept on ice for same-day use or can be stored at -20°C for longer periods.[10]

2. Kinase Reaction Setup

Perform all additions on ice. The following is for a single well in a 96-well plate format with a final volume of 50 µL. Adjust volumes as necessary.

  • Assay Wells:

    • Add 25 µL of 2X Kinase Assay Buffer.

    • Add 5 µL of the prepared 10X Lipid Vesicle solution.

    • Add 5 µL of the test compound (inhibitor) at various concentrations or vehicle control (e.g., DMSO).

    • Add 5 µL of the PKC substrate peptide solution (at a concentration near its Km).

    • Add 5 µL of diluted PKC enzyme. The optimal amount of enzyme should be determined empirically by titration.

  • Control Wells:

    • Negative Control (No Activator): Replace the Lipid Vesicle solution with Lipid Resuspension Buffer.

    • Positive Control (No Inhibitor): Replace the test compound with vehicle.

    • Blank (No Enzyme): Replace the PKC enzyme solution with Kinase Assay Buffer.

3. Reaction Initiation and Incubation

  • Pre-incubate the plate at the reaction temperature (e.g., 30°C) for 10 minutes.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be within the linear range of the reaction, which should be determined in preliminary experiments.

4. Signal Detection

  • Stop the reaction and detect the product according to the manufacturer's instructions for the chosen detection platform (e.g., ADP-Glo™, HTRF®). This typically involves adding a stop/detection reagent.

  • Incubate as required by the detection kit protocol (e.g., 40 minutes at room temperature for ADP-Glo™).

  • Read the signal (luminescence or fluorescence) using a compatible plate reader.

Data Presentation and Analysis

Quantitative data should be summarized for clear interpretation. The following tables provide examples of how to structure the results from a typical kinase assay experiment.

Table 1: PKC Activity in Response to this compound

ConditionPKC Isoform[DAG] (µg/mL)Relative Luminescence Units (RLU)Specific Activity (%)
No ActivatorPKCα015,230 ± 8500
ActivatorPKCα10185,600 ± 9,300100
No ActivatorPKCγ012,500 ± 7000
ActivatorPKCγ10210,450 ± 11,200100

Specific Activity (%) is calculated as: ((RLU_sample - RLU_no_activator) / (RLU_activator - RLU_no_activator)) * 100

Table 2: IC₅₀ Determination for a Test Inhibitor against PKCα

Inhibitor Conc. (nM)Log [Inhibitor]RLU (Mean ± SD)% Inhibition
0 (Control)-185,600 ± 9,3000
10170,150 ± 8,5008.3
101135,200 ± 7,10027.2
501.798,400 ± 5,20047.0
100265,800 ± 3,40064.5
5002.725,300 ± 1,80086.4
1000318,900 ± 1,10097.4

% Inhibition is calculated as: (1 - (RLU_inhibitor - RLU_blank) / (RLU_control - RLU_blank)) * 100

The IC₅₀ value is then determined by fitting the % Inhibition versus Log [Inhibitor] data to a four-parameter logistic curve.

Logical Relationship: Data Analysis Workflow

The diagram below shows the logical flow for analyzing the raw data from the kinase assay to determine inhibitor potency.

Data_Analysis_Workflow raw_data Raw Data (RLU/Fluorescence) subtract_blank Subtract Blank (No Enzyme Control) raw_data->subtract_blank normalize Normalize Data (% Activity or % Inhibition) subtract_blank->normalize plot Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) normalize->plot fit_curve Non-linear Regression (Sigmoidal, 4PL) plot->fit_curve ic50 Determine IC₅₀ Value fit_curve->ic50

Caption: Data Analysis Workflow.

Conclusion

This compound serves as a physiologically relevant activator for in vitro studies of Protein Kinase C and other DAG-responsive enzymes. The protocols and guidelines presented here provide a framework for its effective use in kinase activity assays, enabling researchers to investigate the specific roles of different diacylglycerol species in cellular signaling and to screen for novel therapeutic agents that modulate these pathways. Careful optimization of enzyme, substrate, and lipid concentrations is essential for generating robust and reproducible data.

References

Application Notes and Protocols for Diacylglycerol Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

This document provides a detailed protocol for the preparation and application of diacylglycerols for in vitro cell treatment, with a specific focus on providing a representative protocol using 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a compound with established immunomodulatory and cytoprotective effects. While specific protocols for 1-Palmitoyl-3-Linolenoyl-rac-glycerol are not extensively documented in current literature, the methodologies presented here for the structurally similar compound PLAG can serve as a valuable starting point for researchers.

This compound is a diacylglycerol containing palmitic acid and α-linolenic acid at the sn-1 and sn-3 positions, respectively.[1][2] Diacylglycerols are critical signaling molecules involved in a multitude of cellular processes. The specific fatty acid composition of the diacylglycerol molecule can significantly influence its biological activity.

The provided protocols and data are primarily based on studies of PLAG, which has been shown to exert various biological effects, including the modulation of immune responses, protection of pancreatic beta cells from apoptosis, and mitigation of chemotherapy-induced hematological toxicity.[3][4][5] Researchers investigating this compound may adapt these protocols, optimizing concentrations and treatment times for their specific cell type and experimental question.

B. Materials and Reagents

  • This compound or 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Cell line of interest (e.g., INS-1 pancreatic beta cells, peripheral blood mononuclear cells)

  • Reagents for assessing cell viability (e.g., MTT, Trypan Blue)

  • Kits for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide)

  • ELISA kits for cytokine measurement (e.g., IL-2, IL-4, IL-6, IFN-γ)

  • Reagents for Western blotting or other protein analysis techniques

  • Flow cytometer

  • Incubator (37°C, 5% CO2)

C. Stock Solution Preparation

  • Dissolving the Compound: Due to the lipophilic nature of diacylglycerols, a stock solution is typically prepared in an organic solvent. Dissolve this compound or PLAG in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When required, thaw an aliquot at room temperature before use.

D. Experimental Protocols

Protocol 1: Assessment of Cytotoxicity and Cell Viability

This protocol determines the optimal non-toxic concentration range of the diacylglycerol for subsequent functional assays.

  • Cell Seeding: Seed the cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of the diacylglycerol stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and low (typically ≤ 0.1%).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the diacylglycerol or vehicle control. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: In Vitro Apoptosis Assay

This protocol evaluates the effect of the diacylglycerol on apoptosis, for instance, in pancreatic beta cells challenged with an apoptotic stimulus like streptozotocin (STZ).[3]

  • Cell Seeding and Treatment: Seed INS-1 pancreatic beta cells in a 6-well plate. Once confluent, pre-treat the cells with the non-toxic concentration of the diacylglycerol (determined from Protocol 1) for a specified period (e.g., 24 hours).

  • Induction of Apoptosis: After pre-treatment, induce apoptosis by adding an apoptotic agent such as STZ (e.g., 2 mM) and co-incubate with the diacylglycerol for another 24 hours.

  • Cell Harvesting: Gently wash the cells with cold PBS and detach them using trypsin-EDTA. Collect the cells by centrifugation.

  • Annexin V/PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) can be quantified.

Protocol 3: Cytokine Production Assay

This protocol assesses the immunomodulatory effects of the diacylglycerol on immune cells, such as peripheral blood mononuclear cells (PBMCs).[6]

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Resuspend the PBMCs in complete RPMI-1640 medium. Seed the cells in a 24-well plate. Treat the cells with the diacylglycerol at various concentrations. A mitogen like Concanavalin A (Con A) can be used to stimulate the cells.

  • Supernatant Collection: After an incubation period (e.g., 48 hours), collect the cell culture supernatants by centrifugation to remove cells and debris.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-2, IL-4, IL-6, IFN-γ) in the supernatants using specific ELISA kits according to the manufacturer's protocols.

E. Data Presentation

Quantitative Data Summary (Based on PLAG Studies)

Parameter Cell Type Treatment Result Reference
Cell Apoptosis INS-1 Pancreatic Beta CellsSTZ + PLAGSignificant reduction in STZ-induced apoptosis[3]
Reactive Oxygen Species (ROS) INS-1 Pancreatic Beta CellsSTZ + PLAGSignificant reduction in STZ-induced intracellular ROS[3]
IL-4 Secretion Con A-stimulated T cellsPLAGReduced IL-4 secretion[4]
IL-6 Secretion Con A-stimulated T cellsPLAGReduced IL-6 secretion[4][6]
CXCL2 Levels Con A-treated mice (liver)PLAGReduced CXCL2 levels[4]
B Cell Proliferation Human PBMCsPLAGDecreased B cell proliferation[6]
Neutrophil Count 5-FU-treated micePLAGReduced duration of neutropenia[5]

F. Visualization of Signaling Pathways and Workflows

Signaling Pathway of PLAG in Attenuating STZ-Induced Pancreatic Beta Cell Damage

PLAG_GLUT2_pathway PLAG 1-Palmitoyl-2-Linoleoyl- 3-Acetyl-rac-glycerol (PLAG) GLUT2_internalization Accelerated GLUT2 Internalization PLAG->GLUT2_internalization Glucose_entry Reduced Excessive Glucose Entry GLUT2_internalization->Glucose_entry STZ_entry Reduced STZ Entry GLUT2_internalization->STZ_entry ROS_generation Decreased Intracellular ROS Generation Glucose_entry->ROS_generation STZ_entry->ROS_generation Apoptosis Reduced Beta Cell Apoptosis ROS_generation->Apoptosis

Caption: PLAG promotes GLUT2 internalization, reducing apoptosis.

Experimental Workflow for Assessing Cytotoxicity

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Diacylglycerol (Serial Dilutions) seed_cells->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay analyze_data Analyze Data & Determine IC50 mtt_assay->analyze_data end End analyze_data->end

Caption: Workflow for determining diacylglycerol cytotoxicity.

Logical Relationship of PLAG's Immunomodulatory Effects

PLAG_immunomodulation PLAG PLAG Treatment T_cell Con A-stimulated T cells PLAG->T_cell Hepatocyte Hepatocytes PLAG->Hepatocyte Neutrophil Neutrophils PLAG->Neutrophil IL4_secretion Reduced IL-4 Secretion T_cell->IL4_secretion leads to STAT6_activation Blocked STAT6 Activation Hepatocyte->STAT6_activation leads to Neutrophil_migration Inhibited Neutrophil Migration Neutrophil->Neutrophil_migration leads to

Caption: PLAG's modulation of immune cell functions.

References

Application Note: Purification of 1-Palmitoyl-3-Linolenoyl-rac-glycerol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLn-G) is a specific triacylglycerol (TAG) of interest in various fields due to its unique fatty acid composition, combining a saturated fatty acid (palmitic acid) and a polyunsaturated fatty acid (α-linolenic acid). The precise positioning of these fatty acids on the glycerol backbone influences its physicochemical and biological properties. While many plant oils are rich in TAGs, isolating a single molecular species like PLn-G is a significant challenge due to the complexity of natural lipid mixtures.[1][2] This document outlines a comprehensive, multi-step strategy for the extraction and purification of PLn-G from natural sources, such as select vegetable oils. The protocol combines initial solvent-based fractionation with advanced chromatographic techniques to achieve high purity.

Overall Purification Workflow

The purification strategy involves a systematic process beginning with the extraction of total lipids from the source material, followed by a bulk separation of the TAG fraction, and concluding with high-resolution chromatographic steps to isolate the target molecule.

Purification_Workflow cluster_0 Step 1: Extraction cluster_1 Step 2: Initial TAG Fractionation cluster_2 Step 3: High-Resolution Purification Source Natural Source (e.g., Seed Oil) Extraction Solvent Extraction (e.g., Hexane/Isopropanol) Source->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Solvent_Partition Liquid-Liquid Partitioning (to remove FFAs, polar lipids) Crude_Extract->Solvent_Partition TAG_Fraction Enriched TAG Fraction Solvent_Partition->TAG_Fraction Ag_HPLC Silver Ion HPLC (Ag-HPLC) (Separation by Unsaturation) TAG_Fraction->Ag_HPLC RP_HPLC Reversed-Phase HPLC (RP-HPLC) (Separation by ECN) Ag_HPLC->RP_HPLC Pure_PLG Purified this compound RP_HPLC->Pure_PLG

Caption: Overall workflow for the purification of PLn-G.

Data Presentation: Purification Efficiency

The following table summarizes representative data for the purification of a target TAG from a natural oil source, demonstrating the expected yield and purity at each major step. This data is illustrative and will vary based on the natural source and specific conditions.

Purification StepDescriptionStarting Mass (g)Mass Recovered (g)TAG Purity (%)Target PLn-G Purity (%)Representative Yield (%)
1. Solvent Extraction Extraction of total lipids from the source material.10040~85%<1%40
2. Liquid-Liquid Partitioning Removal of free fatty acids (FFAs) and polar lipids.[3]4035>95%~1%87.5
3. Silver Ion HPLC Fractionation based on the degree of unsaturation.[2]20.15>98%~40%7.5
4. Reversed-Phase HPLC Isolation of the final PLn-G molecule based on its partition number.[4]0.150.05>99%>99%33.3
Overall - 100 0.05 >99% >99% 0.05

Experimental Protocols

Protocol 1: Extraction of Total Lipids

This protocol describes a standard method for extracting the total lipid content from a plant-based source.

  • Homogenization: Homogenize 100g of the source material (e.g., ground flaxseeds) with a solvent mixture of hexane and isopropanol (3:2, v/v) at a 1:10 sample-to-solvent ratio.

  • Incubation: Stir the mixture at room temperature for 2 hours to ensure complete extraction.

  • Filtration: Filter the mixture through a Büchner funnel to remove solid plant material. Collect the liquid filtrate.

  • Re-extraction: Re-extract the solid residue with the same solvent mixture to maximize lipid recovery. Combine the filtrates.

  • Solvent Evaporation: Remove the solvent from the combined filtrates using a rotary evaporator under reduced pressure at 40°C.

  • Final Product: The resulting oil is the crude lipid extract. Weigh the extract to determine the total lipid yield.

Protocol 2: Initial TAG Fractionation by Liquid-Liquid Partitioning

This protocol aims to separate the neutral TAG fraction from more polar lipids and free fatty acids.[3][5]

  • Dissolution: Dissolve the crude lipid extract (from Protocol 1) in petroleum ether.

  • Partitioning: Add an equal volume of a methanol/water solution (e.g., 90% methanol).

  • Separation: Shake the mixture vigorously in a separatory funnel and allow the phases to separate. The upper, non-polar phase (petroleum ether) will contain the TAGs, while the lower, polar phase (methanol/water) will contain FFAs, mono- and diacylglycerols, and phospholipids.

  • Collection: Collect the upper petroleum ether phase.

  • Washing: Wash the collected phase twice with a small volume of 50% methanol/water to remove residual polar contaminants.

  • Drying: Dry the final petroleum ether phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched TAG fraction.

Protocol 3: High-Resolution Purification by 2D HPLC

This protocol uses a two-dimensional HPLC approach for the final isolation of PLn-G. It is a highly effective tool for characterizing complex lipid mixtures.[6]

Logical Flow of 2D HPLC Separation

HPLC_Separation_Logic cluster_0 First Dimension cluster_1 Second Dimension Input Enriched TAG Fraction Ag_HPLC Silver Ion HPLC (Ag-HPLC) Input->Ag_HPLC Ag_HPLC_Principle Separates based on number of double bonds. Linolenoyl (3) > Palmitoyl (0) Ag_HPLC->Ag_HPLC_Principle RP_HPLC Reversed-Phase HPLC (RP-HPLC) Ag_HPLC->RP_HPLC Collect fraction(s) containing TAGs with 3 double bonds RP_HPLC_Principle Separates based on Equivalent Carbon Number (ECN). ECN = Carbon Number - 2 * Double Bonds RP_HPLC->RP_HPLC_Principle Output Purified PLn-G Isomer RP_HPLC->Output Collect fraction corresponding to ECN of PLn-G

Caption: Logic of the 2D HPLC separation for PLn-G isolation.

A. First Dimension: Silver Ion HPLC (Ag-HPLC)

  • Column: Use a silver ion-impregnated HPLC column.

  • Mobile Phase: A gradient of a polar solvent (e.g., acetone or acetonitrile) in a non-polar solvent (e.g., hexane).

  • Principle: Separation is based on the number of double bonds in the fatty acid chains. TAGs with more double bonds (like those containing linolenic acid) will be retained longer.[2]

  • Procedure:

    • Inject the enriched TAG fraction onto the column.

    • Run the solvent gradient to elute TAGs in order of increasing unsaturation.

    • Collect the fractions corresponding to TAGs containing three double bonds (the total for PLn-G).

B. Second Dimension: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 (ODS) reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and isopropanol.

  • Principle: Separation is based on the Equivalent Carbon Number (ECN), where ECN = (Total Carbon Number) - 2 * (Total Number of Double Bonds). TAGs with higher ECN values are retained longer.[4]

    • For 1-Palmitoyl (16:0) - 3-Linolenoyl (18:3) - glycerol:

    • Total Carbons = 16 + 18 + 3 (glycerol) = 37

    • Total Double Bonds = 0 + 3 = 3

    • ECN = 37 - 2*3 = 31

  • Procedure:

    • Inject the collected fraction from the Ag-HPLC step.

    • Run the RP-HPLC gradient.

    • Collect the peak that elutes at the retention time corresponding to an ECN of 31.

  • Analysis: Confirm the identity and purity of the final collected fraction using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).

References

Application Notes and Protocols for the Derivatization of 1-Palmitoyl-3-Linolenoyl-rac-glycerol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of specific triglycerides such as 1-Palmitoyl-3-Linolenoyl-rac-glycerol is crucial in various fields, including lipidomics, food science, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of fatty acids. However, due to the low volatility of triglycerides, direct analysis by GC-MS is not feasible. Derivatization is therefore a critical sample preparation step. The most common derivatization method for triglycerides is transesterification, which converts the triglyceride into its constituent fatty acid methyl esters (FAMEs). These FAMEs are more volatile and can be readily analyzed by GC-MS.

This document provides detailed application notes and protocols for the derivatization of this compound to its corresponding FAMEs—methyl palmitate and methyl linolenate—for subsequent GC-MS analysis. Both acid- and base-catalyzed transesterification methods are discussed, along with recommended GC-MS parameters.

Principle of Derivatization: Transesterification

Transesterification, also known as alcoholysis, is the process of exchanging the organic group of an ester with the organic group of an alcohol. In the context of triglyceride analysis, this involves reacting the triglyceride with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs and glycerol.[1] The reaction can be catalyzed by acids or bases.

Reaction:

This compound + Methanol --(Catalyst)--> Methyl Palmitate + Methyl Linolenate + Glycerol

Comparison of Catalytic Methods

Both acid and base catalysts are effective for transesterification, each with its own advantages and disadvantages. Base-catalyzed transesterification is generally much faster than acid-catalyzed transesterification.[2] However, it is sensitive to the presence of free fatty acids (FFAs) and water, which can lead to a competing saponification (soap formation) reaction, reducing the FAME yield.[3][4] Acid-catalyzed transesterification is slower but is not affected by FFAs and can simultaneously esterify FFAs and transesterify triglycerides.[1]

Quantitative Data on Transesterification Efficiency

The efficiency of transesterification can vary depending on the catalyst, reaction time, temperature, and methanol-to-oil ratio. The following table summarizes reported yields for the transesterification of various vegetable oils (as models for triglycerides) to FAMEs under different catalytic conditions.

CatalystFeedstockMolar Ratio (Methanol:Oil)Catalyst Conc. (wt%)Temperature (°C)Reaction TimeFAME Yield (%)Reference
KOHRapeseed Oil-1.0--96[5]
KOHSunflower Oil6:11.0603 h98.6[5]
NaOH----->95[6]
H₂SO₄Waste Frying Oil6.1:10.685160 min>90 (ester content)[7]
CaO/mesoporous silicaSoybean Oil-5.0 (catalyst to oil)608 h95.2[7]
Barium AluminateUsed Vegetable Oil21:14.065150 min93.28[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification using Methanolic HCl

This protocol is robust and suitable for samples containing free fatty acids.

Materials:

  • This compound standard or sample

  • Methanol (anhydrous)

  • Acetyl Chloride or Concentrated Hydrochloric Acid

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Methanolic HCl (5% w/v): Slowly and carefully add 1 mL of acetyl chloride to 19 mL of cold, anhydrous methanol in a fume hood. Alternatively, bubble HCl gas through anhydrous methanol. This solution should be prepared fresh.

  • Sample Preparation: Weigh approximately 10 mg of the this compound sample into a screw-capped glass tube.

  • Reaction: Add 2 mL of methanolic HCl to the sample tube. Cap the tube tightly.

  • Heating: Place the tube in a heating block or water bath at 80-100°C for 1-2 hours.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis. Dilute with hexane if necessary.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This protocol is faster but requires anhydrous conditions and low free fatty acid content in the sample.

Materials:

  • This compound standard or sample

  • Methanol (anhydrous)

  • Potassium Hydroxide (KOH)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Methanolic KOH (0.5 M): Dissolve 0.28 g of KOH in 10 mL of anhydrous methanol. This solution should be prepared fresh.

  • Sample Preparation: Weigh approximately 10 mg of the this compound sample into a screw-capped glass tube.

  • Reaction:

    • Dissolve the sample in 1 mL of hexane.

    • Add 0.2 mL of the 0.5 M methanolic KOH solution.

    • Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

  • Phase Separation:

    • Add 2 mL of saturated NaCl solution.

    • Vortex briefly and then centrifuge at 2000 rpm for 5 minutes to facilitate phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A polar column such as a cyano-column or a wax-type column (e.g., DB-23, HP-88, Omegawax) is recommended for good separation of FAMEs.[8][9] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 10 minutes.

    • Note: The temperature program should be optimized based on the specific column and instrument used to ensure baseline separation of methyl palmitate and methyl linolenate.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Solvent Delay: 3-5 minutes.

Identification of FAMEs:

  • Methyl Palmitate (C16:0): Expected retention time will be shorter than methyl linolenate. The mass spectrum will show a characteristic molecular ion at m/z 270 and a prominent fragment ion at m/z 74 (McLafferty rearrangement).

  • Methyl Linolenate (C18:3): Expected retention time will be longer than methyl palmitate. The mass spectrum will show a molecular ion at m/z 292.

Visualizations

Experimental Workflow

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Transesterification) cluster_extraction Extraction cluster_analysis Analysis start This compound Sample derivatization Add Methanol & Catalyst (Acid or Base) start->derivatization reaction Heat (if required) & React derivatization->reaction extraction Add Hexane & Saturated NaCl reaction->extraction separation Vortex & Centrifuge extraction->separation collection Collect Upper Hexane Layer (FAMEs) separation->collection drying Dry with Na₂SO₄ collection->drying gcms GC-MS Analysis drying->gcms data Data Interpretation (Identify & Quantify FAMEs) gcms->data

Caption: Experimental workflow for the derivatization of this compound.

Logical Relationship of Catalysis Choice

Catalyst_Choice start Sample Characteristics ffa_check High Free Fatty Acids (FFAs)? start->ffa_check acid_path Acid-Catalyzed Transesterification ffa_check->acid_path Yes base_path Base-Catalyzed Transesterification ffa_check->base_path No acid_adv Advantages: - Tolerant to FFAs & water - Simultaneous esterification & transesterification acid_path->acid_adv acid_disadv Disadvantages: - Slower reaction rate acid_path->acid_disadv base_adv Advantages: - Much faster reaction rate base_path->base_adv base_disadv Disadvantages: - Sensitive to FFAs & water - Risk of saponification base_path->base_disadv

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this specific diacylglycerol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound (PLG)?

A1: The quantification of PLG presents several analytical challenges:

  • Isomeric Complexity: As a racemic mixture, PLG exists as multiple isomers, including positional isomers (sn-1,2-, sn-2,3-, and sn-1,3-diacylglycerols) and enantiomers (for the sn-1,2 and sn-2,3- forms). Separating these isomers is crucial for accurate quantification as their biological activities can differ. Acyl migration, the process where fatty acids change positions on the glycerol backbone, can occur during sample preparation and storage, further complicating analysis by converting one isomer to another.[1][2][3]

  • Chemical Instability: The linolenoyl moiety in PLG is a polyunsaturated fatty acid (PUFA) with three double bonds, making it highly susceptible to oxidation. This degradation can lead to an underestimation of the true PLG concentration.

  • Low Ionization Efficiency: Diacylglycerols lack a permanent charge and have low proton affinity, which results in poor ionization efficiency in mass spectrometry (MS), making sensitive detection difficult.

  • Matrix Effects: When analyzing PLG in complex biological samples, other lipids and matrix components can interfere with the ionization of PLG, leading to ion suppression or enhancement and inaccurate quantification.

Q2: How can I improve the sensitivity of my LC-MS method for PLG analysis?

A2: To enhance sensitivity, chemical derivatization of the free hydroxyl group on the glycerol backbone is a common and effective strategy. Derivatization introduces a charged or easily ionizable group, significantly improving the ionization efficiency of PLG in the mass spectrometer's electrospray ionization (ESI) source. This can lead to a signal enhancement of up to two orders of magnitude.

Q3: Which derivatization reagents are suitable for PLG?

A3: Several reagents can be used to derivatize diacylglycerols like PLG. The choice of reagent will depend on the analytical platform and the desired outcome. It is important to choose a reagent that reacts specifically with the hydroxyl group under mild conditions to prevent acyl migration and degradation of the polyunsaturated linolenoyl chain.

Q4: What type of internal standard should I use for accurate PLG quantification?

A4: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled PLG). This type of IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same matrix effects and ionization suppression/enhancement. This provides the most accurate correction for variations during sample preparation and analysis. If a stable isotope-labeled standard is not available, a structurally similar diacylglycerol with fatty acid chains of different lengths, that is not present in the sample, can be used. However, this approach may not fully compensate for all sources of analytical variability.

Q5: How can I prevent the degradation of PLG during sample preparation and storage?

A5: Due to the polyunsaturated linolenic acid component, PLG is prone to oxidation. To minimize degradation:

  • Storage: Store samples and standards at -80°C under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to solvents during extraction and sample preparation.

  • Minimize Exposure: Limit the exposure of samples to light, heat, and oxygen throughout the analytical process.

  • Rapid Analysis: Analyze samples as quickly as possible after preparation.

Troubleshooting Guides

Problem 1: Poor chromatographic peak shape or resolution of PLG isomers.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry For isomer separation, a chiral stationary phase is often required. Reversed-phase columns (e.g., C18) can separate based on hydrophobicity but may not resolve all positional isomers.
Suboptimal Mobile Phase Optimize the mobile phase composition and gradient. For normal-phase chromatography, a non-polar solvent system (e.g., hexane/isopropanol) is used. For reversed-phase, a polar organic mobile phase (e.g., acetonitrile/methanol/water) is common.
Acyl Migration Ensure that sample preparation is performed at low temperatures and with minimal exposure to acidic or basic conditions to prevent the interconversion of isomers.
Column Overload Reduce the injection volume or the concentration of the sample.

Problem 2: Low signal intensity or high limit of detection (LOD) for PLG.

Possible Cause Troubleshooting Step
Poor Ionization Implement a derivatization strategy to enhance the ionization efficiency of PLG.
Suboptimal ESI Source Parameters Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for your specific PLG derivative.
Ion Suppression Improve sample cleanup to remove interfering matrix components. Consider using a more selective sample preparation technique like solid-phase extraction (SPE). Ensure the internal standard is appropriate and added early in the workflow.
Analyte Degradation Review sample handling and storage procedures to minimize oxidation of the linolenoyl chain.

Problem 3: High variability in quantitative results between replicate injections.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including extraction, derivatization, and dilution.
Improper Internal Standard Use Verify that the internal standard is added at the very beginning of the sample preparation process and that its concentration is appropriate for the expected analyte levels.
Instrument Instability Check the stability of the LC-MS system by injecting a standard solution multiple times to assess the reproducibility of retention time and peak area.
Sample Instability in Autosampler If samples are queued for an extended period, degradation may occur. Keep the autosampler at a low temperature (e.g., 4°C) and consider adding antioxidants to the sample vials.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for diacylglycerol analysis using LC-MS/MS. Please note that these are general ranges and optimal values will need to be determined empirically for this compound.

ParameterTypical Value/RangeReference
Limit of Quantification (LOQ) 0.1 - 10 ng/mL
Linear Dynamic Range 2-4 orders of magnitude
Precision (RSD) < 15%
Accuracy (Recovery) 85 - 115%

Experimental Protocols

Protocol 1: Extraction of PLG from Biological Tissue

  • Homogenization: Homogenize the tissue sample in a cold solvent mixture, typically chloroform:methanol (2:1, v/v), containing an antioxidant like BHT (0.01%).

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled diacylglycerol) to the homogenate.

  • Phase Separation: Add water or a saline solution to the mixture to induce phase separation.

  • Lipid Extraction: Centrifuge the sample and collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

Protocol 2: Derivatization of PLG for Enhanced LC-MS/MS Detection

  • Reagent Preparation: Prepare the derivatization reagent according to the manufacturer's instructions.

  • Reaction: Add the derivatization reagent to the dried lipid extract.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to ensure complete derivatization.

  • Quenching: Stop the reaction by adding a quenching solution, if required by the protocol.

  • Sample Cleanup: Perform a cleanup step, such as solid-phase extraction (SPE), to remove excess reagent and byproducts.

  • Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the LC mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample homogenize Homogenization with Antioxidant start->homogenize add_is Add Internal Standard homogenize->add_is extract Lipid Extraction (e.g., Folch/Bligh-Dyer) add_is->extract drydown1 Dry Down extract->drydown1 derivatize Derivatization drydown1->derivatize cleanup Sample Cleanup (SPE) derivatize->cleanup drydown2 Final Dry Down cleanup->drydown2 reconstitute Reconstitute for LC-MS drydown2->reconstitute lc_separation Chromatographic Separation (Chiral or RP-HPLC) reconstitute->lc_separation ms_detection Mass Spectrometric Detection (ESI-MS/MS) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification end Final Concentration quantification->end

Caption: Workflow for PLG quantification.

troubleshooting_logic cluster_issues cluster_solutions_peaks cluster_solutions_signal cluster_solutions_variability start Problem with PLG Quantification issue_peaks Poor Peak Shape/ Resolution? start->issue_peaks issue_signal Low Signal Intensity? start->issue_signal issue_variability High Result Variability? start->issue_variability solution_column Optimize Column (e.g., Chiral Phase) issue_peaks->solution_column Yes solution_mobile_phase Adjust Mobile Phase issue_peaks->solution_mobile_phase Yes solution_migration Check for Acyl Migration (Control Temperature/pH) issue_peaks->solution_migration Yes solution_derivatize Implement Derivatization issue_signal->solution_derivatize Yes solution_source Optimize MS Source Parameters issue_signal->solution_source Yes solution_cleanup Improve Sample Cleanup issue_signal->solution_cleanup Yes solution_is Verify Internal Standard Protocol issue_variability->solution_is Yes solution_prep Ensure Consistent Sample Preparation issue_variability->solution_prep Yes solution_stability Check Instrument and Sample Stability issue_variability->solution_stability Yes

Caption: Troubleshooting decision tree for PLG analysis.

References

preventing acyl migration in 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing acyl migration in 1-Palmitoyl-3-Linolenoyl-rac-glycerol. Acyl migration, the intramolecular isomerization of acyl chains on the glycerol backbone, can significantly impact experimental outcomes by altering the compound's physicochemical and biological properties.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, with a focus on preventing its isomerization to 1(3)-Palmitoyl-2-Linolenoyl-rac-glycerol and 2-Palmitoyl-1(3)-Linolenoyl-rac-glycerol.

Issue Potential Cause Recommended Solution
Unexpected experimental results or loss of biological activity. Acyl migration may have occurred, leading to a mixture of isomers with different properties.Verify the isomeric purity of your sample using the analytical protocols outlined below. Implement preventative measures for storage and handling immediately.
Changes in the physical appearance of the lipid (e.g., from solid to gummy). The lipid, especially if unsaturated, is hygroscopic and has absorbed moisture, which can accelerate acyl migration and degradation.[1]Store the lipid under an inert atmosphere (argon or nitrogen) at or below -20°C.[1][2] If received as a powder, dissolve it in a suitable organic solvent for storage.[1][2]
Broad or multiple peaks during chromatographic analysis (TLC, HPLC, GC). The sample likely contains a mixture of the original 1,3-DAG and its 1,2- and 2,3-DAG isomers due to acyl migration.Optimize your experimental conditions to minimize migration (see protocols below). Use analytical methods capable of separating the isomers for accurate quantification.[3]
Inconsistent results between experimental batches. Variations in handling procedures, storage times, or experimental conditions (temperature, solvents, pH) are likely causing different degrees of acyl migration.Standardize all protocols for handling, storage, and experimentation. Regularly check the isomeric purity of your stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a concern for this compound?

A1: Acyl migration is an intramolecular process where the acyl chains (in this case, palmitoyl and linolenoyl) move between the sn-1, sn-2, and sn-3 positions of the glycerol backbone.[4] This is a significant concern because this compound can isomerize into other diacylglycerol species. This isomerization alters the molecule's structure, which can lead to changes in its physical properties and a loss of specific biological activity.[5]

Q2: What are the primary factors that promote acyl migration?

A2: The main factors that accelerate acyl migration are:

  • High Temperatures: Increased temperatures provide the energy for the acyl group to move.[6][7][8]

  • Solvent Polarity: Non-polar aprotic solvents tend to accelerate acyl migration, while polar protic solvents can inhibit it.[6][9][10][11]

  • pH: Both acidic and basic conditions can catalyze the reaction. The rate is generally lowest at a slightly acidic pH (around 4-5).[5][12]

  • Presence of Water: Water can facilitate the reaction.[13]

  • Catalytic Surfaces: Certain surfaces, like silica gel used in chromatography, can catalyze acyl migration.[14]

Q3: How should I store this compound to ensure its stability?

A3: To minimize isomerization, this compound should be stored as a solid at -20°C or below.[15] Because it contains an unsaturated fatty acid (linolenic acid), it is prone to oxidation and is hygroscopic.[1][2] For optimal stability, it should be stored under an inert gas (argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap.[1][2] If long-term storage in solution is necessary, use a suitable organic solvent and store at -20°C or lower.[16]

Q4: What solvents are recommended for dissolving and handling this lipid to minimize acyl migration?

A4: Polar protic solvents are generally better at inhibiting acyl migration than non-polar solvents.[9][10][11] For experimental work, consider using solvents like ethanol or t-butanol if compatible with your system. If a non-polar solvent is required, minimize the time the lipid is in solution and keep the temperature as low as possible.

Q5: Can I use standard silica gel chromatography to purify this compound?

A5: Caution is advised, as the acidic sites on silica gel can catalyze acyl migration.[3][14] If purification by silica gel chromatography is necessary, it should be performed quickly and at low temperatures. Alternatively, consider other chromatographic methods or derivatization of the free hydroxyl group to prevent migration.[3]

Quantitative Data on Acyl Migration

The rate of acyl migration is influenced by several factors. The following tables summarize the impact of temperature and solvent choice on this process, based on studies of similar diacylglycerols.

Table 1: Effect of Temperature on Acyl Migration

Temperature (°C)Relative Rate of MigrationNotes
-20Very LowRecommended storage temperature for long-term stability.[2][16][17]
4LowSuitable for short-term storage (hours to days), but some migration may occur.[6]
20-25 (Room Temp)ModerateSignificant migration can occur over hours to days. Avoid leaving the compound at room temperature for extended periods.[6][8]
40-50HighAcyl migration is significantly accelerated.[6][7]
>60Very HighRapid isomerization is expected.[8][18]

Table 2: Effect of Solvent Polarity on Acyl Migration Rate

SolventPolarityRelative Rate of MigrationReference
HexaneNon-polarHigh[7][9]
DichloromethaneNon-polarModerate-High[6][7]
AcetonePolar AproticModerate[6][7]
EthanolPolar ProticLow[6][7]
t-ButanolPolar ProticVery Low[9][11]

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound

  • Storage: Upon receipt, store the solid lipid at -20°C or below in a desiccator under an inert atmosphere (argon or nitrogen).[1][2]

  • Sample Preparation:

    • Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the lipid.[1]

    • For creating a stock solution, dissolve the solid lipid in a high-purity polar protic solvent such as ethanol or t-butanol, if compatible with downstream applications. Use glass or Teflon-lined labware.[1][2]

    • Overlay the solution with an inert gas, seal the vial tightly with a Teflon-lined cap, and store at -20°C or below.[2][16]

  • Handling:

    • Minimize the time the lipid solution is kept at room temperature.

    • Use glass syringes or pipettes for transfers to avoid leaching of plasticizers from plastic tips when using organic solvents.[1][2]

    • For aqueous preparations, prepare fresh and use immediately. Avoid long-term storage in aqueous buffers, as this can lead to hydrolysis and acyl migration.[19]

Protocol 2: Analysis of Isomeric Purity by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel 60 plates. For sensitive compounds, pre-treat the plate by developing it in the mobile phase containing 1-2% of a volatile base (e.g., triethylamine) to neutralize acidic sites, then dry thoroughly.

  • Sample Application: Dissolve a small amount of the diacylglycerol in a suitable solvent (e.g., chloroform or hexane/isopropanol). Spot carefully onto the TLC plate.

  • Mobile Phase: A common mobile phase for separating diacylglycerol isomers is hexane:diethyl ether:acetic acid (e.g., 70:30:1, v/v/v). The ratio may need optimization.

  • Development: Develop the plate in a saturated chromatography tank until the solvent front is near the top.

  • Visualization: Dry the plate and visualize the spots. Common methods include:

    • Iodine vapor.

    • Spraying with a primuline solution and viewing under UV light.

    • Spraying with a solution of phosphomolybdic acid or a sulfuric acid/charring reagent followed by heating.

  • Interpretation: 1,2(2,3)-Diacylglycerols are generally more polar and will have a lower Rf value than the corresponding 1,3-diacylglycerol. The presence of more than one spot indicates acyl migration has occurred.

Visualizations

Acyl_Migration_Mechanism cluster_13DAG 1,3-Diacylglycerol cluster_intermediate Orthoester Intermediate (Transition State) cluster_12DAG 1,2(2,3)-Diacylglycerol DAG_13 This compound Intermediate Cyclic Intermediate DAG_13->Intermediate Migration Initiated (Heat, Catalyst, etc.) DAG_12 1(3)-Palmitoyl-2-Linolenoyl-rac-glycerol (Isomer) Intermediate->DAG_12 Rearrangement DAG_12->Intermediate Reversible

Caption: Mechanism of acyl migration from a 1,3-diacylglycerol to a 1,2-diacylglycerol.

Prevention_Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol Start Start: This compound Storage Storage Conditions Start->Storage S_Temp Temperature ≤ -20°C Storage->S_Temp Low Temp S_Atm Inert Atmosphere (Ar/N2) Storage->S_Atm Inert Gas S_Solvent Store as Solid or in Non-Aqueous Solvent Storage->S_Solvent Proper Form Handling Experimental Handling H_Temp Minimize Time at RT Handling->H_Temp Low Temp H_Solvent Use Polar Protic Solvents Handling->H_Solvent Solvent Choice H_pH Maintain Optimal pH (4-5) Handling->H_pH Control pH Analysis Analyze Isomeric Purity (e.g., TLC, HPLC) Result Isomerically Pure Product Analysis->Result Purity Confirmed Fail Isomerization Detected: Review Protocol Analysis->Fail Impurity Found S_Temp->Handling S_Atm->Handling S_Solvent->Handling H_Temp->Analysis H_Solvent->Analysis H_pH->Analysis

Caption: Decision workflow for preventing acyl migration during storage and handling.

References

Technical Support Center: 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years. If purchased in a solvent, it should be stored at -80°C and is stable for at least one year.

Q2: What solvents are suitable for dissolving this compound?

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that the stability of the compound in these solvents can vary.

Q3: What are the primary degradation pathways for diacylglycerols like PLG?

The two primary degradation pathways for diacylglycerols containing polyunsaturated fatty acids like linolenic acid are oxidation and hydrolysis.

  • Oxidation: The double bonds in the linolenoyl chain are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and the presence of metal ions.

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol backbone can be hydrolyzed, breaking down the diacylglycerol into free fatty acids and glycerol. This can be catalyzed by acidic or basic conditions, as well as by lipases that may be present as contaminants.

Q4: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, it is crucial to:

  • Use high-purity solvents: Solvents should be free of peroxides and other oxidizing contaminants.

  • Work under an inert atmosphere: When possible, handle solutions of PLG under an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photo-oxidation.

  • Control the temperature: Prepare solutions fresh and keep them on ice or at a controlled low temperature during experiments. Avoid repeated freeze-thaw cycles.

  • Maintain neutral pH: Avoid acidic or basic conditions unless they are a required part of your experimental protocol.

  • Consider antioxidants: The addition of antioxidants, such as BHT (butylated hydroxytoluene), may be considered if compatible with the experimental setup.

Data Presentation: Solubility and Stability

SolventSolubility of this compoundStability of 1-Palmitoyl-2-Oleoyl-3-Linolenoyl-rac-glycerol in Ethyl Acetate
Ethanol30 mg/mLNot specified
Dimethylformamide (DMF)20 mg/mLNot specified
Dimethyl sulfoxide (DMSO)7 mg/mLNot specified
Phosphate-Buffered Saline (PBS, pH 7.2)250 µg/mLNot specified
Ethyl AcetateSoluble≥ 2 years at -20°C[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general method for assessing the stability of PLG in a specific solvent over time.

Objective: To quantify the degradation of this compound in a chosen solvent under defined storage conditions.

Materials:

  • This compound (PLG)

  • High-purity solvent of interest (e.g., Ethanol, DMSO)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • Reversed-phase C18 column

  • Mobile phase A: Acetonitrile

  • Mobile phase B: Isopropanol

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PLG in the chosen solvent at a known concentration (e.g., 1 mg/mL). To minimize initial degradation, perform this step under an inert atmosphere and protect the solution from light.

    • Dispense aliquots of the solution into several amber glass vials.

  • Storage Conditions:

    • Store the vials under the desired experimental conditions (e.g., -20°C, 4°C, room temperature).

  • Time Points:

    • Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • HPLC Analysis:

    • At each time point, take one vial and allow it to equilibrate to room temperature.

    • Inject a defined volume of the sample onto the HPLC system.

    • Use a gradient elution method to separate PLG from its potential degradation products. A typical gradient might be:

      • 0-5 min: 80% A, 20% B

      • 5-20 min: Gradient to 100% B

      • 20-25 min: Hold at 100% B

      • 25-30 min: Return to 80% A, 20% B

    • Monitor the elution profile using the detector. PLG, being a lipid without a strong chromophore, is best detected by CAD, ELSD, or MS.

  • Data Analysis:

    • Identify the peak corresponding to intact PLG based on its retention time from the initial (time 0) analysis.

    • Integrate the peak area of the PLG peak at each time point.

    • Calculate the percentage of PLG remaining at each time point relative to the initial concentration.

    • Plot the percentage of PLG remaining against time to determine the stability profile.

Troubleshooting Guides

Common Issues in Diacylglycerol Experiments
ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results in cell-based assays - Compound Precipitation: PLG may precipitate out of the aqueous cell culture medium, leading to a lower effective concentration. - Degradation in Media: The compound may be degrading over the course of the experiment due to components in the media or exposure to light and oxygen. - Cell Health Variability: Differences in cell density or health can affect the cellular response.- Solubility Check: Visually inspect the media for any signs of precipitation after adding the PLG solution. Consider using a carrier solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). - Fresh Preparations: Prepare fresh dilutions of PLG in media for each experiment. Minimize the time the compound is in the aqueous media before being added to cells. - Consistent Cell Culture: Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment.
No or weak biological effect observed - Compound Degradation: The PLG may have degraded during storage or handling. - Incorrect Concentration: The effective concentration reaching the target may be too low due to poor solubility or binding to plasticware. - Assay Timing: The timing of treatment and the assay readout may not be optimal.- Verify Integrity: If possible, analyze the stock solution by HPLC or TLC to confirm its integrity. - Dose-Response Curve: Perform a dose-response experiment to determine the optimal working concentration. Use low-adhesion plasticware. - Time-Course Experiment: Optimize the incubation time with PLG.
Appearance of unexpected peaks in HPLC or TLC analysis - Oxidation or Hydrolysis: New peaks may correspond to oxidized or hydrolyzed forms of PLG. - Solvent Impurities: Impurities in the solvent can react with the compound.- Minimize Exposure: Handle the compound and its solutions under an inert atmosphere and protect from light. - Use High-Purity Solvents: Use freshly opened, high-purity solvents for all preparations.

Mandatory Visualizations

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., PLG) PIP2->DAG Ligand Ligand Ligand->GPCR Activates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Substrates

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_output Result Prep_Stock Prepare PLG Stock Solution in chosen solvent Aliquoting Aliquot into amber vials Prep_Stock->Aliquoting Storage Store at defined conditions (e.g., -20°C, 4°C, RT) Aliquoting->Storage Time_Points Incubate for specific time points (0, 24, 48, 72h, 1 week) Storage->Time_Points HPLC_Analysis Analyze by HPLC-CAD/ELSD/MS Time_Points->HPLC_Analysis Data_Processing Integrate PLG peak area HPLC_Analysis->Data_Processing Stability_Calc Calculate % PLG remaining Data_Processing->Stability_Calc Result Stability Profile (% PLG vs. Time) Stability_Calc->Result

Caption: Workflow for assessing PLG stability.

References

Technical Support Center: Optimizing Mass Spectrometry for Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diacylglycerols (DAGs) by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users may encounter during the mass spectrometric analysis of diacylglycerols.

Q1: Why am I seeing low signal intensity or poor ionization for my diacylglycerol samples?

A1: Diacylglycerols often exhibit poor ionization efficiency due to their neutral character and low proton affinity.[1][2] Several factors can contribute to low signal intensity:

  • Suboptimal Adduct Formation: DAGs rely on the formation of adducts (e.g., with ammonium, sodium, or lithium) to be efficiently ionized, particularly with Electrospray Ionization (ESI).[3][4] Ensure your mobile phase or sample solution contains an appropriate salt to promote adduct formation. Ammonium acetate is commonly used to form [M+NH₄]⁺ adducts.[4][5]

  • Inappropriate Ionization Technique: While ESI is widely used, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative, especially for less polar lipids.[6][7] The choice between ESI and APCI can significantly impact signal intensity depending on the specific DAG species and the complexity of the sample.

  • Source Conditions Not Optimized: Parameters such as spray voltage, capillary temperature, and gas flows are critical.[3] These need to be systematically optimized for your specific instrument and application.

  • Derivatization: If signal intensity remains low, consider derivatization. Introducing a charged group to the DAG molecule can significantly enhance ionization efficiency by two orders of magnitude or more.[1][2]

Q2: My signal is unstable or erratic. What are the likely causes and solutions?

A2: Signal instability can arise from several source-related issues:

  • Inconsistent Spray: An unstable Taylor cone in ESI is a common culprit. This can be caused by an incorrect sprayer position, a partially clogged emitter, or inappropriate mobile phase composition.[8]

  • Fluctuating Gas Flows: Both nebulizer and drying gas flow rates must be stable.[8][9] Fluctuations can lead to inconsistent desolvation and ionization, resulting in an unstable signal. Check your gas supply and regulators.

  • Source Contamination: A dirty ion source can lead to erratic signals. Regular cleaning of the ion transfer capillary, skimmer, and other source components is crucial for maintaining optimal performance.

  • Sample Matrix Effects: Complex biological extracts can cause ion suppression.[10] Ensure your sample preparation method effectively removes interfering substances. If necessary, employ chromatographic separation prior to MS analysis.[4][6]

Q3: I am having trouble distinguishing between isobaric diacylglycerol species. How can I improve specificity?

A3: The presence of isobaric species is a common challenge in lipidomics.[3] Here are some strategies to enhance specificity:

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is essential for structural elucidation. Different DAG isomers will produce unique fragment ions. For example, the neutral loss of fatty acyl groups can help identify the constituent fatty acids.[3][5]

  • Chromatographic Separation: Coupling liquid chromatography (LC) to your mass spectrometer allows for the separation of isomers prior to detection.[4][6]

  • Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, offering an additional dimension of separation for resolving isobaric lipids.[11]

  • Adduct Selection: The choice of adduct can influence fragmentation patterns. For instance, lithiated adducts can provide specific fragmentation pathways that aid in distinguishing between lipid classes.[3]

Q4: How do I optimize the cone voltage and collision energy for diacylglycerol analysis?

A4: Cone voltage (or fragmentor voltage) and collision energy are critical for controlling in-source and collision-induced dissociation, respectively.

  • Cone Voltage Optimization: This parameter influences the extent of in-source fragmentation. A low cone voltage is generally preferred to keep the molecular adduct intact. However, a slightly higher voltage can sometimes improve desolvation and signal intensity. It's recommended to perform a tuning experiment by infusing a standard and varying the cone voltage to find the optimal balance between signal intensity and fragmentation.[2][12]

  • Collision Energy Optimization: For MS/MS experiments, the collision energy needs to be optimized to generate informative fragment ions without excessive fragmentation. The optimal collision energy will depend on the specific DAG species and the instrument type. A collision energy ramp experiment is often the best approach to determine the ideal setting for your analytes of interest. For example, collision energies for lithiated DAG adducts have been optimized around 35 eV.[3]

Experimental Protocols & Data

Optimizing ESI Source Conditions for Diacylglycerol-Ammonium Adducts

This protocol outlines a general procedure for optimizing key ESI source parameters for the analysis of diacylglycerols as their ammonium adducts.

  • Prepare a Standard Solution: Prepare a solution of a representative diacylglycerol standard (e.g., 1-palmitoyl-2-oleoyl-sn-glycerol) at a concentration of approximately 1-10 µM in a solvent mixture compatible with your LC method (e.g., methanol/chloroform) containing 10 mM ammonium acetate.[5]

  • Infuse the Standard: Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).[2]

  • Optimize Spray Voltage: While monitoring the intensity of the [M+NH₄]⁺ ion, gradually increase the spray voltage until a stable and maximal signal is achieved.

  • Optimize Gas Flows:

    • Nebulizer Gas: Adjust the nebulizer gas pressure to achieve a fine, stable spray.[8]

    • Desolvation Gas: Increase the desolvation gas flow and temperature to promote efficient solvent evaporation without causing thermal degradation of the analyte.[2]

  • Optimize Source Temperatures: Adjust the ion transfer capillary or desolvation temperature to maximize the signal of the parent ion while minimizing fragmentation.[2]

  • Optimize Cone Voltage: Systematically vary the cone voltage and monitor the intensity of the precursor ion and any fragment ions. Select a voltage that maximizes the precursor ion signal with minimal in-source fragmentation.[2][12]

Summary of Mass Spectrometry Source Conditions for Diacylglycerol Analysis

The following table summarizes typical source parameters from various studies. Note that optimal values are instrument-dependent and should be determined empirically.

ParameterESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)
Spray Voltage 3.0 - 5.0 kV[2]N/A (Corona Discharge Current: 3-5 µA)
Capillary/Source Temp. 200 - 350 °C[2][3]350 - 500 °C
Desolvation Temp. 150 - 400 °C[2]N/A
Nebulizer Gas Flow Instrument Dependent[8]Instrument Dependent
Drying/Desolvation Gas Flow 400 - 800 L/h[2][13]Instrument Dependent
Cone/Fragmentor Voltage 30 - 90 V[2]Typically lower than ESI
Mobile Phase Additive 5-10 mM Ammonium Acetate or 100 µM LiOH[3][5]Acetonitrile/Ethanol gradients[6]

Visualizations

Experimental Workflow for Source Condition Optimization

G Workflow for Optimizing MS Source Conditions for DAGs cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_analysis Analysis A Prepare DAG Standard (with adduct-forming salt) B Infuse Standard into MS A->B C Optimize Spray Voltage B->C D Optimize Gas Flows (Nebulizer & Desolvation) C->D E Optimize Temperatures (Source & Desolvation) D->E F Optimize Cone Voltage E->F G Acquire Data with Optimized Conditions F->G

Caption: A flowchart illustrating the systematic process for optimizing mass spectrometer source conditions.

Logical Relationship of Ionization Challenges and Solutions for DAGs

G Troubleshooting DAG Ionization Issues cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions A Poor DAG Ionization B Low Proton Affinity A->B C Inefficient Adduct Formation A->C D Ion Suppression A->D G Optimize Source Parameters (Voltage, Gas, Temp) A->G F Derivatize DAGs to Introduce a Charge B->F I Try Alternative Ionization (e.g., APCI) B->I E Use Adduct-Forming Mobile Phase (e.g., NH4OAc, LiOH) C->E H Improve Sample Cleanup or use LC Separation D->H

Caption: A diagram showing the causes of poor diacylglycerol ionization and the corresponding solutions.

References

troubleshooting low recovery of 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-3-Linolenoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a diacylglycerol (DAG) that contains a palmitic acid moiety at the sn-1 position and a linolenic acid moiety at the sn-3 position of the glycerol backbone. Due to the presence of the polyunsaturated fatty acid (PUFA) linolenic acid, this molecule is susceptible to oxidation.

Q2: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C37H66O5
Molecular Weight 590.9 g/mol
Appearance Solid

Q3: What is the solubility of this compound in common laboratory solvents?

SolventSolubility
DMF 20 mg/mL
DMSO 7 mg/mL
Ethanol 30 mg/mL
PBS (pH 7.2) 250 µg/mL

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues leading to low recovery of this compound during experimental procedures.

Q4: I am experiencing low recovery of this compound after extraction from a biological matrix. What are the potential causes and solutions?

Low recovery during extraction can be attributed to several factors, primarily incomplete extraction or degradation of the analyte.

Potential Causes and Solutions for Low Extraction Recovery

Potential CauseRecommended Solution
Incomplete Cell Lysis For solid samples like plant or animal tissues, ensure complete homogenization or pulverization in liquid nitrogen to maximize surface area for solvent penetration.
Inappropriate Solvent System Use a well-established lipid extraction method such as the Folch or Bligh and Dyer methods, which utilize a chloroform/methanol/water solvent system to efficiently extract a broad range of lipids, including diacylglycerols. For optimization, consider adjusting the solvent ratios based on the polarity of your specific matrix.[1]
Analyte Degradation during Extraction The linolenoyl group is prone to oxidation. To minimize this, perform the extraction at low temperatures (e.g., on ice) and under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Formation of Emulsions Emulsions can trap the analyte and prevent its partitioning into the organic phase. To break emulsions, try centrifugation at higher speeds, addition of salt, or filtration through a non-absorbent material like glass wool.

A general workflow for troubleshooting low recovery is outlined below:

G Troubleshooting Low Recovery cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_quantification Quantification Issues start Low Recovery Observed check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_quantification Review Quantification Protocol start->check_quantification extraction_incomplete Incomplete Extraction? check_extraction->extraction_incomplete extraction_degradation Degradation during Extraction? check_extraction->extraction_degradation purification_loss Loss on Column? check_purification->purification_loss purification_degradation Degradation during Purification? check_purification->purification_degradation quant_ionization Poor Ionization in MS? check_quantification->quant_ionization quant_standard Incorrect Standard Curve? check_quantification->quant_standard solution_extraction_solvent Optimize Solvent System (e.g., Folch, Bligh & Dyer) extraction_incomplete->solution_extraction_solvent solution_extraction_conditions Use Antioxidants (BHT) Work at Low Temperature Inert Atmosphere (N2) extraction_degradation->solution_extraction_conditions solution_purification_column Check Silica Gel Activity Optimize Elution Solvents purification_loss->solution_purification_column solution_purification_conditions Use Fresh Solvents Minimize Exposure to Air/Light purification_degradation->solution_purification_conditions solution_quant_derivatization Consider Derivatization (e.g., with DNP-hydrazine) quant_ionization->solution_quant_derivatization solution_quant_calibration Use Appropriate Internal Standard Validate Calibration Range quant_standard->solution_quant_calibration

Caption: Troubleshooting workflow for low recovery of this compound.

Q5: My recovery is low after purification by silica gel chromatography. What could be the problem?

Losses during silica gel chromatography can occur due to irreversible adsorption, co-elution with other lipids, or degradation on the column.

Potential Causes and Solutions for Low Purification Recovery

Potential CauseRecommended Solution
Irreversible Adsorption The free hydroxyl group on the glycerol backbone can lead to strong interactions with the silica gel. Ensure the silica gel is not overly activated. You can deactivate it by adding a small percentage of water.
Inappropriate Elution Solvents A solvent system with insufficient polarity may not elute the diacylglycerol from the column. Conversely, a solvent system that is too polar may co-elute it with more polar lipids. A gradient of increasing polarity, such as hexane with an increasing percentage of diethyl ether or ethyl acetate, is recommended.
Acyl Migration On silica, 1,3-diacylglycerols can isomerize to 1,2-diacylglycerols. While this doesn't result in a loss of total diacylglycerol, it can affect the quantification of the specific 1,3-isomer. To minimize this, work quickly and at low temperatures.[2]
Oxidation on the Column The large surface area of the silica gel can promote oxidation of the linolenoyl group if the solvents are not peroxide-free. Use freshly opened, high-purity solvents.

Q6: I am seeing a low signal for this compound in my LC-MS analysis. How can I improve this?

Low signal intensity in LC-MS can be due to poor ionization, matrix effects, or sub-optimal chromatographic conditions.

Potential Causes and Solutions for Low LC-MS Signal

Potential CauseRecommended Solution
Poor Ionization Efficiency Diacylglycerols can have poor ionization efficiency in electrospray ionization (ESI). Consider using an atmospheric pressure chemical ionization (APCI) source if available. The addition of an ammonium salt (e.g., ammonium formate or acetate) to the mobile phase can promote the formation of [M+NH4]+ adducts, which often provide a more stable and abundant signal.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve chromatographic separation to resolve the analyte from interfering matrix components. A more thorough sample cleanup prior to LC-MS analysis may also be necessary.
Sub-optimal Chromatography Ensure the column and mobile phase are appropriate for lipid analysis. A C18 reversed-phase column is commonly used for separating diacylglycerol species. A gradient elution with solvents like acetonitrile, methanol, and isopropanol with a water component is typical.
Analyte Degradation in the Autosampler If samples are left in the autosampler for extended periods, degradation can occur. Ensure the autosampler is temperature-controlled (e.g., 4 °C) and minimize the time between sample preparation and injection.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissue

This protocol is a generalized version of the Folch method and may require optimization for your specific sample type.

  • Homogenization: Weigh out approximately 1 g of frozen tissue and homogenize it in 20 mL of a cold chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.

  • Phase Separation: Add 5 mL of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a small, known volume of chloroform or hexane for further purification.

Caption: Experimental workflow for the extraction of this compound.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel 60 in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A suggested gradient is as follows:

    • Fraction 1: Hexane (to elute non-polar lipids like triacylglycerols)

    • Fraction 2: 98:2 Hexane:Diethyl Ether (to elute less polar lipids)

    • Fraction 3: 90:10 Hexane:Diethyl Ether (this fraction is likely to contain 1,3-diacylglycerols)

    • Fraction 4: 80:20 Hexane:Diethyl Ether (to elute 1,2-diacylglycerols)

    • Fraction 5: Diethyl Ether (to elute more polar lipids)

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the diacylglycerol.

  • Pooling and Drying: Pool the relevant fractions and dry them under a stream of nitrogen.

Protocol 3: Quantification by HPLC-MS

  • Sample Preparation: Reconstitute the purified diacylglycerol fraction in a suitable solvent, such as isopropanol:acetonitrile (1:1, v/v). Add an appropriate internal standard (e.g., a deuterated or odd-chain diacylglycerol).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ESI or APCI.

    • Scan Mode: Monitor for the [M+NH4]+ ion of this compound (m/z 608.5).

    • Fragmentation: If performing MS/MS, monitor for characteristic fragment ions corresponding to the neutral loss of the fatty acyl chains.

  • Quantification: Construct a calibration curve using a certified reference standard of this compound and the internal standard.

References

correcting for isotope effects in 1-Palmitoyl-3-Linolenoyl-rac-glycerol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isotope Correction in Lipid Analysis

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on correcting for isotope effects in the mass spectrometry analysis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (a diacylglycerol, DAG).

Frequently Asked Questions (FAQs)

Q1: What are isotope effects in the context of this compound analysis, and why are they a concern?

A1: Isotope effects in mass spectrometry refer to the presence of heavier, naturally occurring stable isotopes in a molecule. For a lipid like this compound (Chemical Formula: C₃₇H₆₆O₅), the primary issue is the natural abundance of Carbon-13 (¹³C), which makes up about 1.1% of all carbon atoms.[1][2]

There are two main types of isotopic phenomena to consider:

  • Type I (Natural Isotopic Abundance): Due to its 37 carbon atoms, a significant portion of the this compound molecules will contain one or more ¹³C atoms. This distributes the total ion signal for the molecule across an isotopic cluster of peaks (M+0, M+1, M+2, etc.), where M+0 is the monoisotopic peak containing only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O). The intensity of this monoisotopic peak is therefore reduced, which can lead to underestimation if not corrected.[3]

  • Type II (Isobaric Interference): This occurs when an isotopologue of one lipid species has the same nominal mass as the monoisotopic peak of a different lipid species.[3] For example, the M+2 isotopologue of a lipid may be isobaric with a lipid that has one additional double bond.[3][4]

Correction is critical for accurate quantification and to avoid misidentifying isotopologue peaks as different molecules.[5][6]

Q2: How is correction for natural isotope abundance typically performed?

A2: Correction is usually done computationally using specialized algorithms. These methods mathematically subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution to reveal the true monoisotopic abundance or the enrichment from a labeling experiment.[2] Many of these algorithms are available as free, open-source software packages.[1][7]

Q3: What software tools are available for isotope correction, and how do they differ?

A3: Several software packages are available to automate the correction process. The choice of tool may depend on the experimental setup (e.g., MS/MS data, use of multiple tracers) and the user's preferred programming environment.[7][8]

| Table 1: Comparison of Common Isotope Correction Software | | :--- | :--- | :--- | :--- | :--- | | Software | Language | Key Features | Handles MS/MS Data? | Handles High-Resolution Data? | | IsoCor | Python | Corrects for natural abundance and tracer impurity; supports multiple tracers.[1][7] | Yes[7] | Yes[7] | | IsoCorrectoR | R | Combines features of other tools; corrects for tracer impurity and supports multiple tracers.[8] | Yes[8] | Yes (low and high resolution)[8] | | AccuCor | R | Processes MS data at different resolutions.[7] | No (in some versions)[7] | Yes[7] | | PyNAC | Python | Can perform corrections with multiple isotope tracer elements.[7] | No[7] | Yes[7] | | PolyMID | Python | Applicable to both low- and high-resolution mass spectrometry data.[5] | Not specified | Yes[5] |

Q4: Can using high-resolution mass spectrometry (HRMS) eliminate the need for these correction algorithms?

A4: Not entirely. HRMS is excellent for resolving Type II (isobaric) interferences, where two different lipid species have very slightly different exact masses.[3][4] However, it cannot resolve the Type I issue of a molecule's own natural isotopic distribution. The M+1 and M+2 peaks of this compound are part of its own mass spectrum, and their contribution to the total signal must still be mathematically corrected to determine the true abundance of the monoisotopic (M+0) species.[3]

Q5: What is the ideal internal standard for quantifying this compound?

A5: The gold standard for quantification in mass spectrometry is a stable isotope-labeled (SIL) version of the analyte itself.[3] An ideal internal standard would be this compound labeled with several ¹³C or deuterium atoms, providing a significant mass shift to avoid isotopic overlap with the unlabeled analyte.[9] If a specific SIL standard is unavailable, a structurally similar DAG with a known concentration and different fatty acyl chains can be used, but this may require response factor correction.[3]

Troubleshooting Guide

Problem: My quantitative results for this compound seem overestimated.

  • Possible Cause: You may be integrating the signal from the entire isotopic cluster (M+0, M+1, M+2...) instead of using the corrected monoisotopic peak intensity. Because the molecule is large, the M+1 peak can be over 40% of the M+0 peak, leading to significant overestimation if included.

  • Solution:

    • Ensure your data processing workflow includes a natural abundance correction step after peak picking.

    • Use one of the software tools listed in Table 1 to calculate the corrected monoisotopic peak height or area.

    • Perform all quantification using only the corrected monoisotopic signal for both the analyte and the internal standard.

Problem: I am observing a peak that I cannot identify near my analyte of interest.

  • Possible Cause: This could be an M+2 isotopologue of another lipid interfering with your analyte. The mass difference between a lipid and its M+2 isotopologue can be very similar to the mass difference between lipids that differ by one double bond, a common source of isobaric overlap.[4]

  • Solution:

    • Utilize High-Resolution MS: Check if the exact mass of the unknown peak corresponds to the theoretical mass of an isotopologue of a nearby, abundant lipid. A high-resolution instrument may be able to resolve the two distinct masses.[4]

    • Perform Tandem MS (MS/MS): Isolate the unknown peak and fragment it. The fragmentation pattern should confirm its identity. The fragments of an M+2 isotopologue will be shifted by +2 Da compared to the M+0 fragments, whereas an isobaric species will have a completely different fragmentation pattern.

Problem: The isotope correction software is producing negative intensity values or other errors.

  • Possible Cause 1: The chemical formula entered into the software is incorrect. The correction algorithms rely entirely on the elemental composition to calculate the theoretical isotope distribution.[7]

  • Solution 1: Verify the correct chemical formula for the ion being analyzed. For this compound (C₃₇H₆₆O₅), the protonated adduct [M+H]⁺ has the formula [C₃₇H₆₇O₅]⁺, while a sodium adduct [M+Na]⁺ has the formula [C₃₇H₆₆O₅Na]⁺. Use the correct formula for your observed adduct.

  • Possible Cause 2: The signal-to-noise ratio of your data is too low. Noise spikes can be misinterpreted by the algorithm, leading to inaccurate corrections.

  • Solution 2: Improve data quality by optimizing sample preparation, increasing sample concentration, or enhancing instrument sensitivity. Ensure that the peaks in the isotopic cluster are well-defined.

Experimental Protocols

General Workflow for Isotope Correction in LC-MS Analysis

This protocol outlines the key steps for accurate quantification of this compound using an internal standard and correcting for natural isotope abundance.

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue or cell samples as required.

    • Spike the sample with a known concentration of a suitable internal standard (e.g., ¹³C-labeled DAG) before extraction.[3]

    • Perform lipid extraction using a standard method such as a Folch or Bligh-Dyer procedure.

    • Dry the lipid extract under nitrogen and reconstitute in a solvent compatible with your chromatography method (e.g., isopropanol/acetonitrile).

  • LC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column suitable for lipidomics.

    • Mobile Phase: Employ a gradient of solvents such as water/acetonitrile with additives like ammonium formate or formic acid to promote ionization.

    • MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for DAGs, often forming [M+H]⁺ or [M+NH₄]⁺ adducts.

  • Data Acquisition:

    • Acquire data in full-scan mode over a relevant m/z range (e.g., m/z 400-1000).

    • Ensure the mass resolution is sufficient to separate potential isobaric interferences (>20,000 FWHM).

  • Data Processing and Isotope Correction:

    • Use a data processing software to perform peak picking and generate a feature list.

    • Export the peak intensities for the observed isotopic cluster of your analyte and internal standard.

    • Input this data, along with the correct elemental formula for the observed ion, into an isotope correction tool (e.g., IsoCor, IsoCorrectoR).[1][8] The software will output the corrected monoisotopic abundance.

  • Quantification:

    • Calculate the response ratio using the corrected monoisotopic peak areas: Ratio = (Corrected Area of Analyte) / (Corrected Area of Internal Standard).

    • Determine the concentration of the analyte in the original sample by comparing its response ratio to a calibration curve or by using single-point quantification if the response is linear.

Quantitative Data and Visualizations

| Table 2: Theoretical Isotopologue Distribution for [M+H]⁺ of this compound | | :--- | :--- | :--- | | Isotopologue | Theoretical m/z | Expected Relative Abundance (%) | | M+0 ([C₃₇H₆₇O₅]⁺) | 591.4965 | 100.00 | | M+1 | 592.5000 | 41.53 | | M+2 | 593.5034 | 8.85 | | M+3 | 594.5068 | 1.28 | Note: Calculated based on the elemental formula and natural abundances of C, H, and O. Actual observed abundances may vary slightly.

Diagrams

Isotope_Correction_Workflow cluster_data_acq Data Acquisition & Processing cluster_correction Correction Algorithm cluster_output Final Quantification raw_data Raw LC-MS Data (Full Scan) peak_picking Peak Picking & Feature Detection raw_data->peak_picking isotopic_cluster Isotopic Cluster Intensities (M+0, M+1, M+2...) peak_picking->isotopic_cluster correction_tool Isotope Correction Software (e.g., IsoCor, IsoCorrectoR) isotopic_cluster->correction_tool corrected_abundance Corrected Monoisotopic Abundance correction_tool->corrected_abundance elemental_formula Elemental Formula ([C37H67O5]+) elemental_formula->correction_tool quantification Quantification vs. Internal Standard corrected_abundance->quantification

Caption: General workflow for correcting natural isotope abundance in mass spectrometry data.

Troubleshooting_Overlap start Unexpected Peak Observed Near Analyte q1 Is the mass difference from a known abundant peak an integer (e.g., ~1.003 Da or ~2.006 Da)? start->q1 a1_yes Likely a Type I Isotope Effect (Natural Abundance Isotopologue) q1->a1_yes Yes a1_no Could be a Type II Isotope Effect (Isobaric Interference) q1->a1_no No q2 Use High-Resolution MS. Are the peaks resolved into two distinct exact masses? a1_no->q2 a2_yes Confirmed Type II Interference. Quantify using the correct mass. q2->a2_yes Yes a2_no Peaks are not resolved. Proceed to MS/MS. q2->a2_no No q3 Perform MS/MS Fragmentation. Does the fragmentation pattern match the suspected interfering species? a2_no->q3 a3_yes Identity Confirmed. Improve chromatographic separation to resolve interferent. q3->a3_yes Yes a3_no Identity still unknown. Consider other contaminants or degradation products. q3->a3_no No

Caption: Decision tree for troubleshooting sources of isotopic overlap in mass spectrometry.

References

Validation & Comparative

A Comparative Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol and 1,2-Diacylglycerols in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the roles of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific 1,3-diacylglycerol, and the well-established second messenger, 1,2-diacylglycerol (1,2-DAG), in cellular signaling pathways. The objective analysis is supported by experimental data and detailed methodologies to assist in research and development.

Introduction to Diacylglycerol Isomers in Signaling

Diacylglycerols (DAGs) are critical lipid molecules involved in a myriad of cellular processes. Their structure, consisting of two fatty acid chains esterified to a glycerol backbone, allows for significant diversity. Crucially, the stereochemistry of the fatty acid attachment to the glycerol backbone dictates their biological function. The two primary isomers are 1,2-diacylglycerols and 1,3-diacylglycerols. While structurally similar, their roles in cellular signaling are markedly different.

1,2-Diacylglycerols (1,2-DAGs) are well-established as potent second messengers.[1] Generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), 1,2-DAGs activate a range of downstream effector proteins, most notably Protein Kinase C (PKC).[2] This activation is a pivotal step in numerous signaling cascades that regulate cell growth, differentiation, and apoptosis.[1]

1,3-Diacylglycerols , such as This compound , are generally considered to be inactive as signaling molecules in the canonical pathways activated by 1,2-DAGs.[3] Experimental evidence strongly indicates that key signaling proteins, including PKC, exhibit a high degree of stereospecificity for the sn-1,2-conformation of DAG.[3] Consequently, 1,3-diacylglycerols are often utilized in research as negative controls to demonstrate the specificity of 1,2-DAG-mediated signaling events.[4]

Comparative Analysis of Signaling Activity

The primary distinction in the signaling capabilities of 1,2-DAGs versus 1,3-DAGs lies in their ability to activate Protein Kinase C (PKC).

Feature1,2-DiacylglycerolsThis compound (a 1,3-diacylglycerol)
Primary Signaling Role Second MessengerGenerally considered inactive as a second messenger
Protein Kinase C (PKC) Activation Potent ActivatorVery weak to no activation
Stereospecificity of PKC Binding High affinity for the sn-1,2 isomerLow to no affinity for the 1,3 isomer
Downstream Signaling Pathways Activates PKC-dependent pathways, influencing gene expression, cell proliferation, and apoptosis.Does not typically initiate canonical PKC-dependent signaling.
Experimental Utility Used to study and stimulate PKC-mediated signaling pathways.Often used as a negative control in signaling experiments to confirm the specificity of 1,2-DAG effects.[4]

Quantitative Data on PKC Activation by Diacylglycerol Isomers

The following table summarizes data from a study comparing the activation of PKCα by different 1,2- and 1,3-diacylglycerol isomers in mixed micelles. The data clearly demonstrates the significantly higher potency of 1,2-diacylglycerols.

Diacylglycerol IsomerMaximal PKCα Activity (nmol/min/mg)
1,2-sn-dioleoylglycerol (1,2-DOG)34.9
1,3-dioleoylglycerol (1,3-DOG)9.5
1,2-sn-dipalmitoylglycerol (1,2-DPG)32.5
1,3-dipalmitoylglycerol (1,3-DPG)4.2

Data adapted from a comparative study on PKC activation by diacylglycerol isomers.[3]

The Influence of Fatty Acid Composition

While the stereochemistry of the glycerol backbone is the primary determinant of signaling activity, the fatty acid composition of 1,2-diacylglycerols can further modulate their signaling efficacy. Studies have shown that both the chain length and the degree of unsaturation of the fatty acyl chains can influence the potency of PKC activation.[5] For instance, some PKC isoforms exhibit a preference for 1,2-DAGs containing polyunsaturated fatty acids.[5]

In contrast, for 1,3-diacylglycerols like this compound, the fatty acid composition is not known to impart significant signaling activity in the context of PKC activation due to the inherent lack of binding to the C1 domain.

Signaling Pathways and Experimental Workflows

Canonical 1,2-Diacylglycerol Signaling Pathway

The diagram below illustrates the well-established signaling pathway initiated by the generation of 1,2-diacylglycerol.

1,2-Diacylglycerol Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (1,2-DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release IP3->Ca Substrates Downstream Substrates PKC->Substrates Phosphorylates Ca->PKC Co-activates (conventional PKCs) Response Cellular Response Substrates->Response

Caption: Canonical 1,2-DAG signaling pathway.

Comparative Experimental Workflow for Assessing PKC Activation

This workflow outlines a typical experiment to compare the effects of different diacylglycerol isomers on PKC activation.

Experimental Workflow start Start prep Prepare Lipid Vesicles containing Phosphatidylserine start->prep group1 Add 1,2-Diacylglycerol prep->group1 group2 Add this compound prep->group2 group3 Control (No DAG) prep->group3 incubation Add Purified PKC, ATP, and Ca²⁺ to all groups group1->incubation group2->incubation group3->incubation assay Incubate and perform PKC Kinase Assay (e.g., phosphorylation of a substrate) incubation->assay analysis Quantify Substrate Phosphorylation assay->analysis comparison Compare PKC Activity between groups analysis->comparison

Caption: Workflow for comparing PKC activation.

Experimental Protocols

1. In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is a generalized method for assessing the activation of PKC by different lipid activators.

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • Lipid vesicles (e.g., prepared with phosphatidylserine and phosphatidylcholine)

  • 1,2-diacylglycerol and this compound

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for antibody-based detection of phosphorylation)

  • Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and DTT)

  • Kinase inhibitor (for negative controls, e.g., staurosporine)

  • Phosphocellulose paper or ELISA plate for substrate capture

  • Scintillation counter or plate reader

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine (PS) and phosphatidylcholine (PC) in a chloroform solution (e.g., 4:1 PC:PS molar ratio).

    • Add the diacylglycerol to be tested (e.g., 1,2-diacylglycerol or this compound) to the lipid mixture.

    • Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin film.

    • Resuspend the lipid film in buffer and sonicate to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the Reaction:

    • Terminate the reaction by adding a stop solution (e.g., EDTA or a strong acid).

  • Quantify Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the radioactivity of the substrate-bound phosphate using a scintillation counter.

    • ELISA-based Assay: Transfer the reaction mixture to an ELISA plate coated with a substrate-capturing antibody. Detect the phosphorylated substrate using a specific antibody for the phosphorylated residue, followed by a secondary antibody conjugated to an enzyme for colorimetric or fluorometric detection.

  • Data Analysis:

    • Compare the levels of substrate phosphorylation between the different diacylglycerol treatment groups and the control group.

2. Diacylglycerol Quantification in Cell Lysates

This protocol provides a method for measuring total diacylglycerol content in cellular extracts.

Materials:

  • Cell culture and lysis buffer

  • Organic solvents (chloroform, methanol)

  • Diacylglycerol Kinase

  • Lipase

  • Glycerol-3-phosphate oxidase

  • Fluorometric probe (e.g., Amplex Red)

  • Diacylglycerol standard

  • Microplate reader

Procedure:

  • Lipid Extraction:

    • Harvest cells and lyse them.

    • Perform a Bligh-Dyer or similar lipid extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.

    • Evaporate the organic solvent to obtain the total lipid extract.

  • Enzymatic Assay:

    • Resuspend the lipid extract in an appropriate assay buffer.

    • Add diacylglycerol kinase and ATP to phosphorylate all diacylglycerols to phosphatidic acid.

    • Add lipase to hydrolyze phosphatidic acid to glycerol-3-phosphate.

    • Add glycerol-3-phosphate oxidase to oxidize glycerol-3-phosphate, producing hydrogen peroxide.

    • Add the fluorometric probe, which reacts with hydrogen peroxide to generate a fluorescent product.

  • Quantification:

    • Measure the fluorescence using a microplate reader.

    • Determine the diacylglycerol concentration in the samples by comparing their fluorescence to a standard curve generated with known concentrations of a diacylglycerol standard.

Conclusion

The available scientific evidence strongly supports a model where 1,2-diacylglycerols are key signaling molecules, primarily through the activation of Protein Kinase C. In stark contrast, 1,3-diacylglycerols, including this compound, are not effective activators of this canonical signaling pathway due to the stringent stereospecificity of the PKC C1 domain. This fundamental difference in biological activity is critical for researchers and drug development professionals when considering the roles and potential therapeutic applications of different diacylglycerol isomers. While the fatty acid composition can fine-tune the signaling of 1,2-diacylglycerols, it does not appear to confer signaling capabilities to 1,3-diacylglycerols in the context of PKC activation. Future research may uncover alternative signaling roles for 1,3-diacylglycerols, but within the well-established PKC-mediated pathways, they are considered inactive.

References

A Comparative Guide to the Biological Activity of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerol (DAG) is a pivotal lipid second messenger involved in a multitude of cellular signaling pathways, regulating processes from cell growth and differentiation to metabolism.[1][2][3] However, the term "diacylglycerol" encompasses distinct stereo- and regioisomers with unique biological properties and metabolic fates. The precise structure of a DAG molecule, determined by the positions of its two fatty acid chains on the glycerol backbone, is a critical determinant of its signaling capacity.

This guide provides an objective comparison of the biological activities of the primary DAG isomers, focusing on their differential ability to activate key signaling proteins. It includes quantitative data from comparative studies and detailed experimental protocols for assessing isomer-specific activity and quantification.

Isomer Structures and Signaling Roles

DAG exists in three primary isomeric forms: sn-1,2-DAG, sn-2,3-DAG, and 1,3-DAG. The sn-1,2 and sn-2,3 isomers are enantiomers, being mirror images of each other, while 1,3-DAG is a regioisomer.[1]

Of these, sn-1,2-DAG is the principal biologically active isomer in signal transduction .[4][5] It is generated at the plasma membrane from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), a key event in cellular signaling.[1][6] In contrast, 1,3-DAG is often generated from the chemical isomerization of sn-1,2-DAG or as an intermediate in triacylglycerol biosynthesis and breakdown.[3][7]

Figure 1. Structures of Diacylglycerol Isomers.

Comparative Biological Activity: Protein Kinase C Activation

The most well-characterized function of sn-1,2-DAG is the activation of Protein Kinase C (PKC) isozymes.[8] The interaction is stereospecific, with sn-1,2-diacylglycerols being significantly more potent activators than their 1,3- and sn-2,3- counterparts.[5][8]

Experimental data consistently demonstrates the superior ability of the 1,2-isomer to activate PKC. For instance, studies comparing 1,2-sn-dioleoylglycerol (1,2-DOG) and 1,3-dioleoylglycerol (1,3-DOG) show that the 1,2-isomer is a more effective activator of PKCα and promotes its binding to lipid vesicles more efficiently.[9]

Beyond the isomeric structure, the nature of the fatty acid chains (e.g., saturation level) also modulates activity. Unsaturated 1,2-diacylglycerols are generally more potent PKC activators than saturated ones.[9]

Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG sn-1,2-DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Figure 2. Canonical sn-1,2-DAG Signaling Pathway via PKC.

Table 1: Comparative Activation of PKCα by DAG Isomers
DAG IsomerLipid EnvironmentRelative PKCα Activation CapacityFinding
1,2-Diacylglycerols POPS/Triton X-100 MicellesHigh Considerably higher activating capacity than 1,3-isomers.[9]
1,3-Diacylglycerols POPS/Triton X-100 MicellesLow Significantly less potent than 1,2-isomers.[9]
1,2-DOG (unsaturated) POPC/POPS VesiclesHigh More effective in promoting PKCα binding than 1,3-DOG.[9]
1,3-DOG (unsaturated) POPC/POPS VesiclesLow Less effective than 1,2-DOG.[9]
Unsaturated 1,2-DAGs Pure POPS VesiclesHigh Generally more potent activators than saturated 1,2-DAGs.[9]
Saturated 1,2-DAGs Pure POPS VesiclesModerate Less potent than unsaturated counterparts.[9]
Table 2: Differential PKC Isoform Activation by sn-1,2-DAGs with Varied Fatty Acids

The fatty acid at the sn-2 position further refines signaling, allowing for differential activation of PKC isoforms.

DAG Species (sn-1-stearoyl)sn-2 Fatty AcidPKCα ActivationPKCβI ActivationPKCδ Activation
SAG Arachidonoyl (ω-6)+++++++
SDG Docosahexaenoyl (ω-3)++++
SEG Eicosapentaenoyl (ω-3)++++
Data synthesized from Madani et al., which demonstrated that 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) had significantly higher stimulatory effects on PKCα and PKCδ, while SDG and SEG were more effective for PKCβI.[10]

Experimental Protocols

Accurate assessment of isomer-specific activity requires robust and specific experimental methods. Below are protocols for two key assays.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a radiometric method to quantify the phosphotransferase activity of PKC in response to specific DAG isomers.[11][12]

Objective: To measure the ability of a specific DAG isomer to activate a purified PKC isozyme.

Principle: The assay measures the transfer of a radiolabeled phosphate group (γ-³²P) from ATP to a specific PKC peptide substrate. The amount of incorporated radioactivity is directly proportional to PKC activity.[11]

Methodology:

  • Lipid Vesicle Preparation: Prepare lipid vesicles or mixed micelles containing phosphatidylserine (PS), a required cofactor, and the specific DAG isomer to be tested. Vesicles are typically formed by sonication.

  • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (containing CaCl₂ and other components), the prepared lipid vesicles, the purified PKC isozyme, and the peptide substrate.

  • Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP mixture. Incubate the reaction at 30°C for 10-15 minutes.

  • Stop Reaction & Spot: Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate.

  • Washing: Wash the P81 paper squares multiple times with phosphoric acid (e.g., 0.75%) to remove unbound [γ-³²P]ATP. Follow with an acetone wash.

  • Quantification: Transfer the dried paper squares into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

PKC_Assay_Workflow A Prepare Lipid Vesicles (PS + DAG Isomer) B Combine: - Buffer - Vesicles - PKC Enzyme - Substrate A->B C Initiate with [γ-³²P]ATP B->C D Incubate (30°C) C->D E Spot on P81 Paper D->E F Wash to Remove Unbound ATP E->F G Quantify Radioactivity (Scintillation Counting) F->G

Figure 3. Workflow for a Radiometric In Vitro PKC Activity Assay.

Protocol 2: Quantification of DAG Isomers by Mass Spectrometry

This protocol describes a shotgun lipidomics approach for the specific identification and quantification of DAG isomers from biological extracts.

Objective: To accurately measure the mass levels of 1,2-DAG and 1,3-DAG species in a biological sample.

Principle: Following lipid extraction, DAGs are chemically derivatized to enhance ionization efficiency for mass spectrometry. Isomers are distinguished and quantified based on their unique fragmentation patterns in tandem MS (MS/MS) analysis.[7][13]

Methodology:

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., cell lysate, tissue homogenate) using a standard method like the Bligh-Dyer or Folch procedure.

  • Derivatization (One-Step): Resuspend the dried lipid extract in a solution containing a derivatizing agent (e.g., N,N-dimethylglycine or N-chlorobetainyl chloride) to add a charged tag to the free hydroxyl group of DAG.[7][14] This step significantly improves detection sensitivity.

  • Mass Spectrometry Analysis: Analyze the derivatized sample using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • Isomer Discrimination: Program the mass spectrometer to perform precursor ion or neutral loss scans specific to the derivatized isomers. For example, with certain derivatization and adduct formation (e.g., Li⁺), 1,3-DAG and 1,2-DAG isomers produce distinct fragment ions or neutral losses, allowing for their differentiation.[7]

  • Quantification: Quantify the abundance of each isomer and its molecular species by comparing its signal intensity to that of a known amount of an internal standard (e.g., a non-biological DAG species like 1,3-di15:0 DAG) added at the beginning of the procedure.[7]

MS_Workflow A Homogenize Sample + Add Internal Standard B Total Lipid Extraction A->B C Chemical Derivatization (e.g., with DMG) B->C D ESI-MS/MS Analysis C->D E Isomer-Specific Scans (Neutral Loss / Precursor Ion) D->E F Data Processing & Quantification E->F

Figure 4. Workflow for Mass Spectrometric Quantification of DAG Isomers.

References

A Comparative Guide to the Validation of 1-Palmitoyl-3-Linolenoyl-rac-glycerol as a Lipidomics Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative analysis are paramount. Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and cellular signaling, and their levels can be indicative of various disease states[1]. The validation of new standards for their quantification is therefore a critical undertaking. This guide provides a comparative framework for the validation of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG) as a lipidomics standard, with a focus on experimental protocols and data-driven comparison with established alternatives.

Introduction to Lipidomics Standards for Diacylglycerols

The quantification of diacylglycerols presents analytical challenges due to their low abundance and the structural diversity of their fatty acyl chains[2][3]. The ideal internal standard should be chemically similar to the analyte but distinguishable by mass spectrometry, not be present endogenously in the sample, and exhibit similar ionization efficiency and fragmentation patterns.

This compound (PLG) is a diacylglycerol containing a saturated fatty acid (palmitic acid, 16:0) and a polyunsaturated fatty acid (α-linolenic acid, 18:3). Its validation as a standard requires rigorous comparison against commonly used alternatives.

Alternative Standards:

  • Odd-Chained Diacylglycerols: These standards, such as 1,3-dipentadecanoin (15:0/15:0 DAG), are not typically found in biological systems and are therefore suitable as internal standards[1].

  • Deuterated Diacylglycerols: Stable isotope-labeled standards (e.g., d5-1,3-dipalmitin) are considered the gold standard as they co-elute with the endogenous analyte and have very similar physicochemical properties, differing only in mass.

This guide outlines the experimental workflow to validate PLG against an odd-chained and a deuterated DAG standard.

Experimental Validation Workflow

The validation of a new lipidomics standard involves a series of experiments to assess its performance in terms of linearity, sensitivity, accuracy, and precision. The following workflow is proposed for the validation of PLG.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation prep_start Start: Prepare Standard Solutions extraction Lipid Extraction (e.g., Bligh-Dyer) prep_start->extraction derivatization Derivatization (Optional) (e.g., with DMG) extraction->derivatization prep_end Final Sample Dilution derivatization->prep_end injection Sample Injection prep_end->injection Transfer to Autosampler separation Chromatographic Separation (e.g., Reversed-Phase LC) injection->separation detection Mass Spectrometry (e.g., MRM Mode) separation->detection peak_integration Peak Integration & Quantification detection->peak_integration Acquire Data linearity Linearity Assessment peak_integration->linearity sensitivity LOD & LOQ Determination peak_integration->sensitivity recovery Recovery & Matrix Effect peak_integration->recovery validation_end Validation Report linearity->validation_end sensitivity->validation_end recovery->validation_end Standard_Comparison cluster_plg This compound (PLG) cluster_odd Odd-Chained DAG cluster_deuterated Deuterated DAG PLG Proposed Standard PLG_pros Pros: - Structurally similar to endogenous DAGs - Commercially available PLG->PLG_pros PLG_cons Cons: - Potential for endogenous presence - Requires thorough validation PLG->PLG_cons OddChain Established Standard Odd_pros Pros: - Not endogenous - Good for relative quantification OddChain->Odd_pros Odd_cons Cons: - Different chromatographic behavior - Potential for different ionization efficiency OddChain->Odd_cons Deuterated Gold Standard Deut_pros Pros: - Co-elutes with analyte - Corrects for matrix effects and extraction loss most accurately Deuterated->Deut_pros Deut_cons Cons: - Higher cost - Not available for all DAG species Deuterated->Deut_cons

References

Comparative Lipidomics of Tissues Containing 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the lipidomic profiles of tissues containing 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol (DAG), to support researchers, scientists, and drug development professionals. While direct comparative studies on this particular lipid are limited, this document synthesizes available data on diacylglycerol distribution in various tissues, outlines detailed experimental protocols for their analysis, and illustrates relevant biological pathways.

Executive Summary

This compound is a diacylglycerol that has been identified in plant tissues, specifically in both the peel and pulp of unripe Dwarf Cavendish bananas. Diacylglycerols, as a class, are crucial intermediates in lipid metabolism and key signaling molecules in a multitude of cellular processes. Understanding the tissue-specific distribution and abundance of individual DAG species like this compound is vital for elucidating their physiological and pathological roles. This guide offers a framework for such comparative studies by presenting representative data from different biological sources and detailing the necessary methodologies.

Data Presentation: Comparative Diacylglycerol Profiles

Due to the absence of direct comparative studies on this compound across different tissues, the following tables present representative quantitative data for various diacylglycerol species from different biological samples. This data is intended to serve as a reference for the expected diversity and relative abundance of DAGs in different tissue types.

Table 1: Representative Diacylglycerol (DAG) Composition in Unripe Banana Peel and Pulp

Lipid ClassPredominant Fatty Acids in DAGsKey FindingsReference
DiacylglycerolsPalmitic acid (16:0), Linolenic acid (18:3), Linoleic acid (18:2)This compound is present. The lipid composition of unripe banana peel is similar to other photosynthetic tissues, with a high proportion of galactosyl diacylglycerols containing polyunsaturated fatty acids.[1][2]

Table 2: Predominant Diacylglycerol (DAG) Molecular Species in Rat Brain

DAG Molecular SpeciesPercentage of Total DAGs
18:0-20:4 (Stearoyl-Arachidonoyl-glycerol)35%
16:0-18:1 (Palmitoyl-Oleoyl-glycerol)15%
16:0-16:0 (Dipalmitoyl-glycerol)9%
16:0-20:4 (Palmitoyl-Arachidonoyl-glycerol)8%
Data is from rat brains 1 minute postmortem.[3]

Table 3: Fold Changes of Diacylglycerol (DAG) Species in Human Steatotic Liver vs. Normal Liver

DAG Species (Total Carbons:Double Bonds)Fold Change (Steatotic/Normal)
32:1~6
34:1~5
34:2~5.5
36:2~4
36:3~4.5
36:4~3
Significant increases in various DAG species are observed in nonalcoholic fatty liver disease.[4][5]

Experimental Protocols

Accurate and reproducible quantification of diacylglycerols is critical for comparative lipidomics. The following protocols provide a detailed methodology for the extraction and analysis of DAGs from both plant and mammalian tissues.

Lipid Extraction from Plant Tissues (e.g., Banana Peel and Pulp)

This protocol is adapted from methods optimized for plant tissues, which often require steps to inactivate endogenous lipases.[6][7]

a. Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • Isopropanol

  • 0.9% NaCl solution

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

b. Procedure:

  • Flash-freeze fresh tissue (1-5 g) in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a glass tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue powder (20 mL per gram of tissue).

  • For tissues with high lipase activity, a preliminary extraction with hot isopropanol (75°C for 15 minutes) is recommended to inactivate lipases.[7]

  • Homogenize the sample using a probe homogenizer or sonicator.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the extract to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for mass spectrometry analysis (e.g., chloroform:methanol 1:1 v/v).

Lipid Extraction from Mammalian Tissues (e.g., Liver, Brain)

This protocol is based on the widely used Folch or Bligh and Dyer methods for lipid extraction from animal tissues.[8][9][10]

a. Materials:

  • Liquid nitrogen

  • Tissue homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl or 1 M KCl solution

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

b. Procedure:

  • Excise the tissue and immediately flash-freeze in liquid nitrogen.

  • Weigh the frozen tissue (50-100 mg).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol (20 volumes of solvent to 1 volume of tissue).

  • Agitate the homogenate for 30 minutes at 4°C.

  • Add 0.25 volumes of 0.9% NaCl or 1 M KCl solution to the homogenate.

  • Vortex the mixture and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

Quantification of Diacylglycerols by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of DAG molecular species.[11][12][13]

a. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • To improve ionization efficiency, DAGs can be derivatized. A common method involves reaction with N,N-dimethylglycine to introduce a permanent positive charge.[11][14]

b. Liquid Chromatography Separation:

  • Column: A reverse-phase C18 column is typically used to separate DAG species based on their acyl chain length and degree of unsaturation.

  • Mobile Phase: A gradient of acetonitrile/isopropanol and water, often with additives like formic acid or ammonium formate, is used for elution.

c. Mass Spectrometry Analysis:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Quantification: Quantification is achieved using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) or by neutral loss scanning. A stable isotope-labeled internal standard for a specific DAG species should be added to the sample before extraction to correct for variations in extraction efficiency and instrument response.[11][13]

Mandatory Visualizations

Signaling Pathway

Diacylglycerols are critical second messengers that activate a variety of downstream signaling cascades. A key pathway involves the activation of Protein Kinase C (PKC).

Diacylglycerol_Signaling_Pathway GPCR GPCR G_protein G Protein (Gq) GPCR->G_protein Activates Ligand Ligand Ligand->GPCR PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca_release->PKC Co-activates

Caption: Diacylglycerol (DAG) signaling pathway via Protein Kinase C (PKC) activation.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative lipidomics study.

Lipidomics_Workflow Sample Tissue Sample (e.g., Plant, Mammalian) Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Lipid Extraction (Folch/Bligh-Dyer) LCMS LC-MS/MS Analysis Extraction->LCMS Internal_Standard->Extraction Data_Acquisition Data Acquisition LCMS->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Quantification Lipid Identification & Quantification Data_Processing->Quantification Bioinformatics Bioinformatics & Statistical Analysis Quantification->Bioinformatics Interpretation Biological Interpretation Bioinformatics->Interpretation

Caption: General experimental workflow for comparative lipidomics analysis.

References

A Comparative Analysis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol and Phorbol Esters: Efficacy and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol (DAG), and phorbol esters, two classes of molecules known to activate Protein Kinase C (PKC) and other signaling pathways. Due to the limited availability of direct experimental data for this compound, this guide will utilize data from the closely related and well-studied synthetic diacylglycerol, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , as a representative diacylglycerol analog. This comparison focuses on their mechanisms of action, quantitative biological effects, and the experimental protocols used for their evaluation.

Core Mechanisms of Action: A Tale of Two Activators

Both diacylglycerols and phorbol esters exert their primary biological effects by binding to the C1 domain of a range of proteins, most notably Protein Kinase C (PKC) isozymes.[1][2] This binding event mimics the physiological activation of PKC by endogenous diacylglycerol, a crucial second messenger in numerous signal transduction pathways.[2][3] However, the nature of this activation and its downstream consequences differ significantly between these two classes of molecules.

Phorbol esters , such as Phorbol 12-Myristate 13-Acetate (PMA), are potent and persistent activators of PKC.[1] Their rigid structure leads to a stable and prolonged interaction with the C1 domain, resulting in sustained and often irreversible activation of PKC.[4][5] This persistent signaling is a key factor in their well-documented roles as tumor promoters and pro-inflammatory agents.[1][6][7]

In contrast, diacylglycerols like PLAG are physiological activators that are typically metabolized more rapidly, leading to a transient activation of PKC.[4] This transient nature of signaling allows for more precise physiological control of cellular processes. Recent studies on PLAG highlight its immunomodulatory functions, suggesting a more nuanced biological role compared to the aggressive and sustained activation by phorbol esters.[8][9]

Quantitative Comparison of Biological Efficacy

The following tables summarize the available quantitative data for the biological effects of phorbol esters (PMA) and a representative diacylglycerol analog (OAG, as specific data for PLAG's EC50 is limited).

Parameter Phorbol 12-Myristate 13-Acetate (PMA) 1-Oleoyl-2-acetyl-sn-glycerol (OAG) (DAG Analog) Reference
Target Protein Kinase C (PKC)Protein Kinase C (PKC)[1][10]
EC50 for PKC Redistribution ~30-40 nM (in human neutrophils)Not Available[1]
EC50 for NADPH Oxidase Activation ~30-40 nM (in human neutrophils)Not Available[1]
Half-maximal inhibition of Ca2+ currents Not Applicable~25 µM (in GH3 cells)[10]

Table 1: Comparative Efficacy of PMA and a DAG Analog on Cellular Processes.

Biological Outcome Phorbol 12-Myristate 13-Acetate (PMA) 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) Reference
PKC Activation Duration Sustained / IrreversibleTransient[4]
Tumor Promotion Potent PromoterNot a primary characteristic[1][7]
Inflammatory Response Pro-inflammatoryImmunomodulatory (reduces certain cytokines)[6][8][9]
Cytokine Modulation (in vitro) General inducer of pro-inflammatory cytokinesReduces IL-4 and IL-6 production[8][9][11]
Cell Growth Can induce growth arrest in some cancer cellsNot extensively studied for this effect[12]

Table 2: Qualitative Comparison of Biological Outcomes.

Signaling Pathways

The primary signaling pathway for both phorbol esters and diacylglycerols involves the activation of PKC. However, the sustained activation by phorbol esters can lead to a broader and more prolonged downstream signaling cascade. PLAG has also been shown to influence other pathways, such as the STAT6 pathway.

Signaling_Pathways cluster_0 Phorbol Esters (e.g., PMA) cluster_1 Diacylglycerols (e.g., PLAG) PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Sustained Activation PLAG PLAG PLAG->PKC Transient Activation STAT6 STAT6 Pathway PLAG->STAT6 Inhibition Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream Cellular_Response_PMA Sustained Cellular Responses (Proliferation, Inflammation, Tumor Promotion) Downstream->Cellular_Response_PMA Cellular_Response_PLAG Transient Cellular Responses (Immunomodulation) STAT6->Cellular_Response_PLAG

Caption: Comparative signaling of phorbol esters and diacylglycerols.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method for measuring PKC activity in response to activators.

PKC_Activity_Assay cluster_workflow Experimental Workflow start Prepare cell lysate or purified PKC incubate Incubate with test compound (PMA or DAG analog), phospholipid, and Ca2+ start->incubate add_substrate Add [γ-32P]ATP and PKC-specific peptide substrate incubate->add_substrate reaction Allow phosphorylation reaction to proceed add_substrate->reaction stop Stop reaction reaction->stop separate Separate phosphorylated substrate from free [γ-32P]ATP (e.g., phosphocellulose paper) stop->separate quantify Quantify radioactivity (scintillation counting) separate->quantify

Caption: Workflow for a radioactive PKC activity assay.

Methodology:

  • Preparation of Reaction Mixture: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CaCl2, and a source of PKC (either purified enzyme or cell lysate).

  • Activator and Lipid Preparation: Add phosphatidylserine (PS) and the test compound (PMA or a diacylglycerol analog) to the reaction mixture. The lipids are often prepared as sonicated vesicles.

  • Initiation of Reaction: Start the phosphorylation reaction by adding a PKC-specific peptide substrate and [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid.

  • Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.

Cytokine Release Assay

This protocol describes a method to measure the release of cytokines from immune cells following stimulation.[11][13][14]

Cytokine_Release_Assay cluster_workflow Experimental Workflow isolate_pbmcs Isolate Peripheral Blood Mononuclear Cells (PBMCs) culture_cells Culture PBMCs in appropriate medium isolate_pbmcs->culture_cells stimulate Stimulate cells with PMA or DAG analog culture_cells->stimulate incubate Incubate for 24-48 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant measure_cytokines Measure cytokine levels (ELISA, CBA, or Multiplex Assay) collect_supernatant->measure_cytokines

Caption: Workflow for a cytokine release assay.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI medium.

  • Stimulation: Add the test compounds (PMA or PLAG) at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-2, IL-4, IL-6, IFN-γ, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess cell viability and proliferation.

Cell_Proliferation_Assay cluster_workflow Experimental Workflow seed_cells Seed cells in a 96-well plate add_compound Add varying concentrations of PMA or DAG analog seed_cells->add_compound incubate Incubate for a specified period (e.g., 24, 48, 72 hours) add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

References

Confirming the Structure of Synthetic 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of synthetic lipids is paramount in drug development and lipidomics research. This guide provides a comparative overview of analytical techniques for confirming the structure of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol. By presenting experimental data from analogous lipids and detailed methodologies, this document serves as a practical resource for researchers in the field.

Structural Confirmation: A Multi-Technique Approach

Confirming the structure of a synthetic diacylglycerol like this compound requires a combination of analytical methods to unambiguously determine its molecular formula, the identity and position of its fatty acid chains, and its overall purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparison with Alternative Lipids

To provide a practical context for the analysis of this compound, this guide includes comparative data from structurally similar and commercially available lipids. These alternatives, such as 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POL) and 1,2-dipalmitoyl-rac-glycerol, serve as valuable benchmarks for interpreting analytical data.

FeatureThis compound1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POL)1,2-Dipalmitoyl-rac-glycerol
Type DiacylglycerolTriacylglycerolDiacylglycerol
Fatty Acid 1 Palmitic Acid (16:0)Palmitic Acid (16:0)Palmitic Acid (16:0)
Fatty Acid 2 -Oleic Acid (18:1)Palmitic Acid (16:0)
Fatty Acid 3 α-Linolenic Acid (18:3)Linoleic Acid (18:2)-
Molecular Formula C37H64O5C55H100O6C35H68O5
Molecular Weight 588.9 g/mol 857.4 g/mol [1][][3]568.9 g/mol

Key Analytical Techniques and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and connectivity of atoms within a molecule. For diacylglycerols, ¹H and ¹³C NMR are crucial for identifying the fatty acid chains and their positions on the glycerol backbone.

Experimental Protocol for ¹H and ¹³C NMR of Diacylglycerols [4][5]

  • Sample Preparation: Dissolve approximately 10-20 mg of the lipid sample in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 5 seconds) to ensure accurate quantification.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals, especially for complex lipids, two-dimensional NMR experiments are highly recommended.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

Expected ¹H NMR Chemical Shifts for this compound:

ProtonsExpected Chemical Shift (ppm)
Glycerol CH₂ (sn-1, sn-3)~4.1-4.3
Glycerol CH (sn-2)~3.9
Methylene α to C=O~2.3
Methylene β to C=O~1.6
Methylene (CH₂)n~1.2-1.4
Allylic CH₂~2.0-2.1
Bis-allylic CH₂ (Linolenoyl)~2.8
Vinylic CH=CH~5.3-5.4
Terminal CH₃ (Palmitoyl)~0.88
Terminal CH₃ (Linolenoyl)~0.97
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and the identity of the fatty acid constituents. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for lipids.

Experimental Protocol for ESI-MS of Diacylglycerols [6][7][8]

  • Sample Preparation: Prepare a dilute solution of the lipid (e.g., 10-50 µg/mL) in a solvent mixture such as chloroform/methanol (1:1, v/v) or isopropanol/methanol/chloroform. The addition of an ammonium salt (e.g., ammonium acetate) can facilitate the formation of [M+NH₄]⁺ adducts, which often provide more informative fragmentation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.

  • Infusion and Analysis: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the intact lipid, typically observed as protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or ammoniated adducts [M+NH₄]⁺.

  • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., the [M+NH₄]⁺ adduct) and subject it to collision-induced dissociation (CID). The resulting fragment ions will correspond to the neutral loss of the fatty acid chains, allowing for their identification.

Expected Fragmentation for this compound ([M+NH₄]⁺):

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Fatty Acid Identified
606.9Palmitic Acid (C16:0) + NH₃333.3Palmitic Acid
606.9α-Linolenic Acid (C18:3) + NH₃329.3α-Linolenic Acid

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthetic diacylglycerol.

G Workflow for Structural Confirmation of Synthetic Diacylglycerols cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis of This compound Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Positional Isomers MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Molecular Weight & Fatty Acids Confirmation Confirmed Structure NMR->Confirmation MS->Confirmation

Caption: A streamlined workflow for the synthesis, purification, and structural confirmation of synthetic diacylglycerols.

Signaling Pathway Context

Diacylglycerols are crucial second messengers in various cellular signaling pathways. The accurate structural confirmation of synthetic analogs is vital for their use in studying these pathways, such as the protein kinase C (PKC) activation pathway.

G Simplified Diacylglycerol Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Response PKC->CellularResponse Phosphorylation of target proteins

Caption: The role of diacylglycerol as a second messenger in the activation of Protein Kinase C (PKC).

By employing the rigorous analytical methodologies outlined in this guide, researchers can confidently confirm the structure of synthetic this compound and other novel lipids, ensuring the reliability and reproducibility of their research in drug development and cellular signaling.

References

Comparative Analysis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological potency of 1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG) remains a developing area of research. Currently, there is a notable absence of publicly available experimental data that directly compares the biological potency of PLG from different sources, such as natural extraction versus chemical synthesis. This guide aims to provide researchers, scientists, and drug development professionals with the available information on PLG and to draw parallels with a structurally similar, well-studied compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), to infer potential biological activities and propose experimental frameworks for future comparative studies.

Overview of this compound

This compound is a diacylglycerol containing palmitic acid and α-linolenic acid at the sn-1 and sn-3 positions, respectively. Its natural occurrence has been identified in both the peel and pulp of unripe Dwarf Cavendish bananas.[1][2] While commercially available for research purposes, indicating the existence of synthetic or purified forms, comparative studies on the biological efficacy of these different sources are lacking.

A Comparative Look at a Structural Analogue: 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-glycerol (PLAG)

In the absence of direct data on PLG, the biological activities of the structurally related monoacetyldiaglyceride, PLAG, offer valuable insights. PLAG, originally identified in Sika deer antlers, has demonstrated significant immunomodulatory effects in various preclinical models.[3]

Immunomodulatory and Anti-Inflammatory Activities of PLAG

PLAG has been shown to possess anti-inflammatory properties and to modulate immune responses. Studies have indicated that PLAG can mitigate excessive neutrophil migration into liver tissue, suggesting a therapeutic potential for immune-mediated liver injury.[3] Furthermore, it has been effective in reducing hematological toxicity induced by chemotherapy agents like 5-fluorouracil (5-FU).[1][4] This protective effect is associated with a reduction in the duration of neutropenia and the modulation of inflammatory cytokine and chemokine levels.[1][4]

Quantitative Data Summary

The following table summarizes the key characteristics of this compound and the reported biological effects of its analogue, PLAG.

FeatureThis compound1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-glycerol (PLAG)
Natural Source Unripe Dwarf Cavendish bananas[1][2]Sika deer antlers[3]
Reported Biological Activity Data not availableImmunomodulatory, Anti-inflammatory[3]
Specific Effects Data not available- Reduces neutrophil migration[3]- Mitigates 5-FU-induced hematological toxicity[1][4]- Decreases plasma levels of CXCL1, CXCL2, IL-6, and CRP[1][4]- Attenuates IL-4 induced activation of atypical PKC/STAT6[3]- Suppresses IL-8/VCAM expression[3]

Signaling Pathways of PLAG

The mechanism of action for PLAG involves the modulation of specific signaling pathways. In hepatocytes, PLAG has been observed to attenuate the activation of atypical protein kinase C (PKC) and Signal Transducer and Activator of Transcription 6 (STAT6) induced by Interleukin-4 (IL-4).[3] This interference with the IL-4 signaling cascade leads to the inhibition of neutrophil migration through the suppression of Interleukin-8 (IL-8) and Vascular Cell Adhesion Molecule (VCAM) expression.[3]

PLAG_Signaling_Pathway Potential Signaling Pathway of PLAG in Hepatocytes cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds aPKC Atypical PKC IL-4R->aPKC Activates PLAG PLAG PLAG->aPKC Inhibits STAT6 STAT6 aPKC->STAT6 Activates IL-8_VCAM IL-8 / VCAM Expression STAT6->IL-8_VCAM Promotes Neutrophil_Migration Neutrophil Migration IL-8_VCAM->Neutrophil_Migration Induces

PLAG's inhibitory effect on the IL-4 signaling pathway.

Proposed Experimental Protocols for Comparative Potency Analysis

To address the current knowledge gap, the following experimental protocols are proposed to compare the biological potency of this compound from different sources (e.g., natural extract vs. synthetic). These protocols are based on the established activities of PLAG.

In Vitro Anti-Inflammatory Assay
  • Objective: To compare the ability of PLG from different sources to suppress inflammatory responses in vitro.

  • Cell Line: A relevant cell line, such as human hepatocytes or endothelial cells.

  • Methodology:

    • Culture the chosen cell line to confluence in appropriate multi-well plates.

    • Pre-treat the cells with varying concentrations of PLG from each source for a specified duration (e.g., 1-2 hours). A vehicle control (e.g., DMSO) should be included.

    • Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus, such as Interleukin-4 (IL-4) or Tumor Necrosis Factor-alpha (TNF-α).

    • After an appropriate incubation period, collect the cell culture supernatant and/or cell lysates.

    • Quantify the expression of key inflammatory mediators such as IL-8 and VCAM using ELISA or quantitative PCR (qPCR).

    • Assess the phosphorylation status of key signaling proteins like STAT6 via Western blotting to determine pathway inhibition.

  • Data Analysis: Compare the dose-response curves for the inhibition of inflammatory markers by PLG from each source to determine relative potency (e.g., IC50 values).

Chemotaxis Assay
  • Objective: To evaluate the effect of PLG from different sources on neutrophil migration.

  • Methodology:

    • Isolate primary human neutrophils from healthy donor blood.

    • Use a Boyden chamber or a similar chemotaxis system with a chemoattractant (e.g., IL-8) in the lower chamber.

    • Pre-incubate the isolated neutrophils with different concentrations of PLG from each source.

    • Add the pre-treated neutrophils to the upper chamber of the chemotaxis system.

    • Incubate for a sufficient time to allow for cell migration.

    • Quantify the number of migrated cells in the lower chamber using a cell counter or by staining and microscopy.

  • Data Analysis: Compare the extent of inhibition of neutrophil migration by PLG from each source.

Workflow for comparing the biological potency of PLG.

Conclusion

While direct comparative data on the biological potency of this compound from different sources is not yet available, the known activities of the structural analogue PLAG provide a strong foundation for future research. The proposed experimental protocols offer a starting point for investigators to systematically evaluate and compare the efficacy of PLG from natural and synthetic origins. Such studies will be crucial in determining if the source of this lipid molecule influences its therapeutic potential and will be of significant interest to the fields of pharmacology and drug development.

References

A Comparative Guide to Assessing the Purity of Commercial 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Palmitoyl-3-Linolenoyl-rac-glycerol, ensuring the purity and integrity of this diacylglycerol is paramount for the validity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate technique for your laboratory's needs.

Understanding Potential Impurities

The purity of commercially available this compound is typically stated to be ≥95%. The impurities present are often byproducts of the synthesis process. A common method for synthesizing 1,3-diacylglycerols is through the enzymatic esterification of glycerol with free fatty acids, often utilizing a 1,3-specific lipase such as Rhizomucor miehei lipase (Lipozyme RM IM).

This process can lead to the formation of several impurities:

  • 1,2-Diacylglycerol isomer: Acyl migration from the sn-1 or sn-3 position to the sn-2 position can result in the formation of the 1,2-isomer.

  • Monoacylglycerols (MAGs): Incomplete esterification can leave monoacylglycerol precursors in the final product.

  • Triacylglycerols (TAGs): Over-esterification can lead to the formation of triacylglycerols.

  • Free Fatty Acids (FFAs): Unreacted palmitic acid and linolenic acid may be present.

The following diagram illustrates the potential byproducts in the synthesis of 1,3-diacylglycerols.

Potential Impurities in 1,3-Diacylglycerol Synthesis cluster_reaction Esterification cluster_products Reaction Products Glycerol Glycerol Lipase 1,3-Specific Lipase Glycerol->Lipase FFA Free Fatty Acids (Palmitic, Linolenic) FFA->Lipase DAG_1_3 1,3-Diacylglycerol (Target Product) Lipase->DAG_1_3 Primary Reaction MAG Monoacylglycerols Lipase->MAG Incomplete Reaction FFA_unreacted Unreacted FFAs TAG Triacylglycerols DAG_1_3->TAG Further Esterification DAG_1_2 1,2-Diacylglycerol (Acyl Migration) DAG_1_3->DAG_1_2 Isomerization

Caption: Potential byproducts of 1,3-diacylglycerol synthesis.

Comparison of Analytical Techniques

The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Analytical TechniquePrincipleDetectable ImpuritiesProsCons
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) Separation based on polarity. Non-volatile analytes are nebulized, and the solvent is evaporated. The resulting particles scatter light or carry a charge, which is detected.1,2-isomer, MAGs, TAGs, FFAs- Good for separating non-volatile compounds. - Universal detection for non-volatile analytes. - Can be quantitative with proper calibration.- Requires reference standards for each impurity for accurate quantification. - Sensitivity can be lower than MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Separation of volatile derivatives based on boiling point and polarity. Mass spectrometry provides structural information and quantification.1,2-isomer, MAGs, FFAs (as TMS derivatives)- High separation efficiency. - High sensitivity and specificity from MS detection. - Can identify unknown impurities through mass spectral libraries.- Requires derivatization (silylation) to make the analytes volatile, adding a step to sample preparation. - High temperatures can potentially cause degradation of some analytes.
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard of known purity.Provides an absolute purity value of the main component. Can detect and quantify impurities with unique signals.- Primary analytical method, can provide a direct measure of purity without the need for a reference standard of the analyte itself. - Non-destructive. - Can provide structural information about impurities.- Lower sensitivity compared to MS. - Signal overlap can complicate quantification of minor components. - Requires a certified internal standard.

Experimental Protocols

Detailed experimental protocols for each of the primary analytical techniques are provided below.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the separation and quantification of diacylglycerol isomers and other glycerides.

Experimental Workflow

Sample Sample Preparation (Dissolve in Hexane/IPA) HPLC RP-HPLC Separation (C18 column) Sample->HPLC CAD Charged Aerosol Detection HPLC->CAD Data Data Analysis (Peak Integration & Quantification) CAD->Data Sample Sample Preparation (Dissolve in Pyridine) Derivatization Silylation (BSTFA + TMCS) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Chromatogram & Mass Spectra) GCMS->Data Sample Accurate Weighing of Sample & Internal Standard Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR 1H NMR Spectrum Acquisition Dissolution->NMR Data Data Processing & Purity Calculation NMR->Data

A Researcher's Guide to the Metabolic Stability of Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of diacylglycerols (DAGs) is crucial for dissecting cellular signaling pathways and developing novel therapeutics. Diacylglycerols are critical lipid second messengers, primarily known for their role in activating protein kinase C (PKC), a key regulator of numerous cellular processes. The transient nature of DAG signaling is tightly controlled by its metabolism, making the stability of different DAG species a key determinant of their biological activity. This guide provides an objective comparison of the metabolic stability of various diacylglycerols, supported by experimental data and detailed methodologies.

Isomers and Fatty Acid Composition: The Determinants of Stability

The metabolic fate of a diacylglycerol molecule is largely dictated by two key structural features: its isomeric form and the composition of its fatty acid chains. DAGs exist as three main isomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol. Of these, only sn-1,2-DAG is a potent activator of PKC.[1] The length and degree of saturation of the fatty acid chains at the sn-1 and sn-2 positions also significantly influence how DAGs are recognized and processed by metabolic enzymes.

The primary routes of DAG metabolism are phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), and acylation by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs).[2][3] These two pathways effectively terminate DAG signaling.

Comparative Metabolic Stability of Diacylglycerols

The metabolic stability of different diacylglycerols can be compared by examining the substrate specificity and enzyme kinetics of the key metabolizing enzymes, DGATs and DGKs.

Diacylglycerol SpeciesMetabolizing EnzymeKey Findings
Isomers
sn-1,2-DAGDGAT1Preferred substrate over sn-1,3-DAG, showing approximately 5-fold higher acylation efficiency.[1]
sn-1,3-DAGDGAT2Preferentially esterifies sn-1,3-DAG, suggesting a role in the hydrolysis/re-esterification cycle of TAGs on lipid droplets.[1]
sn-1,2-DAGDGKεExhibits a high degree of specificity for sn-1,2-DAG containing an arachidonoyl group at the sn-2 position.[4][5]
Fatty Acid Composition
1-stearoyl-2-arachidonoyl-DAG (18:0/20:4-DAG)DGKεHigh substrate specificity, crucial for the phosphatidylinositol (PI) cycle.[4][6]
1-stearoyl-2-linoleoyl-DAG (18:0/18:2-DAG)DGKεA poorer substrate compared to 18:0/20:4-DAG.[4]
1-stearoyl-2-docosahexaenoyl-DAG (18:0/22:6-DAG)DGKεNot a substrate for DGKε, highlighting the enzyme's high specificity for the sn-2 acyl chain.[4]
Arachidonoyl-containing DAGsDGKζDoes not discriminate between DAGs with different acyl chains, unlike DGKε.[4]

Signaling Pathways and Metabolic Fates

The metabolic pathways of diacylglycerols are intricately linked to cellular signaling. The generation of sn-1,2-DAG at the plasma membrane, typically through the action of phospholipase C (PLC), initiates a signaling cascade. The subsequent metabolism of this DAG by DGKs or DGATs determines the duration and intensity of the signal.

Diacylglycerol Metabolism and Signaling PLC Phospholipase C (PLC) DAG sn-1,2-Diacylglycerol (DAG) PLC->DAG Generates PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Metabolized by DGAT Diacylglycerol Acyltransferase (DGAT) DAG->DGAT Metabolized by CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets PA Phosphatidic Acid (PA) DGK->PA Produces TAG Triacylglycerol (TAG) DGAT->TAG Produces LipidDroplet Lipid Droplet Storage TAG->LipidDroplet

Figure 1: Diacylglycerol metabolic and signaling pathways.

Experimental Protocols

Accurate assessment of diacylglycerol metabolic stability relies on robust in vitro and cellular assays. Below are detailed methodologies for key experiments.

Diacylglycerol Acyltransferase (DGAT) Activity Assay

This assay measures the incorporation of a fatty acyl-CoA into a diacylglycerol substrate to form triacylglycerol.

DGAT_Assay_Workflow Start Start PrepareLysate Prepare Cell/Tissue Lysate (Source of DGAT) Start->PrepareLysate Incubate Incubate Lysate with Reaction Mixture (e.g., 37°C for 10-30 min) PrepareLysate->Incubate ReactionMix Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - MgCl2 - BSA - Diacylglycerol Substrate - Labeled Acyl-CoA ([14C]oleoyl-CoA or fluorescent) ReactionMix->Incubate StopReaction Stop Reaction (e.g., add Chloroform:Methanol) Incubate->StopReaction LipidExtraction Lipid Extraction StopReaction->LipidExtraction TLC Separate Lipids by Thin-Layer Chromatography (TLC) LipidExtraction->TLC Quantify Quantify Labeled Triacylglycerol (Scintillation counting or Fluorescence imaging) TLC->Quantify End End Quantify->End

Figure 2: Experimental workflow for a DGAT activity assay.

Protocol:

  • Prepare Microsomes or Cell Lysates: Homogenize tissue or cells in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and isolate the microsomal fraction by differential centrifugation.[3] Determine the protein concentration of the lysate.

  • Reaction Setup: In a glass tube, prepare a reaction mixture containing buffer, MgCl₂, bovine serum albumin (BSA), the diacylglycerol substrate of interest, and a labeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture. Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture. Extract the lipids by vortexing and centrifugation to separate the organic and aqueous phases.

  • Lipid Separation: Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop the chromatogram to separate the triacylglycerols from other lipids.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triacylglycerol spot, and quantify the amount of labeled product using a scintillation counter for radioactive labels or a fluorescence imager for fluorescent labels.[3]

Diacylglycerol Kinase (DGK) Activity Assay

This assay measures the phosphorylation of diacylglycerol to phosphatidic acid using radiolabeled ATP.

DGK_Assay_Workflow Start Start PrepareLysate Prepare Cell/Tissue Lysate (Source of DGK) Start->PrepareLysate Incubate Incubate Lysate with Reaction Mixture (e.g., 25-37°C for 20-30 min) PrepareLysate->Incubate ReactionMix Prepare Reaction Mixture: - Buffer (e.g., Imidazole-HCl) - MgCl2, EGTA - Diacylglycerol Substrate - [γ-32P]ATP or [γ-33P]ATP ReactionMix->Incubate StopReaction Stop Reaction (e.g., add Chloroform:Methanol) Incubate->StopReaction LipidExtraction Lipid Extraction StopReaction->LipidExtraction TLC Separate Lipids by Thin-Layer Chromatography (TLC) LipidExtraction->TLC Quantify Quantify Labeled Phosphatidic Acid (Autoradiography or Phosphorimaging) TLC->Quantify End End Quantify->End

Figure 3: Experimental workflow for a DGK activity assay.

Protocol:

  • Prepare Cell Lysates: Prepare cell lysates containing the DGK activity of interest.

  • Reaction Setup: Prepare a reaction buffer containing imidazole-HCl, NaCl, MgCl₂, and EGTA. Add the diacylglycerol substrate, which can be presented in mixed micelles with a detergent like Triton X-100.[4]

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate and [γ-³²P]ATP to the reaction mixture. Incubate at a suitable temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol solution followed by lipid extraction.

  • Lipid Separation: Separate the radiolabeled phosphatidic acid from unreacted [γ-³²P]ATP and other lipids using TLC.

  • Quantification: Detect and quantify the ³²P-labeled phosphatidic acid using autoradiography or a phosphorimager.[4]

Conclusion

The metabolic stability of diacylglycerols is a complex interplay between their isomeric structure, fatty acid composition, and the specificities of the metabolizing enzymes DGAT and DGK. The signaling-competent sn-1,2-DAG isomer is a preferred substrate for several key enzymes, ensuring its transient nature in cellular signaling. In contrast, other isomers like sn-1,3-DAG have distinct metabolic fates. Furthermore, the fatty acid composition of DAGs, particularly the presence of arachidonic acid at the sn-2 position, is a critical determinant for recognition by specific DGK isoforms like DGKε. A thorough understanding of these differences, supported by robust experimental methodologies, is essential for advancing our knowledge of lipid signaling and for the development of targeted therapeutic interventions for diseases where DAG metabolism is dysregulated.

References

Safety Operating Guide

Proper Disposal of 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, safeguarding both personnel and the environment.

This guide outlines essential safety protocols, personal protective equipment (PPE) requirements, spill management, and the final disposal process. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties

A summary of the key identifiers for this compound is provided below.

IdentifierValue
CAS Number 126281-90-1[1]
Molecular Formula C37H68O5
Molecular Weight 592.93 g/mol

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

Handling Precautions:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke when handling this substance.[2]

  • Always wash hands with soap and water after handling.[2]

Required Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Minor Spills:

  • Remove all sources of ignition.[2]

  • Avoid breathing vapors and contact with skin and eyes.[2]

  • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[2]

  • Place the absorbed material into a suitable, labeled container for waste disposal.[2]

Major Spills:

  • Evacuate personnel to a safe area and move upwind of the spill.[1][2]

  • Alert emergency responders, providing the location and nature of the hazard.[2]

  • Wear a self-contained breathing apparatus and protective gloves.[1][2]

  • Prevent further leakage if it is safe to do so.[1] Do not allow the chemical to enter drains.[1]

  • Collect recoverable product into labeled containers.[2] Absorb the remaining product with sand, earth, or vermiculite.[2]

  • Collect solid residues and seal them in labeled drums for disposal.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. Discharge into the environment must be avoided.[1]

  • Collection: Collect waste material in suitable and closed containers that are properly labeled.[1]

  • Storage: Store waste material in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuff containers.[1][2]

  • Disposal Method: The primary recommended disposal method is to send the material to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal_path Disposal Path cluster_container_disposal Empty Container Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Protective Clothing) start->ppe collect Collect waste in a suitable, closed container. ppe->collect label_container Label container clearly with contents and hazards. collect->label_container storage Store temporarily in a designated, well-ventilated, and secure area. label_container->storage disposal_facility Transfer to a licensed chemical destruction plant. storage->disposal_facility incineration Alternatively, dispose via controlled incineration. storage->incineration rinse Triple-rinse container (or equivalent). disposal_facility->rinse incineration->rinse recycle Offer for recycling or reconditioning. rinse->recycle landfill Alternatively, puncture and dispose of in a sanitary landfill. rinse->landfill

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Palmitoyl-3-Linolenoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Palmitoyl-3-Linolenoyl-rac-glycerol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate no specific classification for this compound, it is prudent to follow good laboratory practices and use appropriate personal protective equipment. For the analogous compound 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol, which is considered a combustible material with a slight fire hazard, more specific PPE is recommended[1]. A comprehensive PPE strategy is outlined below.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn.[2]
Hand Protection Chemical Impermeable GlovesHandle with gloves inspected prior to use. PVC gloves are a suitable option.[1][2] Wash and dry hands after handling.
Body Protection Laboratory Coat/OverallsWear a standard laboratory coat or overalls. For larger quantities or where splashing is possible, a P.V.C. apron is recommended.[1]
Respiratory Protection Not generally requiredUse in a well-ventilated area.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation of any potential mists or vapors.[2]

  • Avoid Contact: Take measures to avoid direct contact with skin and eyes.[2]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition, as similar compounds are combustible.[1]

  • Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) to prevent the risk of ignition.[1]

  • Store separately from foodstuff containers.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

Disposal Protocol:

  • Collection: Collect waste material in a suitable, closed, and labeled container for disposal.[1][2]

  • Contaminated Materials: Absorb spills with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[1]

  • Environmental Protection: Do not allow the chemical to enter drains or the environment.[2]

  • Consult Authorities: Consult with a licensed professional waste disposal service or your local Waste Management Authority for appropriate disposal methods, which may include incineration or burial at an approved site.[1]

Emergency Procedures

Spill Response:

  • Minor Spills: For small spills, remove all ignition sources. Wear appropriate PPE, contain the spill using an inert absorbent material, and place it in a container for disposal.[1] Be aware that spills may be slippery.[1]

  • Major Spills: In the event of a large spill, clear the area of all personnel and move upwind. Alert emergency responders and provide them with the location and nature of the hazard.[1]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a doctor.[2]

  • Skin Contact: Wash off with soap and plenty of water.[2] If irritation occurs, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

  • Inhalation: If fumes or combustion products are inhaled, remove the individual from the contaminated area to fresh air.[1]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_chem Handle Chemical prep_ppe->handle_chem prep_vent Ensure Proper Ventilation prep_vent->handle_chem prep_equip Prepare Handling Equipment prep_equip->handle_chem store_chem Store in Cool, Dry Place handle_chem->store_chem collect_waste Collect Waste handle_chem->collect_waste spill Spill handle_chem->spill contact Personal Contact handle_chem->contact dispose_reg Dispose per Regulations collect_waste->dispose_reg spill_response Follow Spill Protocol spill->spill_response first_aid Administer First Aid contact->first_aid

Caption: Workflow for the safe handling of this compound.

References

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